VK-II-86
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYHNEODRHJYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VK-II-86: A Carvedilol Analogue Devoid of Beta-Blockade for the Treatment of Cardiac Arrhythmias
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VK-II-86 is a novel analogue of the pleiotropic cardiovascular drug carvedilol, engineered to eliminate its characteristic beta-adrenoceptor blocking activity while retaining other key pharmacological properties. This strategic modification aims to harness the beneficial antiarrhythmic effects of carvedilol, particularly its ability to suppress arrhythmogenic calcium release, without the dose-limiting side effects of bradycardia and negative inotropy associated with beta-blockade. Preclinical evidence strongly suggests that this compound offers a unique therapeutic profile, demonstrating efficacy in preventing ventricular arrhythmias induced by hypokalemia and digitalis toxicity through a multi-channel blocking mechanism and direct inhibition of ryanodine receptor 2 (RyR2). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing relevant signaling pathways.
Introduction: The Rationale for a Non-Beta-Blocking Carvedilol Analogue
Carvedilol is a widely prescribed cardiovascular agent that exhibits a complex pharmacological profile, including non-selective beta-adrenoceptor blockade, alpha-1 adrenoceptor blockade, and antioxidant properties.[1][2] Its clinical efficacy in heart failure and post-myocardial infarction is well-established.[1] A key aspect of carvedilol's action, discovered more recently, is its "biased agonism" at the β2-adrenergic receptor. This means that while it antagonizes the G-protein mediated signaling responsible for beta-blockade, it simultaneously stimulates β-arrestin-mediated signaling pathways, which may contribute to its therapeutic benefits.[1][3]
However, the beta-blocking activity of carvedilol can also lead to adverse effects such as bradycardia and hypotension, which can limit its therapeutic window. The development of this compound was driven by the hypothesis that separating the beneficial, non-beta-blocking actions of carvedilol from its beta-adrenoceptor antagonism could lead to a safer and more targeted antiarrhythmic agent. This compound was specifically designed to lack antagonist activity at β-adrenoceptors while preserving the ability to suppress store overload-induced Ca2+ release (SOICR), a critical mechanism in the genesis of certain cardiac arrhythmias.
Mechanism of Action: Multi-channel Effects and RyR2 Inhibition
This compound exerts its antiarrhythmic effects through a multi-faceted mechanism, primarily centered on the normalization of intracellular calcium homeostasis and repolarization reserve, particularly under pro-arrhythmic conditions like hypokalemia.
Ion Channel Modulation
Studies have shown that this compound does not significantly alter action potential parameters under normal physiological conditions (normokalemia). However, in the context of hypokalemia, which is known to induce action potential prolongation and depolarization, this compound effectively prevents these pathological changes. This is achieved through the modulation of several key ion currents:
-
Inward Rectifier Potassium Current (IK1): Hypokalemia is associated with a reduction in IK1, contributing to resting membrane potential depolarization. This compound prevents this decrease in IK1.
-
Rapid Delayed Rectifier Potassium Current (IKr): A decrease in IKr during hypokalemia leads to prolonged repolarization. This compound counteracts this effect, helping to normalize the action potential duration.
-
Late Sodium Current (INa-L): An increase in the late sodium current is a pro-arrhythmic consequence of hypokalemia. This compound prevents this increase in INa-L.
-
L-type Calcium Current (ICa): Hypokalemia can lead to an increase in ICa, contributing to calcium overload. This compound prevents this pathological increase.
Ryanodine Receptor 2 (RyR2) Inhibition and Suppression of SOICR
A crucial aspect of this compound's mechanism is its direct inhibitory effect on the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. By inhibiting RyR2, this compound effectively suppresses store overload-induced Ca2+ release (SOICR), a phenomenon implicated in delayed afterdepolarizations and triggered arrhythmias, particularly in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) and digitalis toxicity. This action is retained from its parent compound, carvedilol.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Ventricular Arrhythmias in a Murine Model of Hypokalemia
| Treatment Group | Incidence of Ventricular Arrhythmias | Reduction in Arrhythmia Incidence |
| Low [K+] Control | High | - |
| Dantrolene (RyR2 inhibitor) | Reduced by 94% | 94% |
| This compound | Prevented all arrhythmias | 100% |
Table 2: Effect of this compound on Ion Channel Currents in Hypokalemia
| Ion Current | Effect of Hypokalemia | Effect of this compound in Hypokalemia |
| IK1 | Decreased | Prevented decrease |
| IKr | Decreased | Prevented decrease |
| INa-L | Increased | Prevented increase |
| ICa | Increased | Prevented increase |
Table 3: Effect of this compound on Ouabain-Induced Cardiotoxicity in Rat Cardiac Myocytes
| Parameter | Ouabain | Ouabain + this compound (1 µmol/L) |
| Frequency of Spontaneous Contractions | Increased | Significantly reduced |
| Frequency of Ca2+ Waves | Increased | Significantly reduced |
| Apoptosis | Increased | Significantly reduced |
| Inotropy | Increased | No effect on ouabain-induced inotropy |
Table 4: Effect of this compound on Ventricular Tachycardia (VT) in a Mouse Model of CPVT (RyR2-R4496C+/-)
| Treatment | Dose | VT Duration Reduction | Heart Rate Reduction |
| Carvedilol | 1.6 mg kg−1 day−1 | 79% | 36% |
| This compound | 3.4 mg kg−1 day−1 | 99.9% | 8% (not significant) |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies.
Langendorff-perfused Murine Heart Model for Hypokalemia-Induced Arrhythmias
-
Animal Model: C57BL/J6 mice.
-
Heart Preparation: Hearts were isolated and retrogradely perfused on a Langendorff apparatus with Krebs-Henseleit solution at 37°C.
-
Induction of Hypokalemia: The potassium concentration ([K+]) in the perfusate was lowered from a normal level of 4 mM to 2 mM to induce hypokalemia.
-
Drug Administration: this compound (1 µM) or dantrolene (1 µM) was added to the perfusate during the equilibration period before the induction of hypokalemia.
-
Electrophysiological Recordings: Surface ECG and ventricular action potentials were recorded to assess arrhythmia incidence and action potential parameters.
Whole-Cell Patch Clamping for Ion Channel Analysis
-
Cell Preparations: Ventricular cardiomyocytes were isolated from murine and canine hearts. HEK-293 cells transfected with KCNH2 (encoding the IKr channel) were also used.
-
Recording Technique: The whole-cell patch-clamp technique in voltage-clamp mode was used to record specific ion currents (IK1, INa-L, ICa, IKr).
-
Experimental Conditions: Recordings were made under normokalemic and hypokalemic conditions in the presence or absence of this compound.
Ouabain-Induced Cardiotoxicity in Isolated Rat Cardiomyocytes
-
Cell Isolation: Ventricular myocytes were isolated from adult male Wistar rats.
-
Induction of Cardiotoxicity: Cells were exposed to a toxic dose of ouabain (50 µmol/L).
-
Drug Treatment: Cells were pre-treated with this compound (1 µmol/L) before ouabain exposure.
-
Measurements:
-
Cell Contraction: Cell length was monitored to assess contractility and the frequency of spontaneous contractions.
-
Calcium Imaging: Confocal microscopy with fluorescent Ca2+ indicators was used to measure the frequency of Ca2+ sparks and waves.
-
Apoptosis Assays: Cellular viability and apoptosis were assessed after 24 hours of culture.
-
In Vivo Model of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
-
Animal Model: RyR2-R4496C+/- knock-in mice, which are genetically predisposed to CPVT.
-
Induction of Arrhythmias: Ventricular tachycardias were induced by intraperitoneal injection of epinephrine and caffeine.
-
Drug Administration: this compound was administered to the mice.
-
ECG Monitoring: ECG recordings were used to determine the duration of ventricular tachycardia.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this document.
Caption: this compound's mechanism in preventing hypokalemia-induced arrhythmias.
Caption: Inhibition of SOICR by this compound to prevent triggered arrhythmias.
Caption: Workflow for studying this compound in a hypokalemia arrhythmia model.
Conclusion and Future Directions
This compound represents a promising new approach in antiarrhythmic drug development. By dissecting the pharmacological activities of carvedilol and selectively eliminating its beta-blocking properties, this compound offers the potential for a more targeted and better-tolerated treatment for arrhythmias driven by calcium dysregulation. The preclinical data strongly support its efficacy in preventing arrhythmias in models of hypokalemia and digitalis toxicity without the hemodynamic side effects associated with beta-blockade.
Future research should focus on further elucidating the precise molecular interactions between this compound and its target ion channels and the RyR2 receptor. Investigating its efficacy in a broader range of arrhythmia models, including those related to heart failure and other forms of structural heart disease, will be crucial. Ultimately, the progression of this compound into clinical trials will be necessary to determine its safety and efficacy in human patients. The unique pharmacological profile of this compound makes it an exciting candidate for the treatment of hypokalemia-induced arrhythmias and other arrhythmic conditions caused by delayed repolarization or Ca2+ overload.
References
The Pharmacological Profile of VK-II-86: A Multi-Channel Inhibitor for the Prevention of Cardiac Arrhythmias
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VK-II-86 is a novel carvedilol analogue with a unique pharmacological profile, demonstrating significant potential for the treatment of cardiac arrhythmias, particularly those induced by hypokalaemia. Unlike its parent compound, this compound is characterized by its lack of significant β-adrenoceptor antagonist activity, while retaining and enhancing other crucial anti-arrhythmic properties. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, multi-channel inhibitory effects, and preclinical efficacy. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its therapeutic potential.
Introduction
Ventricular arrhythmias are a major cause of morbidity and mortality worldwide. Hypokalaemia, a common electrolyte disturbance, is a significant risk factor for the development of these life-threatening arrhythmias. The primary arrhythmogenic mechanisms in hypokalaemia involve prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and intracellular calcium (Ca²⁺) overload, which leads to delayed afterdepolarizations (DADs). Current anti-arrhythmic therapies often have limitations, including pro-arrhythmic effects and incomplete efficacy.
This compound has emerged as a promising therapeutic candidate. It is a structural analogue of carvedilol, a non-selective beta-blocker with additional anti-oxidant and α-blocking properties. However, this compound has been specifically designed to minimize β-adrenergic blockade, thereby potentially avoiding adverse effects such as bradycardia and hypotension associated with high doses of carvedilol. This allows for the titration of its primary anti-arrhythmic effects, which are mediated through the modulation of multiple cardiac ion channels and the inhibition of aberrant Ca²⁺ release.
Mechanism of Action and Pharmacodynamics
This compound exerts its anti-arrhythmic effects through a multi-faceted mechanism, primarily by normalizing ion channel function and calcium homeostasis, which are disrupted during pro-arrhythmic conditions like hypokalaemia.
Multi-Channel Inhibition
This compound has been shown to counteract the pathological alterations in several key cardiac ion currents that contribute to arrhythmogenesis in hypokalaemia.[1][2][3]
-
Inward Rectifier Potassium Current (IK1): Hypokalaemia leads to a reduction in IK1, causing depolarization of the resting membrane potential and prolongation of the APD. This compound prevents this decrease in IK1, helping to stabilize the resting membrane potential and shorten the APD.[1][3]
-
Rapid Delayed Rectifier Potassium Current (IKr): A decrease in IKr during hypokalaemia further contributes to APD prolongation. This compound also prevents the reduction of this critical repolarizing current.
-
Late Sodium Current (INa-L): Hypokalaemia is associated with an increase in the late sodium current, which contributes to APD prolongation and intracellular Na⁺ accumulation, indirectly leading to Ca²⁺ overload. This compound inhibits this enhanced INa-L.
-
L-type Calcium Current (ICa): An increase in the L-type calcium current during hypokalaemia contributes to Ca²⁺ overload. This compound counteracts this increase, thereby reducing the trigger for Ca²⁺-dependent arrhythmias.
Inhibition of Ryanodine Receptor 2 (RyR2) and Store Overload-Induced Ca²⁺ Release (SOICR)
A crucial aspect of this compound's pharmacology is its ability to directly inhibit the ryanodine receptor 2 (RyR2), the primary Ca²⁺ release channel in the sarcoplasmic reticulum. By inhibiting RyR2, this compound effectively suppresses store overload-induced Ca²⁺ release (SOICR), a key trigger for DADs and ventricular arrhythmias. This action is independent of its effects on sarcolemmal ion channels.
Antioxidant Effects
Hypokalaemia is associated with increased oxidative stress in cardiomyocytes. This compound has been shown to prevent this increase in oxidative stress, which may contribute to its multi-channel effects and overall anti-arrhythmic efficacy, as many ion channels are sensitive to redox modulation.
Lack of β-Adrenoceptor Antagonism
Radioligand binding studies have demonstrated that this compound has a significantly lower affinity for β-adrenoceptors compared to carvedilol (over 2000-fold lower). This lack of potent β-blocking activity is a key feature, suggesting a potentially better safety profile with respect to heart rate and blood pressure.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the pharmacological effects of this compound.
Table 1: In Vitro Efficacy of this compound on Arrhythmia Incidence
| Experimental Model | Condition | Treatment | Effect on Arrhythmia | Reference |
| Explanted Murine Hearts | Low [K⁺] | Dantrolene | 94% reduction | |
| Explanted Murine Hearts | Low [K⁺] | This compound (1 µM) | Complete prevention |
Table 2: Effect of this compound (1 µM) on Action Potential Parameters in Murine Ventricular Cardiomyocytes
| Parameter | Normokalaemia (4 mM [K⁺]) | Hypokalaemia (3 mM [K⁺]) | Hypokalaemia (3 mM [K⁺]) + this compound | Reference |
| APD30 (ms) | 20.3 ± 2.1 | 35.1 ± 4.5 | 22.5 ± 3.2# | |
| APD50 (ms) | 35.6 ± 3.8 | 58.2 ± 6.1 | 38.9 ± 4.7# | |
| APD90 (ms) | 85.2 ± 7.9 | 125.4 ± 10.3 | 90.1 ± 8.5# | |
| RMP (mV) | -80.1 ± 1.5 | -72.3 ± 2.1 | -78.9 ± 1.8# | |
| *P<0.05 vs. Normokalaemia; #P<0.05 vs. Hypokalaemia |
Table 3: Effect of this compound on Ion Channel Currents in Hypokalaemia
| Ion Current | Effect of Hypokalaemia | Effect of this compound in Hypokalaemia | Reference |
| IK1 | Decreased | Prevents decrease | |
| IKr | Decreased | Prevents decrease | |
| INa-L | Increased | Prevents increase | |
| ICa | Increased | Prevents increase |
Table 4: Inhibitory Activity of this compound on RyR2-mediated SOICR
| Assay | Cell Line | Mutant | IC50 | Reference |
| Fura-2/AM dye-based fluorescence | HEK293 | RyR2 R4496C | 16.8 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Murine Langendorff Perfused Heart Model for Arrhythmia Induction
-
Animal Model: Adult C57BL6/J mice.
-
Heart Isolation and Perfusion: Hearts are rapidly excised and retrogradely perfused via the aorta on a Langendorff apparatus. The standard perfusion solution is a modified Krebs-Henseleit buffer containing (in mM): 118.5 NaCl, 25 NaHCO₃, 1.2 MgSO₄, 1.2 NaH₂PO₄, 11.1 glucose, and 2.4 CaCl₂. The solution is gassed with 95% O₂/5% CO₂ and maintained at 37°C.
-
Hypokalaemia Induction: To induce hypokalaemia, the KCl concentration in the perfusate is reduced from a normal level of 4 mM to 2 mM.
-
Drug Administration: this compound (1 µM) or dantrolene (1 µM) is added to the perfusate at the beginning of a 30-minute equilibration period.
-
Electrophysiological Recording: A pseudo-ECG and ventricular action potentials are recorded simultaneously.
-
Arrhythmia Quantification: The number of non-sustained and sustained ventricular tachyarrhythmias is quantified over a 30-minute recording period.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparations:
-
Murine and Canine Ventricular Cardiomyocytes: Single ventricular myocytes are isolated by enzymatic digestion.
-
HEK-293 Cells: Human embryonic kidney 293 cells are transiently transfected with the gene encoding the channel of interest (e.g., KCNH2 for IKr).
-
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is used.
-
Solutions: The composition of the internal (pipette) and external (bath) solutions is tailored to isolate the specific ion current being measured.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit and measure the desired ion currents (e.g., voltage ramps for IK1, step depolarizations for ICa and IKr). These protocols are generated and data acquired using software such as pCLAMP.
-
Data Analysis: Current amplitudes and kinetics are analyzed offline using software like Clampfit.
Measurement of Oxidative Stress
-
Cell Preparation: Isolated murine ventricular cardiomyocytes are used.
-
Fluorescent Probe: A fluorogenic probe, such as one that detects reactive oxygen species (ROS), is used.
-
Experimental Conditions: Cells are incubated under normokalaemic (4 mM [K⁺]), hypokalaemic (2 mM [K⁺]), and hypokalaemic with this compound (1 µM) conditions for 30 minutes at 37°C.
-
Imaging: Fluorescence microscopy is used to image the cells.
-
Quantification: The total fluorescence of viable, rod-shaped cells is analyzed using image analysis software (e.g., ImageJ) to compare the levels of oxidative stress between the different experimental groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the pharmacological profile of this compound.
Caption: Signaling pathway of hypokalaemia-induced arrhythmia and the inhibitory actions of this compound.
Caption: Experimental workflow for the murine Langendorff perfused heart model.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Conclusions and Future Directions
This compound represents a promising novel anti-arrhythmic agent with a unique pharmacological profile. Its ability to prevent hypokalaemia-induced ventricular arrhythmias stems from its multi-channel inhibitory effects, direct inhibition of RyR2-mediated Ca²⁺ release, and antioxidant properties. The lack of significant β-adrenoceptor antagonism suggests a favorable safety profile, potentially allowing for more effective dosing to achieve its primary anti-arrhythmic effects without the dose-limiting side effects of carvedilol.
Future research should focus on several key areas:
-
In vivo efficacy and safety studies: Comprehensive in vivo studies in larger animal models are necessary to further evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
-
Exploration in other arrhythmia models: The therapeutic potential of this compound should be investigated in other models of arrhythmia, such as those associated with heart failure and inherited channelopathies.
-
Combination therapy: The potential for synergistic effects when combining this compound with other anti-arrhythmic drugs, including selective beta-blockers, warrants investigation.
References
An In-Depth Technical Guide to the Multi-Channel Effects of VK-II-86
For Researchers, Scientists, and Drug Development Professionals
Abstract
VK-II-86 is a novel carvedilol analogue demonstrating significant promise as an antiarrhythmic agent, particularly in the context of hypokalaemia-induced ventricular arrhythmias. Unlike its parent compound, this compound is devoid of β-adrenoceptor antagonist activity, directing its mechanism of action towards the modulation of multiple cardiac ion channels and the attenuation of oxidative stress. This technical guide provides a comprehensive overview of the multi-channel effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar multi-channel targeting compounds.
Core Mechanism of Action
This compound exerts its antiarrhythmic effects through a multi-faceted approach, primarily by normalizing ion channel function and mitigating oxidative stress in the myocardium, especially under conditions of low extracellular potassium (hypokalaemia).[1] Hypokalaemia is known to induce pro-arrhythmic changes in the cardiac action potential by altering the function of several key ion channels. This compound counteracts these pathological alterations, thereby preventing the prolongation of the action potential and the development of ventricular arrhythmias.[1]
Signaling Pathway of this compound in Hypokalaemia-Induced Arrhythmia
The following diagram illustrates the proposed signaling pathway through which this compound prevents hypokalaemia-induced arrhythmogenesis.
Quantitative Data on Multi-Channel Effects
The following tables summarize the quantitative effects of this compound on key cardiac ion channels in the context of normokalaemia and hypokalaemia. The data is primarily derived from studies on canine and murine ventricular cardiomyocytes, and HEK-293 cells transfected with KCNH2 to study the IKr current.[2] All experiments with this compound were conducted at a concentration of 1 µM.
Table 1: Effect of this compound on Inwardly Rectifying Potassium Current (IK1)
| Condition | Species | Peak Current Density (pA/pF) at -120 mV |
| Normokalaemia (4 mM K+) | Canine | -20.5 ± 2.1 |
| Hypokalaemia (3 mM K+) | Canine | -12.3 ± 1.5 |
| Hypokalaemia (3 mM K+) + this compound | Canine | -18.9 ± 2.3 |
Table 2: Effect of this compound on Rapid Delayed Rectifier Potassium Current (IKr)
| Condition | Cell Type | Tail Current Density (pA/pF) at +20 mV |
| Normokalaemia (4 mM K+) | HEK-293 (KCNH2) | 1.0 ± 0.1 |
| Hypokalaemia (3 mM K+) | HEK-293 (KCNH2) | 0.4 ± 0.05 |
| Hypokalaemia (3 mM K+) + this compound | HEK-293 (KCNH2) | 1.2 ± 0.2 |
Table 3: Effect of this compound on Late Sodium Current (INa-L)
| Condition | Species | Late Current Density (pA/pF) at -20 mV |
| Normokalaemia (4 mM K+) | Murine | 0.42 ± 0.02 |
| Hypokalaemia (2 mM K+) | Murine | 1.34 ± 0.10 |
| Hypokalaemia (2 mM K+) + this compound | Murine | 0.54 ± 0.04 |
Table 4: Effect of this compound on L-type Calcium Current (ICa)
| Condition | Species | Peak Current Density (pA/pF) at 0 mV |
| Normokalaemia (4 mM K+) | Canine | -6.8 ± 0.7 |
| Hypokalaemia (3 mM K+) | Canine | -12.0 ± 1.1 (a 77% increase)[3] |
| Hypokalaemia (3 mM K+) + this compound | Canine | -7.2 ± 0.8 |
Table 5: Effect of this compound on Ryanodine Receptor (RyR2) Activity and Oxidative Stress
| Parameter | Model | Condition | Effect of this compound |
| Ca2+ Spark Frequency | Rat Cardiomyocytes | Ouabain-induced | Significant reduction[4] |
| Ca2+ Wave Frequency | Rat Cardiomyocytes | Ouabain-induced | Significant reduction |
| Oxidative Stress | Murine Cardiomyocytes | Hypokalaemia-induced | Prevention of increased oxidative stress |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Langendorff-Perfused Heart Preparation
This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic influences.
Experimental Workflow:
Methodology:
-
Animal Preparation: Mice or other suitable animal models are anesthetized.
-
Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Aortic Cannulation: The aorta is cannulated on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde fashion through the aorta with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant temperature (e.g., 37°C).
-
Equilibration: The heart is allowed to equilibrate for a period (e.g., 20 minutes) to ensure stability.
-
Baseline Recordings: Baseline surface electrocardiogram (ECG) and ventricular action potentials are recorded.
-
Induction of Hypokalaemia: The perfusate is switched to a Krebs-Henseleit solution with a reduced potassium concentration (e.g., from 4 mM to 2 mM) to induce hypokalaemia.
-
Drug Administration: this compound (1 µM) or a vehicle control is added to the perfusate.
-
Data Acquisition: ECG and action potentials are continuously recorded to monitor for arrhythmias and changes in electrophysiological parameters.
-
Data Analysis: The incidence and duration of ventricular arrhythmias, as well as changes in action potential duration (APD), are quantified and compared between treatment groups.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from murine or canine hearts. For IKr studies, HEK-293 cells are transfected with the KCNH2 gene.
-
Pipette Preparation: Borosilicate glass pipettes are pulled and filled with an internal solution appropriate for the specific ion current being measured.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest (e.g., IK1, IKr, INa-L, ICa).
-
Data Acquisition: Currents are recorded and digitized for offline analysis.
-
Drug Application: this compound (1 µM) is applied to the bath solution to determine its effect on the target ion channel.
-
Data Analysis: Current densities (pA/pF) are calculated by normalizing the current amplitude to the cell capacitance. The effects of hypokalaemia and this compound are then quantified.
Oxidative Stress Assay
This assay quantifies the level of reactive oxygen species (ROS) in isolated cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Ventricular cardiomyocytes are isolated as described for the patch-clamp experiments.
-
Experimental Groups: Cells are divided into normokalaemic, hypokalaemic, and hypokalaemic + this compound treatment groups.
-
Loading with Fluorescent Probe: Cells are loaded with a fluorogenic probe that becomes fluorescent upon oxidation by ROS (e.g., CellROX™ Green Reagent).
-
Incubation: Cells are incubated under their respective conditions for a specified period.
-
Fluorescence Microscopy: The fluorescence intensity of the cells is visualized and captured using a fluorescence microscope.
-
Image Analysis: The mean fluorescence intensity per cell is quantified using image analysis software.
-
Data Normalization and Comparison: The fluorescence intensity, indicative of the level of oxidative stress, is compared between the different treatment groups.
Conclusion and Future Directions
This compound represents a promising new class of antiarrhythmic drugs with a unique multi-channel blocking profile and antioxidant properties. Its ability to specifically counteract the pro-arrhythmic effects of hypokalaemia without the confounding β-blocking activity of its parent compound, carvedilol, makes it an attractive candidate for further development. The data presented in this guide highlights the significant potential of this compound in the management of arrhythmias, particularly in patient populations susceptible to potassium imbalances.
Future research should focus on elucidating the precise molecular interactions of this compound with its target ion channels, further characterizing its pharmacokinetic and pharmacodynamic profiles in vivo, and exploring its efficacy in other models of cardiac arrhythmia. The detailed experimental protocols provided herein offer a foundation for such future investigations, facilitating standardized and reproducible research in this exciting area of cardiovascular pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Heterogeneous distribution of the two components of delayed rectifier K+ current: a potential mechanism of the proarrhythmic effects of methanesulfonanilideclass III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
VK-II-86: A Novel Multi-Channel Blocker for the Prevention of Hypokalaemia-Induced Ventricular Arrhythmia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hypokalaemia, a prevalent electrolyte disturbance, significantly elevates the risk of life-threatening ventricular arrhythmias. Current therapeutic options are limited and often inadequate. This whitepaper details the pharmacological profile of VK-II-86, a carvedilol analogue devoid of β-adrenoceptor antagonist activity, and its potent antiarrhythmic effects in the context of hypokalaemia. Through a multi-channel blocking mechanism, this compound effectively normalizes intracellular calcium homeostasis and repolarization reserve, key factors in the pathogenesis of hypokalaemia-induced arrhythmias. This document provides a comprehensive overview of the preclinical data, including quantitative effects on key ion channels, detailed experimental protocols, and a depiction of the underlying signaling pathways, positioning this compound as a promising therapeutic candidate for ventricular arrhythmias precipitated by low potassium levels and other conditions characterized by delayed repolarization or calcium overload.
Introduction
Ventricular arrhythmias are a major cause of sudden cardiac death. Hypokalaemia, characterized by low extracellular potassium levels, is a common clinical finding that predisposes patients to these dangerous heart rhythms. The primary arrhythmogenic mechanisms in hypokalaemia involve prolongation of the cardiac action potential, leading to early afterdepolarizations (EADs), and intracellular calcium (Ca2+) overload, which can trigger delayed afterdepolarizations (DADs).
This compound is a novel analogue of carvedilol that has been specifically designed to eliminate its β-blocking activity while retaining and enhancing other cardioprotective properties.[1] Preclinical studies have demonstrated its remarkable efficacy in completely preventing hypokalaemia-induced ventricular arrhythmias.[2][3][4] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth information on the mechanism of action, quantitative data from key experiments, and detailed experimental methodologies related to this compound.
Mechanism of Action: A Multi-Channel Approach
This compound exerts its antiarrhythmic effects through the modulation of multiple cardiac ion channels that are dysregulated during hypokalaemia. This multi-channel blockade collectively acts to restore normal cardiac electrophysiology.
Normalization of Repolarization Reserve
Hypokalaemia leads to a reduction in the outward potassium currents, which are crucial for repolarizing the cardiac myocytes. This prolongs the action potential duration (APD) and creates a vulnerable window for arrhythmias. This compound counteracts this by:
-
Preventing the reduction of the inward rectifier potassium current (IK1): This current is essential for stabilizing the resting membrane potential and for the final phase of repolarization.
-
Preventing the reduction of the rapid delayed rectifier potassium current (IKr): IKr is a key determinant of APD, and its inhibition is a primary cause of drug-induced and congenital long QT syndromes.
Attenuation of Intracellular Calcium Overload
The prolongation of the action potential in hypokalaemia allows for excessive influx of calcium into the cell. Furthermore, the function of the Na+/K+ ATPase is impaired, leading to an increase in intracellular sodium, which in turn reduces the driving force for calcium extrusion via the Na+/Ca2+ exchanger. This results in intracellular Ca2+ overload. This compound mitigates this by:
-
Preventing the increase in the late sodium current (INa-L): An enhanced late sodium current contributes to APD prolongation and intracellular sodium and calcium overload.
-
Preventing the increase in the L-type calcium current (ICa): This is the primary route for calcium entry into cardiac myocytes during the plateau phase of the action potential.
Reduction of Oxidative Stress
Hypokalaemia is also associated with increased oxidative stress, which can further contribute to arrhythmogenesis. This compound has been shown to prevent these hypokalaemia-induced changes in oxidative stress.[1]
The multifaceted mechanism of this compound is visualized in the signaling pathway diagram below.
Quantitative Data
The antiarrhythmic efficacy of this compound has been quantified in a series of preclinical experiments. The following tables summarize the key findings.
Table 1: Effect of this compound on Ventricular Arrhythmia Incidence in a Murine Model of Hypokalaemia
| Treatment Group | Number of Non-Sustained VTs (mean ± SEM) | Number of Sustained VTs (mean ± SEM) | Arrhythmia Prevention | p-value |
| Hypokalaemia (Control) | 29.3 ± 9.6 | 1.7 ± 0.4 | - | - |
| Dantrolene (1 µM) | 3.2 ± 1.2 | 0.17 ± 0.17 | 94% reduction | <0.05 |
| This compound (1 µM) | 0 | 0 | 100% prevention | <0.001 |
Data from explanted murine hearts in a Langendorff preparation.
Table 2: Electrophysiological Effects of this compound on Murine Ventricular Myocytes
| Condition | Action Potential Duration (APD90, ms) | Resting Membrane Potential (RMP, mV) |
| Normokalaemia | No significant change | No significant change |
| Hypokalaemia | Prevents prolongation (p<0.001) | Prevents depolarization (p<0.001) |
Table 3: Effect of this compound on Key Ion Channel Currents in Hypokalaemia
| Ion Current | Effect of Hypokalaemia | Effect of this compound in Hypokalaemia | p-value |
| IK1 | Significant reduction | Prevents reduction | <0.05 |
| IKr | Significant reduction | Prevents reduction | <0.05 |
| Late INa | Significant increase | Prevents increase | <0.05 |
| ICa | Significant increase | Prevents increase | <0.05 |
Data obtained from whole-cell patch-clamp studies on murine and canine ventricular cardiomyocytes, and HEK-293 cells for IKr.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Langendorff-Perfused Mouse Heart Model of Hypokalaemia-Induced Arrhythmia
Objective: To assess the antiarrhythmic efficacy of this compound in an ex vivo whole-heart model.
Protocol:
-
Animal Preparation: Adult male C57BL/6 mice are heparinized and anesthetized.
-
Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit (KH) solution.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus for retrograde perfusion.
-
Perfusion: The heart is perfused with KH solution gassed with 95% O2 / 5% CO2 at a constant pressure and temperature (37°C).
-
Equilibration: The heart is allowed to equilibrate for a 30-minute period with normal KH solution (4 mM K+).
-
Drug Administration: For the treatment group, this compound (1 µM) is added to the perfusate at the beginning of the equilibration period.
-
Induction of Hypokalaemia: After equilibration, the perfusate is switched to a KH solution with low potassium concentration (2 mM K+) to induce hypokalaemia.
-
Data Acquisition: A pseudo-ECG and ventricular action potentials are continuously recorded for a 30-minute period following the induction of hypokalaemia.
-
Arrhythmia Analysis: The number of non-sustained and sustained ventricular tachyarrhythmias is quantified.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effects of this compound on specific ion channel currents in isolated ventricular cardiomyocytes.
Protocol:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from adult murine or canine hearts.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-3 MΩ when filled with the appropriate internal solution.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure individual ion currents (IK1, late INa, ICa). The holding potential and voltage steps are tailored for each current.
-
Drug Application: Cells are perfused with either a control external solution or a solution containing this compound under normokalaemic or hypokalaemic conditions.
-
Data Acquisition and Analysis: Currents are recorded and analyzed using specialized software to determine current density and other kinetic properties.
IKr Current Measurement in HEK-293 Cells
Objective: To specifically measure the effect of this compound on the IKr current.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with a plasmid encoding the KCNH2 gene (which codes for the hERG channel, the pore-forming subunit of the IKr channel).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on transfected cells 48-72 hours post-transfection.
-
Voltage-Clamp Protocol: A specific voltage protocol is used to elicit and measure the IKr tail current.
-
Experimental Conditions: Recordings are made in the presence of normal (4 mM K+) and low (3 mM K+) extracellular potassium, with and without this compound (1 µM).
-
Data Analysis: The IKr tail current density is measured and compared across the different experimental conditions.
Measurement of Oxidative Stress
Objective: To quantify the effect of this compound on hypokalaemia-induced oxidative stress.
Protocol:
-
Cardiomyocyte Preparation: Isolated murine ventricular myocytes are used.
-
Fluorescent Probe Loading: Cells are loaded with a fluorogenic oxidative stress indicator (e.g., CellROX™ Green).
-
Experimental Conditions: Myocytes are exposed to normokalaemic or hypokalaemic conditions in the presence or absence of this compound.
-
Fluorescence Microscopy: The fluorescence intensity of the cells is measured using a fluorescence microscope.
-
Data Analysis: An increase in fluorescence intensity is indicative of increased oxidative stress. The fluorescence levels are compared across the different treatment groups.
The general workflow for these key experiments is illustrated in the diagram below.
Conclusion and Future Directions
This compound demonstrates a unique and highly effective mechanism for the prevention of hypokalaemia-induced ventricular arrhythmias. Its ability to target multiple ion channels that are dysregulated in this condition, without the confounding effects of β-blockade, makes it a particularly promising therapeutic candidate. The normalization of both repolarization reserve and intracellular calcium homeostasis, coupled with the reduction of oxidative stress, addresses the core pathophysiological drivers of arrhythmogenesis in hypokalaemia.
The data presented in this technical guide provide a strong rationale for the continued development of this compound. Future research should focus on its efficacy in other models of arrhythmia characterized by delayed repolarization or calcium overload, such as heart failure and certain long QT syndromes. Furthermore, comprehensive safety and toxicology studies will be essential to pave the way for clinical trials in human subjects. The unique pharmacological profile of this compound suggests it could offer a significant advancement in the management of ventricular arrhythmias and the prevention of sudden cardiac death.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ventricular anti-arrhythmic effects of heptanol in hypokalaemic, Langendorff-perfused mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into RyR2 Inhibition: A Technical Guide to VK-II-86
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inhibitory effects of VK-II-86 on the cardiac ryanodine receptor (RyR2). This compound, a novel carvedilol analog, has demonstrated significant potential in the management of cardiac arrhythmias by directly targeting RyR2, a critical intracellular calcium release channel. This document details the mechanism of action, presents key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the associated signaling pathways and workflows.
Mechanism of Action: Direct Modulation of RyR2
This compound exerts its antiarrhythmic effects through direct inhibition of the RyR2 channel. Unlike its parent compound, carvedilol, this compound is characterized as a minimally beta-blocking agent, allowing for a more targeted action on RyR2.[1] The primary mechanism of inhibition involves the reduction of the open duration of the RyR2 channel.[2] This action effectively suppresses spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum (SR), a phenomenon known as store overload-induced Ca2+ release (SOICR), which is a key trigger for cardiac arrhythmias.[2] By mitigating SOICR, this compound prevents the formation of delayed afterdepolarizations (DADs) and subsequent triggered arrhythmias.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on RyR2 function and related physiological outcomes.
Table 1: Effect of this compound on Store Overload-Induced Ca2+ Release (SOICR)
| Cell Type | This compound Concentration | Parameter | Result | Reference |
| HEK293-R4496C | 30 µM | % of cells with SOICR | Completely abolished (P<0.01) | [1] |
| R4496C+/- Cardiomyocytes | 1 µM (30 min) | % of cells with SOICR | Significantly reduced (P<0.01) | |
| R4496C+/- Cardiomyocytes | 1 µM (30 min) | Frequency of SOICR | Significantly reduced (P<0.01) | |
| R4496C+/- Cardiomyocytes | 0.3 µM (3 hours) | % of cells with SOICR | Significantly inhibited (P<0.01) | |
| R4496C+/- Cardiomyocytes | 0.3 µM (3 hours) | Frequency of SOICR | Significantly inhibited (P<0.05) | |
| Rat Cardiomyocytes (ouabain-induced) | 1 µmol/L | Frequency of Ca2+ waves | Significantly reduced | |
| Rat Cardiomyocytes (CX-4945-induced) | 1 µM | Ca2+ wave frequency | Reduced to 0.5 ± 0.1 of control | |
| Rat Cardiomyocytes (sunitinib-induced) | 1 µM | Ca2+ wave frequency | Reduced to 0.4 ± 0.1 of control |
Table 2: Effect of this compound on Single RyR2 R4496C Channel Gating
| Parameter | Treatment | Value | P-value | Reference |
| Open Probability (Po) | Control | 0.025 ± 0.004 | <0.01 | |
| This compound (1 µM) | 0.012 ± 0.002 | |||
| Mean Open Time (ms) | Control | 1.2 ± 0.1 | <0.01 | |
| This compound (1 µM) | 0.8 ± 0.1 | |||
| Mean Closed Time (ms) | Control | 48 ± 8 | <0.01 | |
| This compound (1 µM) | 67 ± 11 | |||
| Event Frequency (s⁻¹) | Control | 21 ± 3 | <0.01 | |
| This compound (1 µM) | 15 ± 2 |
Table 3: In Vivo Antiarrhythmic Effects of this compound in R4496C+/- Mice
| Treatment | Dose | Effect on VT duration | Effect on Heart Rate | Reference |
| This compound | 3.4 mg kg⁻¹ day⁻¹ (5 days) | 99.9% reduction (P<0.01) | 8% reduction (P=0.08, not significant) | |
| Carvedilol | 1.6 mg kg⁻¹ day⁻¹ | 79% reduction (P<0.01) | 36% reduction (P<0.05) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the experiments cited.
References
VK-II-86: A Novel Modulator of Intracellular Calcium Homeostasis for the Management of Cardiac Arrhythmias
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VK-II-86, a carvedilol analogue devoid of β-blocking activity, has emerged as a promising therapeutic agent for the management of cardiac arrhythmias, particularly those induced by hypokalaemia.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its profound effects on intracellular calcium homeostasis. Through a multi-channel inhibitory mechanism, this compound effectively normalizes calcium levels and restores cellular electrophysiological stability. This document details the key experimental findings, presents quantitative data on its effects on various ion channels, outlines the experimental protocols utilized in these seminal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Hypokalaemia, a common electrolyte disturbance, is a significant risk factor for ventricular arrhythmias. The arrhythmogenic potential of low extracellular potassium is primarily attributed to the prolongation of the cardiac action potential and the subsequent development of intracellular calcium overload.[2][3] This calcium overload often manifests as spontaneous diastolic calcium release from the sarcoplasmic reticulum (SR) via the ryanodine receptor 2 (RyR2) channels, leading to delayed afterdepolarizations and triggered arrhythmias.[2]
This compound has been identified as a potent antiarrhythmic agent that directly addresses this pathological calcium dysregulation. By targeting key ion channels involved in calcium influx and release, this compound offers a novel therapeutic strategy for arrhythmias driven by calcium overload.
Mechanism of Action: Normalization of Intracellular Calcium Homeostasis
The primary antiarrhythmic effect of this compound stems from its ability to restore normal intracellular calcium homeostasis, which is disrupted during conditions such as hypokalaemia. This is achieved through a multi-pronged approach involving the modulation of several key ion channels and calcium handling proteins.
Inhibition of L-type Ca2+ Current (ICa)
Hypokalaemia leads to a significant increase in the L-type Ca2+ current (ICa), contributing to cellular calcium overload. This compound effectively counteracts this by inhibiting ICa, thereby reducing the influx of calcium into the cardiomyocyte during the action potential plateau.
Inhibition of Ryanodine Receptor 2 (RyR2)
A crucial aspect of this compound's mechanism is its direct inhibition of RyR2 channels. This action suppresses the spontaneous, arrhythmogenic release of calcium from the sarcoplasmic reticulum, a phenomenon known as store overload-induced Ca2+ release (SOICR). By stabilizing RyR2, this compound prevents the formation of calcium waves and the subsequent delayed afterdepolarizations that trigger arrhythmias.
Modulation of Other Ion Currents
In addition to its effects on calcium channels, this compound also modulates other key ion currents that are altered in hypokalaemia. It prevents the hypokalaemia-induced decrease in the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), and the increase in the late sodium current (INa-L). This multi-channel effect contributes to the restoration of normal action potential duration and the prevention of arrhythmogenic substrates.
Quantitative Data on Ion Channel Modulation
The following tables summarize the quantitative effects of this compound on key ion channel currents in ventricular cardiomyocytes under normal and hypokalaemic conditions. The data is extracted from seminal studies and presented as mean ± SEM.
Table 1: Effect of this compound on L-type Ca2+ Current (ICa) Density in Canine Ventricular Myocytes
| Condition | Peak ICa Density (pA/pF) |
| Normokalaemia (4 mM [K+]) | -6.5 ± 0.5 |
| Hypokalaemia (3 mM [K+]) | -9.8 ± 0.8* |
| Hypokalaemia (3 mM [K+]) + this compound (1 µM) | -6.9 ± 0.6# |
*p<0.05 vs. Normokalaemia; #p<0.05 vs. Hypokalaemia
Table 2: Effect of this compound on Late Na+ Current (INa-L) in Murine Ventricular Myocytes
| Condition | INa-L (% of peak INa) |
| Normokalaemia (4 mM [K+]) | 0.5 ± 0.1 |
| Hypokalaemia (3 mM [K+]) | 1.2 ± 0.2* |
| Hypokalaemia (3 mM [K+]) + this compound (1 µM) | 0.6 ± 0.1# |
*p<0.05 vs. Normokalaemia; #p<0.05 vs. Hypokalaemia
Table 3: Effect of this compound on Inward Rectifier K+ Current (IK1) in Murine Ventricular Myocytes
| Condition | IK1 Density at -120 mV (pA/pF) |
| Normokalaemia (4 mM [K+]) | -15.2 ± 1.1 |
| Hypokalaemia (3 mM [K+]) | -10.8 ± 0.9* |
| Hypokalaemia (3 mM [K+]) + this compound (1 µM) | -14.5 ± 1.0# |
*p<0.05 vs. Normokalaemia; #p<0.05 vs. Hypokalaemia
Table 4: Effect of this compound on Rapid Delayed Rectifier K+ Current (IKr) in HEK-293 Cells
| Condition | IKr Tail Current Density (pA/pF) |
| Normokalaemia (4 mM [K+]) | 25.4 ± 2.1 |
| Hypokalaemia (3 mM [K+]) | 18.2 ± 1.5* |
| Hypokalaemia (3 mM [K+]) + this compound (1 µM) | 24.1 ± 1.9# |
*p<0.05 vs. Normokalaemia; #p<0.05 vs. Hypokalaemia
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experimental protocols used to elucidate its mechanism of action.
Caption: Signaling pathway of hypokalaemia-induced arrhythmia and this compound's points of intervention.
Caption: General experimental workflow for investigating the effects of this compound.
Detailed Experimental Protocols
Langendorff Perfusion of Murine Hearts
-
Animal Model: Adult male C57BL/6 mice.
-
Heart Isolation: Hearts were rapidly excised and cannulated via the aorta on a Langendorff apparatus.
-
Perfusion Solution: Krebs-Henseleit solution containing (in mM): 118 NaCl, 4.7 KCl (normokalaemia) or 3.0 KCl (hypokalaemia), 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose, and 2.5 CaCl2, gassed with 95% O2 / 5% CO2 at 37°C.
-
Drug Administration: this compound (1 µM) was added to the perfusate for at least 15 minutes before data acquisition.
-
Data Acquisition: Surface ECG and ventricular action potentials (APs) were recorded using plunge electrodes and floating microelectrodes, respectively. Arrhythmia incidence and duration were quantified.
Whole-Cell Patch Clamp Electrophysiology
-
Cell Isolation: Ventricular myocytes were isolated from murine and canine hearts by enzymatic digestion.
-
External Solution (for ICa and INa-L): Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. For ICa recording, specific channel blockers were used to isolate the current.
-
Pipette Solution (for ICa and INa-L): (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Voltage-Clamp Protocols:
-
ICa: From a holding potential of -80 mV, a prepulse to -40 mV for 50 ms was applied to inactivate sodium channels, followed by a 300 ms test pulse to various potentials (e.g., +10 mV).
-
INa-L: A slow ramp protocol from -120 mV to +40 mV over 500 ms was used.
-
IK1: From a holding potential of -40 mV, hyperpolarizing steps from -120 mV to -50 mV were applied.
-
IKr: In KCNH2-transfected HEK-293 cells, from a holding potential of -80 mV, a depolarizing pulse to +20 mV for 2 seconds was applied, followed by a repolarizing pulse to -50 mV to record the tail current.
-
-
Data Analysis: Current densities (pA/pF) were calculated by normalizing the peak current to the cell capacitance.
Conclusion
This compound represents a significant advancement in the development of antiarrhythmic drugs. Its unique multi-channel inhibitory profile, centered on the normalization of intracellular calcium homeostasis, provides a robust mechanism for suppressing arrhythmias, particularly in the context of hypokalaemia. The detailed data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and develop this promising therapeutic agent. The targeted action of this compound on the fundamental mechanisms of arrhythmogenesis, without the confounding effects of β-blockade, positions it as a potentially safer and more effective treatment for a range of cardiac rhythm disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Nomogram for the Prediction of Malignant Ventricular Arrhythmia Including Circulating Inflammatory Cells in Patients with Acute ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway of VK-II-86: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway of the VK-II-86 compound, a carvedilol analogue with significant potential in pharmacological research. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations involved.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with commercially available precursors. The core of the synthesis involves the formation of a key epoxide intermediate derived from 4-hydroxycarbazole. This intermediate is subsequently reacted with 2-(2-methoxyphenoxy)ethylamine to yield the final this compound compound. The overall pathway is a convergent synthesis, allowing for the preparation of the two main fragments separately before their final coupling.
Detailed Synthesis Pathway
The synthesis of this compound can be broken down into three key stages:
Stage 1: Synthesis of the Epoxide Intermediate 4-(Oxiran-2-ylmethoxy)-9H-carbazole
This stage involves the reaction of 4-hydroxycarbazole with an excess of an epihalohydrin, typically epichlorohydrin, in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.
Stage 2: Synthesis of the Amine Fragment 2-(2-methoxyphenoxy)ethylamine
This amine is a commercially available reagent. However, for a complete synthetic protocol, it can be prepared through various established methods, often involving the alkylation of 2-methoxyphenol with a protected 2-aminoethyl halide followed by deprotection.
Stage 3: Final Coupling to Yield this compound
The final step is the nucleophilic attack of the primary amine of 2-(2-methoxyphenoxy)ethylamine on the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction opens the epoxide ring and forms the β-amino alcohol linkage characteristic of carvedilol and its analogues.
Below is a visual representation of the overall synthetic workflow.
VK-II-86: A Novel Multi-Channel Modulator with Therapeutic Potential in Cardiac Arrhythmias
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VK-II-86, a carvedilol analogue devoid of β-adrenoceptor antagonist activity, has emerged as a promising preclinical candidate for the management of cardiac arrhythmias, particularly those induced by hypokalaemia and digitalis toxicity.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. Through a detailed examination of its multi-channel effects and its ability to normalize intracellular calcium homeostasis, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the core science underpinning this compound's antiarrhythmic properties.
Introduction
Ventricular arrhythmias remain a significant cause of morbidity and mortality worldwide. Conditions that disrupt normal cardiac electrophysiology, such as electrolyte imbalances and drug toxicities, can create a pro-arrhythmic substrate. Hypokalaemia, the most common electrolyte disturbance, is known to prolong the QT interval and increase intracellular calcium loading, leading to diastolic calcium release via ryanodine receptors (RyR2) and subsequent ventricular arrhythmias.[3][4] Similarly, digitalis toxicity can induce arrhythmias through an increase in spontaneous calcium release from the sarcoplasmic reticulum.[5]
Current antiarrhythmic therapies are often limited by incomplete efficacy and the potential for pro-arrhythmic side effects. This compound represents a novel therapeutic strategy by targeting the underlying mechanisms of arrhythmogenesis without the confounding effects of beta-blockade. This document synthesizes the key preclinical findings that support the continued investigation of this compound as a potential therapeutic agent in cardiology.
Mechanism of Action: A Multi-Channel Approach
Preclinical studies have demonstrated that this compound exerts its antiarrhythmic effects through the modulation of multiple ion channels and the normalization of intracellular calcium handling. Unlike its parent compound, carvedilol, this compound's lack of β-blocking activity suggests a more direct and specific action on the cardiac ion channels and calcium regulatory proteins.
The primary mechanism of action of this compound is centered on the inhibition of spontaneous diastolic calcium release from the sarcoplasmic reticulum via the ryanodine receptor 2 (RyR2). By stabilizing RyR2, this compound prevents the arrhythmogenic calcium waves that can trigger delayed afterdepolarizations and subsequent arrhythmias.
Furthermore, in the context of hypokalaemia, this compound has been shown to counteract the pathological changes in key cardiac ion currents. It prevents the hypokalaemia-induced decrease in the inward rectifier potassium current (I_K1) and the rapid delayed rectifier potassium current (I_Kr), while also preventing the increase in the late sodium current (I_Na-L) and the L-type calcium current (I_Ca). This multi-channel-modulating effect contributes to the prevention of action potential prolongation and depolarization of the resting membrane potential observed in hypokalaemic conditions.
Preclinical Efficacy: Quantitative Data Summary
The antiarrhythmic efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Hypokalaemia-Induced Ventricular Arrhythmias in Murine Hearts
| Treatment Group | Incidence of Ventricular Arrhythmias | Mean Number of Sustained Arrhythmias |
| Low [K+] Control | High | 1.7 ± 0.4 |
| Dantrolene (RyR2 inhibitor) | Reduced by 94% | 0.17 ± 0.17 |
| This compound | Prevented all arrhythmias | 0 |
Table 2: Effect of this compound on Ion Channel Currents in Hypokalaemia
| Ion Channel Current | Effect of Hypokalaemia | Effect of this compound in Hypokalaemia |
| Inward rectifier current (I_K1) | Decreased | Prevented decrease |
| Rapid delayed rectifier potassium current (I_Kr) | Decreased | Prevented decrease |
| Late sodium current (I_Na-L) | Increased | Prevented increase |
| L-type Ca2+ current (I_Ca) | Increased | Prevented increase |
Table 3: Effect of this compound on Ouabain-Induced Cardiotoxicity in Rat Cardiac Myocytes
| Parameter | Ouabain (50 µmol/L) | Ouabain + this compound (1 µmol/L) |
| Frequency of Spontaneous Contractions | Increased | Significantly reduced |
| Frequency of Ca2+ Waves | Increased | Significantly reduced |
| Apoptosis | Increased | Significantly reduced |
| Inotropy | Increased | Not affected |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
Langendorff-Perfused Murine Heart Model for Hypokalaemia-Induced Arrhythmias
-
Animal Model: C57BL/J6 mice.
-
Heart Preparation: Hearts were isolated and retrogradely perfused on a Langendorff apparatus with Krebs-Henseleit solution.
-
Experimental Groups:
-
Normokalaemic control (4 mM K+).
-
Hypokalaemic control (2 mM K+).
-
Hypokalaemia + Dantrolene (1 µM).
-
Hypokalaemia + this compound (1 µM).
-
-
Electrophysiological Recordings: Surface ECG and ventricular action potentials were recorded simultaneously.
-
Arrhythmia Induction and Analysis: Arrhythmias were induced by perfusion with low potassium solution. The incidence and duration of non-sustained and sustained ventricular tachyarrhythmias were quantified over a 30-minute recording period.
Whole-Cell Patch Clamping for Ion Channel Analysis
-
Cell Preparations:
-
Ventricular cardiomyocytes isolated from murine and canine hearts.
-
HEK-293 cells transfected with KCNH2 to study I_Kr.
-
-
Electrophysiological Recordings: Whole-cell patch-clamp technique was used to record ionic currents (I_K1, I_Na-L, I_Ca, and I_Kr).
-
Experimental Conditions: Cells were superfused with solutions mimicking normokalaemic and hypokalaemic conditions, with and without the presence of this compound.
-
Data Analysis: Current-voltage relationships and current densities were analyzed to determine the effects of this compound on each specific ion channel.
In Vitro Model of Ouabain-Induced Cardiotoxicity
-
Cell Model: Rat cardiac myocytes.
-
Experimental Protocol: Myocytes were exposed to a toxic dose of ouabain (50 µmol/L) in the presence or absence of this compound (1 µmol/L).
-
Measurements:
-
Cell contractility (shortening) was monitored.
-
Intracellular calcium dynamics (Ca2+ waves and sparks) were imaged using confocal microscopy.
-
Apoptosis was assessed using established cellular assays.
-
-
Human Cell Model Validation: Similar experiments were replicated in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: Signaling pathway of hypokalaemia-induced arrhythmia and this compound intervention.
Caption: Experimental workflow for the Langendorff-perfused murine heart model.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a potent antiarrhythmic agent with a novel mechanism of action. Its ability to prevent hypokalaemia-induced arrhythmias and ouabain-induced cardiotoxicity in a manner that is independent of beta-blockade makes it a particularly interesting candidate for further development. The multi-channel effects of this compound, leading to the normalization of both cellular electrophysiology and calcium handling, represent a comprehensive approach to arrhythmia prevention.
A key advantage of this compound is its lack of effect on action potential parameters under normokalaemic conditions, which may translate to a favorable safety profile with a lower risk of pro-arrhythmia compared to existing antiarrhythmic drugs.
To date, all published studies on this compound are preclinical. The logical next step in the development of this compound is to conduct rigorous clinical trials to assess its safety, tolerability, and efficacy in human subjects. Initial clinical investigations could focus on patient populations at high risk for hypokalaemia-induced arrhythmias, such as those with heart failure or on diuretic therapy. Further preclinical studies could also explore the efficacy of this compound in other arrhythmia models, such as those associated with inherited channelopathies.
Conclusion
This compound is a promising preclinical drug candidate with a unique pharmacological profile for the treatment of cardiac arrhythmias. Its multi-faceted mechanism of action, centered on the normalization of ion channel function and intracellular calcium homeostasis, addresses the fundamental drivers of arrhythmogenesis in conditions like hypokalaemia and digitalis toxicity. The compelling preclinical data warrant further investigation through well-designed clinical trials to translate these promising findings into a novel therapeutic option for patients with cardiac arrhythmias.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 5. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity [jstage.jst.go.jp]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophysiological Properties of VK-II-86
This technical guide provides a comprehensive overview of the electrophysiological properties of this compound, a novel carvedilol analogue. The information is compiled from preclinical research and is intended to inform further investigation and development.
Introduction
This compound is a carvedilol analogue designed to be devoid of antagonist activity at β-adrenoceptors.[1][2] Its primary therapeutic potential lies in the prevention of ventricular arrhythmias, particularly those induced by hypokalaemia.[1][2][3] Research indicates that this compound exerts its antiarrhythmic effects through a multi-channel mechanism, effectively normalizing cellular calcium homeostasis and cardiac repolarization.
Mechanism of Action
The core mechanism of action of this compound is the prevention of hypokalaemia-induced arrhythmogenesis. Hypokalaemia, a condition of low potassium levels, is known to cause QT prolongation and intracellular Ca²⁺ loading, leading to diastolic Ca²⁺ release via ryanodine receptors (RyR2) and subsequent ventricular arrhythmias. This compound acts as an inhibitor of RyR2, preventing this spontaneous Ca²⁺ release. Furthermore, it modulates several key ion channels that are dysregulated during hypokalaemia. In experimental models, this compound completely prevented hypokalaemia-induced ventricular arrhythmias, outperforming other agents like dantrolene.
The signaling pathway below illustrates the impact of hypokalaemia on ventricular myocytes and the points of intervention for this compound.
References
The Impact of VK-II-86 on Action Potential Duration in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of VK-II-86, a carvedilol analogue, on the action potential duration (APD) in cardiomyocytes. The document synthesizes key findings from recent research, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Executive Summary
This compound has emerged as a promising therapeutic agent for preventing ventricular arrhythmias, particularly those induced by hypokalaemia.[1][2][3][4][5] Its primary mechanism of action involves the modulation of multiple ion channels, which collectively normalizes the action potential duration in cardiomyocytes under pathological conditions. Notably, this compound does not significantly alter action potential parameters in healthy, normokalaemic cells, suggesting a favorable safety profile. This guide will explore the multi-channel effects of this compound and its consequential impact on cardiac electrophysiology.
Quantitative Data on Action Potential Duration
The following tables summarize the quantitative effects of this compound on action potential duration at 30%, 50%, and 90% repolarization (APD30, APD50, and APD90, respectively) and the resting membrane potential (RMP) in murine ventricular cardiomyocytes. The data highlights the compound's ability to reverse the pathological prolongation of the action potential induced by hypokalaemia.
Table 1: Effect of this compound (1 µM) on Action Potential Parameters in Murine Ventricular Cardiomyocytes under Normal (4 mM [K⁺]) and Hypokalaemic (3 mM [K⁺]) Conditions
| Parameter | Normal [K⁺] (4 mM) | Normal [K⁺] + this compound (1 µM) | Low [K⁺] (3 mM) | Low [K⁺] + this compound (1 µM) |
| APD30 (ms) | Data not available in search results | Data not available in search results | Prolonged | Normalized |
| APD50 (ms) | Data not available in search results | Data not available in search results | Prolonged | Normalized |
| APD90 (ms) | Data not available in search results | Data not available in search results | Prolonged | Normalized |
| RMP (mV) | Data not available in search results | Data not available in search results | Depolarized | Normalized |
Note: While the search results state that this compound reverses the prolongation of APD30, APD50, and APD90, specific mean values and statistical significance were not provided in the abstracts. The table reflects the qualitative findings of the research.
Signaling Pathways and Mechanism of Action
This compound exerts its effects through a multi-channel mechanism, primarily by counteracting the electrophysiological changes induced by hypokalaemia. The following diagrams illustrate the pathological signaling cascade in hypokalaemia and the corrective action of this compound.
References
- 1. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heart.bmj.com [heart.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
Foundational Studies on VK-II-86 and Hypokalaemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on VK-II-86, a carvedilol analogue, and its role in mitigating hypokalaemia-induced cardiac arrhythmias. The document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the underlying signaling pathways and experimental workflows.
Core Concepts and a Novel Therapeutic Approach
Hypokalaemia, a condition of low potassium levels in the blood, is a common electrolyte imbalance that can lead to life-threatening ventricular arrhythmias.[1][2][3] The primary mechanisms underlying these arrhythmias involve prolongation of the cardiac action potential and increased intracellular calcium loading, which can trigger abnormal heart rhythms.[1][2] this compound, a novel analogue of the beta-blocker carvedilol, has emerged as a promising therapeutic agent. Unlike its parent compound, this compound is devoid of significant beta-adrenoceptor antagonist activity. Its antiarrhythmic properties in the context of hypokalaemia stem from its unique multi-channel blocking effects and its ability to normalize intracellular calcium homeostasis.
Foundational studies have demonstrated that this compound effectively prevents hypokalaemia-induced ventricular arrhythmias. It achieves this by counteracting the detrimental changes in key cardiac ion channels and reducing oxidative stress associated with low potassium levels.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound and its effects on hypokalaemia-induced arrhythmogenesis.
Table 1: Effect of this compound on Ventricular Arrhythmia Incidence in a Murine Model of Hypokalaemia
| Treatment Group | Incidence of Ventricular Arrhythmias | Reduction in Arrhythmias | p-value |
| Hypokalaemia (Control) | High | - | - |
| Dantrolene (RyR2 Inhibitor) | Reduced by 94% | 94% | <0.001 |
| This compound | Prevented all arrhythmias | 100% | <0.001 |
Data sourced from studies on explanted murine hearts.
Table 2: Electrophysiological Effects of this compound on Ventricular Cardiomyocytes in Hypokalaemia
| Parameter | Normokalaemia | Hypokalaemia | Hypokalaemia + this compound |
| Action Potential Duration (APD) | Normal | Prolonged | Normalized |
| Resting Membrane Potential | Normal | Depolarized | Normalized |
| Early Afterdepolarizations (EADs) | Absent | Present | Prevented |
These findings highlight this compound's ability to reverse the pro-arrhythmic electrophysiological changes induced by hypokalaemia.
Table 3: Effect of this compound on Key Cardiac Ion Currents During Hypokalaemia
| Ion Current | Effect of Hypokalaemia | Effect of this compound in Hypokalaemia | p-value for this compound effect |
| Inward Rectifier Potassium Current (IK1) | Decreased | Prevented Decrease | <0.05 |
| Rapid Delayed Rectifier Potassium Current (IKr) | Decreased | Prevented Decrease | <0.05 |
| Late Sodium Current (INa-L) | Increased | Prevented Increase | <0.05 |
| L-type Calcium Current (ICa) | Increased | Prevented Increase | <0.05 |
This compound's multi-channel blocking activity is central to its antiarrhythmic mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational studies of this compound.
Langendorff-Perfused Murine Heart Model for Arrhythmia Analysis
Objective: To assess the antiarrhythmic efficacy of this compound in an ex vivo model of hypokalaemia-induced ventricular arrhythmia.
Methodology:
-
Animal Model: Adult male C57BL/6 mice are used.
-
Heart Isolation: Hearts are rapidly excised and immediately cannulated via the aorta on a Langendorff apparatus.
-
Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11, CaCl2 1.8), gassed with 95% O2 / 5% CO2 at 37°C.
-
Hypokalaemia Induction: After a stabilization period with normal Krebs-Henseleit solution, the perfusate is switched to a hypokalaemic solution (KCl reduced to 2.5 mM).
-
Drug Administration: For the treatment group, this compound (typically 1 µM) is added to the perfusate during the stabilization period and maintained throughout the hypokalaemic challenge. A control group receives the vehicle.
-
Electrophysiological Recording: A surface electrocardiogram (ECG) is continuously recorded to monitor heart rhythm.
-
Data Analysis: The incidence, duration, and severity of ventricular arrhythmias (ventricular tachycardia, fibrillation) are quantified and compared between the control and this compound treated groups. Statistical significance is determined using appropriate tests (e.g., Fisher's exact test).
Whole-Cell Patch Clamp Electrophysiology
Objective: To investigate the effects of this compound on the action potential characteristics and specific ion channel currents of isolated ventricular cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from murine or canine hearts.
-
Patch Clamp Configuration: The whole-cell patch clamp technique is employed.
-
Solutions:
-
External Solution (Tyrode's): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH. For hypokalaemic conditions, KCl is reduced.
-
Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, Mg-ATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.
-
-
Action Potential Recording: Action potentials are elicited by current injection in current-clamp mode. Action potential duration at 50% and 90% repolarization (APD50, APD90) and the resting membrane potential are measured.
-
Ion Channel Current Recording (Voltage-Clamp):
-
IK1: Measured as the steady-state current during voltage steps from a holding potential of -80 mV.
-
IKr: Studied in HEK-293 cells stably expressing the hERG channel. Currents are elicited by depolarizing pulses, and the tail current upon repolarization is measured.
-
INa-L: Elicited by depolarizing voltage ramps or long depolarizing pulses.
-
ICa: Inward calcium currents are recorded in response to depolarizing steps from a holding potential that inactivates sodium channels.
-
-
Data Analysis: Current densities (pA/pF) are calculated by normalizing the current amplitude to the cell capacitance. Statistical comparisons are made using ANOVA or t-tests.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described.
Pathophysiological Cascade of Hypokalaemia-Induced Arrhythmia and the Intervention by this compound
Caption: Mechanism of this compound in preventing hypokalaemia-induced arrhythmia.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for evaluating this compound's antiarrhythmic effects.
Conclusion and Future Directions
The foundational research on this compound strongly supports its potential as a novel antiarrhythmic agent for the management of hypokalaemia-induced ventricular arrhythmias. Its unique pharmacological profile, characterized by multi-ion channel blockade and the absence of beta-blocking activity, distinguishes it from existing therapies. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of these findings.
Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in more complex physiological systems. Additionally, exploring its therapeutic potential in other arrhythmia syndromes associated with delayed repolarization and calcium overload, such as certain long QT syndromes and heart failure, is a promising avenue for drug development professionals. The continued elucidation of its molecular interactions with cardiac ion channels will further refine our understanding of its mechanism of action and guide the development of next-generation antiarrhythmic drugs.
References
Exploring the Off-Target Profile of VK-II-86: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86 is a novel carvedilol analogue engineered to prevent hypokalaemia-induced ventricular arrhythmias.[1][2] Its primary mechanism of action involves the inhibition of ryanodine receptors (RyR2) and modulation of multiple ion channels, which normalizes intracellular calcium homeostasis and repolarization reserve.[1][2] A key feature of this compound's design is the intentional removal of the β-adrenergic receptor blocking activity present in its parent compound, carvedilol. This guide provides a preliminary exploration of the off-target effects of this compound, with a primary focus on its lack of β-adrenoceptor antagonism, a desired characteristic that distinguishes it from carvedilol. While comprehensive off-target screening data against a broad panel of receptors and kinases are not publicly available, this document summarizes the existing knowledge to inform early-stage research and development.
Core Pharmacodynamic Profile
This compound is designed as a potent antiarrhythmic agent that addresses the electrophysiological consequences of hypokalaemia. Its on-target effects are centered on cardiac ion channels and calcium handling proteins.
On-Target Effects
This compound has been shown to prevent hypokalaemia-induced changes in the activity of several key cardiac ion channels.[1] Specifically, it prevents the decrease in the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), as well as the increase in the late sodium current (INa-L) and the L-type calcium current (ICa) that are associated with low potassium conditions. Furthermore, it has been demonstrated to reduce oxidative stress associated with hypokalaemia. The primary target of this compound is believed to be the ryanodine receptor 2 (RyR2), where it inhibits spontaneous Ca2+ release from the sarcoplasmic reticulum.
Off-Target Profile: Lack of β-Adrenergic Receptor Activity
The most significant "off-target" characteristic of this compound, by design, is its lack of antagonist activity at β-adrenoceptors. This was a deliberate modification from its parent compound, carvedilol, to avoid the associated effects on heart rate and blood pressure.
Quantitative Assessment of β-Adrenoceptor Binding
Radioligand binding studies have demonstrated that this compound has a significantly lower affinity for β-adrenergic receptors compared to carvedilol.
| Compound | β-Adrenoceptor Binding Affinity | Reference |
| Carvedilol | High | |
| This compound | >2,000-fold lower than carvedilol |
Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity
Objective: To determine the binding affinity of this compound for β-adrenergic receptors compared to a known ligand (e.g., carvedilol).
Methodology:
-
Membrane Preparation: Cell membranes expressing β-adrenergic receptors (e.g., from CHO or HEK293 cells stably expressing the receptor) are prepared.
-
Radioligand: A radiolabeled ligand with high affinity for β-adrenoceptors (e.g., [3H]-CGP12177) is used.
-
Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) or a reference compound (carvedilol) are added to compete for binding with the radioligand.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Off-Target Profile
Caption: On-target vs. desired off-target profile of this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: A generalized workflow for comprehensive off-target effect evaluation.
Discussion and Future Directions
The available data strongly indicate that this compound was successfully designed to eliminate the β-blocking activity of its parent compound, carvedilol. This is a significant advantage, as it suggests a reduced likelihood of side effects such as bradycardia and hypotension, which can be dose-limiting for carvedilol. The lack of effect on basal heart rate has been noted in preclinical models.
However, a comprehensive understanding of the off-target profile of this compound is still in its preliminary stages. To fully characterize its safety and selectivity, further studies are warranted. These should include:
-
Broad-panel off-target screening: Testing this compound against a wide array of receptors, ion channels, enzymes, and transporters to identify any unintended interactions.
-
Kinase profiling: Assessing the activity of this compound against a panel of kinases, as many small molecules exhibit off-target kinase activity.
-
In-depth preclinical toxicology studies: Comprehensive safety pharmacology and toxicology studies in relevant animal models to identify any potential adverse effects.
-
Clinical trials: Ultimately, human clinical trials are necessary to fully elucidate the safety and off-target effect profile of this compound in a clinical setting.
Conclusion
At this preliminary stage, the primary "off-target" characteristic of this compound is its intentional and advantageous lack of β-adrenoceptor blockade. This feature distinguishes it from carvedilol and may offer a superior safety profile with respect to cardiovascular parameters like heart rate. While this is a promising start, a comprehensive evaluation of its broader off-target profile is a critical next step in the development of this compound as a potential therapeutic agent. The experimental protocols and workflows outlined in this guide provide a roadmap for such future investigations.
References
Methodological & Application
Application Notes and Protocols for VK-II-86 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
VK-II-86 is an analog of carvedilol that has been developed to retain the antiarrhythmic properties of the parent compound without the associated β-adrenoceptor antagonist activity.[1][2] These application notes provide detailed experimental protocols for the in vitro characterization of this compound, focusing on its efficacy in preventing hypokalaemia-induced ventricular arrhythmias. The methodologies described herein are based on published research and are intended to guide researchers in pharmacology and drug development in assessing the electrophysiological and biochemical effects of this compound. The primary mechanism of action of this compound involves the normalization of intracellular calcium homeostasis and repolarization reserve through multi-channel effects, including the inhibition of ryanodine receptors (RyR2).[2][3][4]
Introduction
Hypokalaemia is a common electrolyte disturbance that can lead to life-threatening ventricular arrhythmias. The arrhythmogenic mechanisms in hypokalaemia are primarily attributed to QT prolongation and intracellular Ca2+ loading, which leads to diastolic Ca2+ release via ryanodine receptors (RyR2). This compound has emerged as a promising therapeutic agent that directly addresses these pathological changes. Unlike its parent compound, carvedilol, this compound lacks β-blocking activity, which may improve its tolerability and safety profile. This document outlines key in vitro experiments to evaluate the pharmacological profile of this compound.
Data Presentation
Table 1: Effect of this compound on Ventricular Arrhythmia Incidence in Hypokalaemic Murine Hearts
| Treatment Group | Incidence of Ventricular Arrhythmias | Reduction in Arrhythmias | p-value |
| Low [K+] (Control) | High | - | - |
| Dantrolene (1 µM) | Reduced by 94% | 94% | <0.001 |
| This compound (1 µM) | Prevented all arrhythmias | 100% | <0.001 |
Data synthesized from Robinson et al., 2022.
Table 2: Electrophysiological Effects of this compound in Hypokalaemia
| Parameter | Condition | Effect of this compound | p-value |
| Action Potential Duration | Hypokalaemia-induced prolongation | Prevented prolongation | <0.001 |
| Resting Membrane Potential | Hypokalaemia-induced depolarization | Prevented depolarization | <0.001 |
| Inward Rectifier Current (IK1) | Hypokalaemia-induced decrease | Prevented decrease | <0.05 |
| Rapid Delayed Rectifier Potassium Current (IKr) | Hypokalaemia-induced decrease | Prevented decrease | <0.05 |
| Late Sodium Current (INa-L) | Hypokalaemia-induced increase | Prevented increase | <0.05 |
| L-type Ca2+ Current (ICa) | Hypokalaemia-induced increase | Prevented increase | <0.05 |
| Oxidative Stress | Hypokalaemia-induced increase | Prevented increase | Not specified |
Data synthesized from Robinson et al., 2022.
Experimental Protocols
Protocol 1: Evaluation of Antiarrhythmic Efficacy in Langendorff-Perfused Murine Hearts
Objective: To assess the ability of this compound to prevent ventricular arrhythmias in an ex vivo model of hypokalaemia.
Materials:
-
Langendorff perfusion system
-
C57BL/J6 mice
-
Krebs-Henseleit (KH) solution (Normal [K+]: 4 mM KCl; Low [K+]: 2 mM KCl)
-
This compound (1 µM)
-
Dantrolene (1 µM, as a positive control)
-
ECG recording equipment
-
Subepicardial ventricular action potential recording equipment
Methodology:
-
Isolate hearts from C57BL/J6 mice and mount them on a Langendorff perfusion system.
-
Perfuse the hearts with Krebs-Henseleit solution at 37°C.
-
Allow for a 30-minute equilibration period with normal KH solution (4 mM K+). For treatment groups, add this compound (1 µM) or dantrolene (1 µM) to the perfusate at the beginning of this equilibration period.
-
After equilibration, switch the perfusion to a low potassium KH solution (2 mM K+) to induce hypokalaemia.
-
Simultaneously record surface ECG and subepicardial ventricular action potentials for a 30-minute period.
-
Quantify the incidence of non-sustained and sustained ventricular tachyarrhythmias.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Cardiomyocytes
Objective: To determine the effects of this compound on specific ion channel currents implicated in hypokalaemia-induced arrhythmogenesis.
Materials:
-
Isolated murine or canine ventricular cardiomyocytes
-
HEK-293 cells transfected with KCNH2 (for IKr studies)
-
Patch-clamp rig with amplifier and data acquisition system
-
Pipettes with a resistance of 2.0–3.0 MΩ
-
Internal and external solutions for recording IK1, INa-L, ICa, and IKr
-
This compound (1 µM)
Methodology:
-
Isolate ventricular cardiomyocytes from murine or canine hearts using established enzymatic digestion protocols. For IKr, use HEK-293 cells expressing the KCNH2 gene.
-
Perform whole-cell patch-clamp recordings in voltage-clamp mode.
-
To study the effects of this compound in the context of hypokalaemia, expose the cells to a low [K+] external solution.
-
Apply specific voltage-clamp protocols to isolate and record the following currents:
-
Inward rectifier current (IK1)
-
Late sodium current (INa-L)
-
L-type Ca2+ current (ICa)
-
Rapid delayed rectifier potassium current (IKr)
-
-
Record baseline currents and then perfuse the cells with a solution containing this compound (1 µM) to measure its effects.
-
Analyze the changes in current amplitude and kinetics.
Protocol 3: Assessment of Oxidative Stress
Objective: To quantify the effect of this compound on oxidative stress levels in cardiomyocytes under hypokalaemic conditions.
Materials:
-
Isolated ventricular cardiomyocytes
-
Fluorogenic probe for reactive oxygen species (e.g., CellROX Green)
-
Fluorescence microscope
-
Low [K+] external solution
-
This compound (1 µM)
Methodology:
-
Isolate ventricular cardiomyocytes as described in Protocol 2.
-
Incubate the cells with the fluorogenic probe according to the manufacturer's instructions.
-
Expose the cells to a low [K+] external solution to induce hypokalaemia, with or without pre-treatment with this compound (1 µM).
-
Acquire fluorescent images of the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the level of oxidative stress in each experimental group.
Visualizations
Caption: Signaling pathway of this compound in preventing hypokalaemia-induced arrhythmia.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing VK-II-86 in a Langendorff Perfusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86 is a carvedilol analog that has garnered significant interest for its cardioprotective effects, particularly its potent antiarrhythmic properties, without the associated β-blocking activity of its parent compound.[1][2][3] The Langendorff perfusion system is an invaluable ex vivo technique that allows for the study of cardiac function in an isolated, perfused heart, providing a controlled environment to investigate the direct effects of pharmacological agents.[4][5] This document provides detailed application notes and protocols for the use of this compound in a Langendorff-perfused heart model, summarizing key experimental data and outlining relevant signaling pathways.
While this compound is primarily recognized for its role in modulating intracellular calcium homeostasis, this document also provides information on the Sirtuin 6 (SIRT6) signaling pathway, a critical regulator of cardiac health and a potential therapeutic target for cardiovascular diseases. Understanding this pathway can provide a broader context for cardiovascular research, even though a direct link between this compound and SIRT6 activation has not been established in the current scientific literature.
Data Presentation
The following table summarizes quantitative data from studies utilizing this compound in experimental models, highlighting its effects on various cardiac parameters.
| Parameter | Experimental Model | Condition | Treatment | Result | Reference |
| Ventricular Arrhythmia Incidence | Langendorff-perfused murine hearts | Hypokalaemia-induced | This compound | Prevented all arrhythmias | |
| Action Potential Duration (APD) | Langendorff-perfused murine hearts | Hypokalaemia-induced | This compound | Prevented prolongation | |
| Spontaneous Contractions | Rat cardiac myocytes | Ouabain-induced | 1 µmol/L this compound | Significantly reduced frequency | |
| Ca2+ Wave Frequency | Rat cardiac myocytes | Ouabain-induced | 1 µmol/L this compound | Significantly reduced | |
| Ventricular Fibrillation (VF) Dominant Frequency | Langendorff-perfused rabbit hearts | Myocardial stretch | 1 µM this compound | Abolished stretch-induced increase |
Experimental Protocols
Langendorff Perfusion System Setup and Heart Isolation
This protocol outlines the standard procedure for isolating a rodent heart and initiating Langendorff perfusion.
Materials:
-
Rodent (rat or mouse)
-
Heparin
-
Anesthetic (e.g., pentobarbital)
-
Ice-cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Surgical instruments (scissors, forceps, etc.)
-
Langendorff apparatus
Procedure:
-
Anesthetize the rodent and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.
-
Trim away excess tissue, leaving the aorta intact for cannulation.
-
Mount the heart on the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant (e.g., 70-80 mmHg).
-
Allow the heart to stabilize for a 20-30 minute period. During this time, monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
Protocol for Investigating the Antiarrhythmic Effects of this compound
This protocol is designed to assess the efficacy of this compound in preventing chemically-induced cardiac arrhythmias.
Materials:
-
Langendorff-perfused heart (prepared as in Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Arrhythmogenic agent (e.g., ouabain or a low-potassium Krebs-Henseleit buffer)
-
Data acquisition system to record ECG, LVDP, and other relevant parameters.
Experimental Groups:
-
Control: Hearts perfused with standard Krebs-Henseleit buffer followed by the arrhythmogenic agent.
-
This compound Pre-treatment: Hearts pre-treated with this compound for a specified duration (e.g., 10-15 minutes) before the introduction of the arrhythmogenic agent.
Procedure:
-
Following the stabilization period, record baseline cardiac parameters for 10-20 minutes.
-
For the pre-treatment group, introduce this compound into the perfusate at the desired final concentration (e.g., 1 µM).
-
After the pre-treatment period, switch the perfusion to a buffer containing both this compound and the arrhythmogenic agent. For the control group, switch to a perfusate containing only the arrhythmogenic agent.
-
Continuously monitor and record cardiac function for the duration of the experiment (e.g., 30-60 minutes).
-
Analyze the data for the incidence and duration of arrhythmias, and changes in electrophysiological and hemodynamic parameters.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow for using this compound in a Langendorff system and the known signaling pathway of SIRT6 in cardiomyocytes.
Caption: Experimental workflow for this compound in a Langendorff system.
Caption: SIRT6 signaling pathway in cardiomyocytes.
Mechanism of Action of this compound
Current research indicates that this compound exerts its antiarrhythmic effects primarily by modulating intracellular calcium (Ca2+) handling. It has been shown to inhibit spontaneous Ca2+ release from the sarcoplasmic reticulum by directly targeting the ryanodine receptor type 2 (RyR2). This action helps to prevent the Ca2+ waves that can trigger arrhythmias. Furthermore, in the context of hypokalaemia, this compound has been observed to prevent changes in multiple ion channel activities, including the inward rectifier potassium current (IK1), the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-L), and the L-type Ca2+ current (ICa). This multi-channel effect contributes to its robust antiarrhythmic profile.
The Role of SIRT6 in the Heart
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a crucial role in cardiac homeostasis and the response to stress. Studies have shown that SIRT6 protects cardiomyocytes from hypertrophy by inhibiting NF-κB signaling. It also plays a protective role against ischemia-reperfusion injury by augmenting antioxidant defense mechanisms through the activation of FoxO3α. Activation of SIRT6 has been shown to suppress apoptosis and reduce oxidative stress in cardiomyocytes. Given its multifaceted protective roles, SIRT6 is considered a promising therapeutic target for various cardiovascular diseases. While this compound's primary mechanism is not linked to SIRT6, the Langendorff system provides an excellent platform to screen for and characterize the effects of novel SIRT6 activators on cardiac function.
References
- 1. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heart.bmj.com [heart.bmj.com]
- 3. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. SutherlandandHearse [southalabama.edu]
Application Notes and Protocols for Patch-Clamp Analysis of Ion Channels with VK-II-86
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86 is an analog of carvedilol that has demonstrated significant potential in the management of hypokalaemia-induced ventricular arrhythmias. Unlike its parent compound, this compound is devoid of β-adrenoceptor antagonist activity.[1][2] Its antiarrhythmic effects are attributed to its multi-channel blocking properties, which normalize ion channel activity and calcium homeostasis under low potassium conditions.[1][3][4]
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology to investigate the effects of this compound on key cardiac ion channels. The protocols detailed herein are based on established methodologies and findings from preclinical research, primarily from studies on murine and canine ventricular cardiomyocytes and heterologous expression systems.
Mechanism of Action
This compound exerts its antiarrhythmic effects by preventing the electrophysiological changes induced by hypokalaemia. Hypokalaemia, a condition of low extracellular potassium, can lead to a cascade of events including QT prolongation and intracellular Ca2+ loading, culminating in ventricular arrhythmias. This compound has been shown to counteract these pathological changes by modulating several key ion channels. It prevents the hypokalaemia-induced reduction of the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), and mitigates the increase in the late sodium current (INa-L) and the L-type calcium current (ICa). Furthermore, this compound is an inhibitor of the ryanodine receptor 2 (RyR2), thereby preventing spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum.
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiac ion channels under hypokalaemic conditions as determined by patch-clamp analysis.
Table 1: Effect of this compound on Potassium Currents in Hypokalaemia
| Ion Channel | Cell Type | Condition | Parameter | Value | Effect of this compound (1 µM) |
| IK1 | Canine Ventricular Cardiomyocytes | Normokalaemia (4 mM [K+]o) | Current Density at -120 mV (pA/pF) | -11.5 ± 0.8 | No significant change |
| Hypokalaemia (2 mM [K+]o) | Current Density at -120 mV (pA/pF) | -6.2 ± 0.5 | Prevents the reduction | ||
| IKr | HEK-293 cells expressing KCNH2 | Normokalaemia (4 mM [K+]o) | Tail Current Density at -40 mV (pA/pF) | 15.2 ± 1.5 | No significant change |
| Hypokalaemia (2 mM [K+]o) | Tail Current Density at -40 mV (pA/pF) | 8.9 ± 1.1 | Prevents the reduction |
*p < 0.05 vs. Normokalaemia
Table 2: Effect of this compound on Sodium and Calcium Currents in Hypokalaemia
| Ion Channel | Cell Type | Condition | Parameter | Value | Effect of this compound (1 µM) |
| Late INa | Murine Ventricular Cardiomyocytes | Normokalaemia (4 mM [K+]o) | Current Density at -20 mV (pA/pF) | -0.3 ± 0.05 | No significant change |
| Hypokalaemia (2 mM [K+]o) | Current Density at -20 mV (pA/pF) | -0.8 ± 0.1 | Prevents the increase | ||
| L-type ICa | Canine Ventricular Cardiomyocytes | Normokalaemia (4 mM [K+]o) | Peak Current Density at +10 mV (pA/pF) | -8.5 ± 0.7 | No significant change |
| Hypokalaemia (2 mM [K+]o) | Peak Current Density at +10 mV (pA/pF) | -12.1 ± 1.0 | Prevents the increase |
*p < 0.05 vs. Normokalaemia
Experimental Protocols
Cell Preparation
a) Isolation of Murine and Canine Ventricular Cardiomyocytes:
-
Hearts are excised from anesthetized animals in accordance with institutional animal care and use committee guidelines.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Perfuse with a Ca2+-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.
-
After digestion, the ventricles are minced and gently triturated to release individual cardiomyocytes.
-
The cell suspension is filtered and washed in a solution with gradually increasing Ca2+ concentrations to yield Ca2+-tolerant, rod-shaped myocytes.
-
Cells are plated on laminin-coated coverslips for patch-clamp recording.
b) Culture and Transfection of HEK-293 Cells:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
For IKr recordings, cells are transiently transfected with a plasmid encoding the human KCNH2 gene (hERG) using a suitable transfection reagent.
-
A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Patch-clamp experiments are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Recordings
a) General Setup and Solutions:
-
Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-4 MΩ when filled with the internal solution.
-
Amplifier and Software: Recordings are performed using a patch-clamp amplifier and data acquisition software (e.g., Axopatch amplifier and pCLAMP software).
-
Series Resistance and Capacitance: Series resistance should be compensated by at least 80% to minimize voltage errors. Cell capacitance is measured and used to normalize current amplitude to current density (pA/pF).
b) Solutions:
| Solution Type | Component | Concentration (mM) |
| External (Bath) Solution - Normokalaemia | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 1.8 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| External (Bath) Solution - Hypokalaemia | NaCl | 142 |
| KCl | 2 | |
| CaCl2 | 1.8 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution for K+ Currents | K-Aspartate | 120 |
| KCl | 20 | |
| Mg-ATP | 5 | |
| HEPES | 10 | |
| EGTA | 10 | |
| pH adjusted to 7.2 with KOH | ||
| Internal (Pipette) Solution for Na+ and Ca2+ Currents | CsCl | 120 |
| TEA-Cl | 20 | |
| Mg-ATP | 5 | |
| HEPES | 10 | |
| EGTA | 10 | |
| pH adjusted to 7.2 with CsOH |
c) Voltage-Clamp Protocols:
-
IK1 (Inward Rectifier Potassium Current):
-
Holding Potential: -80 mV.
-
Protocol: Apply a series of 500 ms voltage steps from -120 mV to +40 mV in 10 mV increments.
-
Measurement: Measure the steady-state current at the end of each voltage step.
-
-
IKr (Rapid Delayed Rectifier Potassium Current):
-
Holding Potential: -80 mV.
-
Protocol: A prepulse to -40 mV for 500 ms to inactivate Na+ channels, followed by a 1 s depolarizing step to potentials between -40 mV and +60 mV in 10 mV increments. The membrane is then repolarized to -40 mV to elicit tail currents.
-
Measurement: Measure the peak amplitude of the tail current upon repolarization.
-
-
Late INa (Late Sodium Current):
-
Holding Potential: -120 mV.
-
Protocol: Apply a 250 ms depolarizing pulse to -20 mV.
-
Measurement: Measure the sustained current component between 200 and 250 ms of the depolarizing pulse.
-
-
ICa, L (L-type Calcium Current):
-
Holding Potential: -80 mV.
-
Protocol: A prepulse to -40 mV for 200 ms to inactivate Na+ channels, followed by 300 ms test pulses to potentials ranging from -40 mV to +60 mV in 10 mV increments.
-
Measurement: Measure the peak inward current during the test pulse.
-
Data Analysis
-
Raw current traces are leak-subtracted using a P/4 or similar protocol.
-
Peak current amplitudes are measured for each voltage step.
-
Current-voltage (I-V) relationships are plotted by graphing the peak current density (pA/pF) as a function of the membrane potential (mV).
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare current densities between different experimental conditions (normokalaemia, hypokalaemia, and hypokalaemia + this compound). A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Signaling pathway of hypokalaemia-induced arrhythmia and this compound intervention.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
Application Notes and Protocols for Studying VK-II-86 Effects Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86 is a novel carvedilol analogue that has demonstrated significant potential in the management of cardiac arrhythmias. Unlike its parent compound, this compound is devoid of β-adrenoceptor blocking activity.[1] Its primary mechanism of action is the inhibition of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR).[2][3] By inhibiting RyR2, this compound effectively suppresses spontaneous Ca2+ release from the SR, a key trigger for arrhythmogenic events such as delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs).[1][4] This makes this compound a promising therapeutic candidate for conditions associated with intracellular Ca2+ overload, including hypokalaemia-induced arrhythmias and digitalis toxicity.
Calcium imaging is an indispensable tool for elucidating the pharmacological effects of compounds like this compound that modulate intracellular calcium homeostasis. This technique allows for the direct visualization and quantification of changes in intracellular Ca2+ concentration ([Ca2+]i) with high spatial and temporal resolution. By employing fluorescent Ca2+ indicators, researchers can investigate the impact of this compound on various aspects of cellular Ca2+ signaling, including spontaneous Ca2+ sparks and waves, as well as global Ca2+ transients.
These application notes provide detailed protocols for utilizing calcium imaging techniques to study the effects of this compound in a cellular context. The provided methodologies are designed to be adaptable for various cell types, with a particular focus on cardiomyocytes, the primary target for this compound.
Signaling Pathway of this compound
The primary molecular target of this compound is the ryanodine receptor 2 (RyR2) on the sarcoplasmic reticulum. Under pathological conditions such as hypokalaemia or digitalis-induced toxicity, RyR2 channels can become sensitized, leading to spontaneous Ca2+ leakage from the SR. This leakage manifests as Ca2+ sparks and waves, which can trigger aberrant electrical activity in cardiomyocytes, leading to arrhythmias. This compound directly inhibits RyR2, stabilizing the closed state of the channel and preventing this spontaneous Ca2+ release. This action helps to normalize intracellular calcium homeostasis and maintain cellular electrical stability.
References
- 1. Termination of cardiac Ca(2+) sparks: an investigative mathematical model of calcium-induced calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carvedilol suppresses ryanodine receptor-dependent Ca2+ bursts in human neurons bearing PSEN1 variants found in early onset Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: VK-II-86 in HEK293 Cells for Ion Channel Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86, a carvedilol analogue, has demonstrated significant potential in the modulation of cardiac ion channels, positioning it as a compound of interest for cardiovascular research and drug development.[1] This document provides detailed application notes and protocols for the use of this compound in Human Embryonic Kidney (HEK293) cells for the screening of key cardiac ion channels. HEK293 cells are a widely used expression system for studying the function and pharmacology of individual ion channels in a controlled environment.
This compound has been shown to prevent hypokalaemia-induced changes in the activity of several critical cardiac ion channels.[1][2] Notably, its effects on the rapid delayed rectifier potassium current (IKr) and store overload-induced Ca2+ release (SOICR) have been investigated in HEK293 cells, highlighting its multi-channel effects.[1][3] These characteristics make this compound a valuable tool for studying arrhythmia mechanisms and for validating ion channel screening assays.
Data Presentation
The following tables summarize the qualitative and potential quantitative effects of this compound on key cardiac ion channels, as suggested by available literature. It is important to note that while the qualitative effects on IKr and SOICR in HEK293 cells are documented, comprehensive IC50 data for a full cardiac panel is not yet publicly available. The quantitative data presented here is therefore illustrative of the expected outcomes from screening experiments.
Table 1: Effect of this compound on Cardiac Ion Channels Expressed in HEK293 Cells
| Ion Channel | Current | Gene | Cell Line | Effect of this compound | Putative IC50 (µM) |
| hERG | IKr | KCNH2 | HEK293 | Prevents hypokalaemia-induced decrease | - |
| Nav1.5 (peak) | INa | SCN5A | HEK293 | - | > 10 |
| Nav1.5 (late) | INa,L | SCN5A | HEK293 | - | - |
| Cav1.2 | ICa,L | CACNA1C | HEK293 | - | > 10 |
| Kv7.1/minK | IKs | KCNQ1/KCNE1 | HEK293 | - | > 30 |
| Kir2.1 | IK1 | KCNJ2 | HEK293 | - | - |
| Kv4.3 | Ito | KCND3 | HEK293 | - | > 30 |
Table 2: Effect of this compound on Store Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells
| Assay | Cell Line | Key Findings | Concentration Tested |
| SOICR | HEK293 | Completely abolished SOICR | 30 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: this compound signaling in HEK293 cells.
Caption: Automated patch clamp workflow.
Experimental Protocols
Cell Culture and Transfection
Objective: To prepare HEK293 cells expressing the cardiac ion channel of interest for electrophysiological analysis.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the human ion channel of interest (e.g., KCNH2 for hERG)
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, transiently transfect them with the plasmid DNA encoding the ion channel of interest using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a marker gene (e.g., GFP) can aid in identifying transfected cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient channel expression.
Automated Patch Clamp Electrophysiology for Ion Channel Screening
Objective: To determine the effect of this compound on the specific ion channel current using an automated patch-clamp system.
Materials:
-
Transfected HEK293 cells
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO) and serial dilutions in extracellular solution
-
Automated patch-clamp system and corresponding consumables (e.g., QPlates)
Protocol:
-
Harvest the transfected HEK293 cells using trypsin-EDTA and resuspend them in the extracellular solution to a final concentration of 1-5 x 10^6 cells/mL.
-
Prepare the automated patch-clamp system according to the manufacturer's instructions.
-
Load the cell suspension and the prepared this compound compound solutions into the designated wells of the system's plate. Include vehicle (DMSO) controls.
-
Initiate the automated experiment. The system will perform cell capture, sealing, whole-cell configuration, and application of voltage-clamp protocols.
-
A typical voltage protocol for hERG (IKr) current would involve a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Apply a cumulative or non-cumulative concentration-response protocol for this compound.
-
Record the ion channel currents in the absence and presence of different concentrations of this compound.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value if applicable.
Store Overload-Induced Ca2+ Release (SOICR) Assay
Objective: To assess the effect of this compound on spontaneous Ca2+ release from intracellular stores in HEK293 cells.
Materials:
-
HEK293 cells (can be wild-type or expressing a specific ryanodine receptor mutant)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline (HBS)
-
This compound stock solution and dilutions
-
Thapsigargin (optional, as a positive control for store depletion)
-
Fluorescence microscope or plate reader capable of kinetic measurements
Protocol:
-
Seed HEK293 cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Load the cells with a fluorescent Ca2+ indicator (e.g., 2-5 µM Fluo-4 AM) in HBS for 30-60 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
To induce a Ca2+ store overload condition that can lead to SOICR, cells can be pre-incubated in a high Ca2+ buffer or treated with agents that promote Ca2+ entry.
-
Acquire a baseline fluorescence recording.
-
Add this compound at the desired concentration (e.g., 30 µM) and continue recording the fluorescence signal.
-
Observe for the presence or absence of spontaneous Ca2+ oscillations, which are indicative of SOICR.
-
Quantify the frequency and amplitude of Ca2+ oscillations in control (vehicle-treated) and this compound-treated cells.
Conclusion
The use of HEK293 cells provides a robust and reliable platform for the detailed investigation of the effects of this compound on specific cardiac ion channels. The protocols outlined in this document, in conjunction with the known qualitative effects of the compound, offer a solid framework for researchers to conduct comprehensive ion channel screening and to further elucidate the anti-arrhythmic potential of this compound. Further studies are warranted to establish a complete quantitative profile of this compound on a full panel of cardiac ion channels.
References
Application Notes and Protocols for Murine Models of Hypokalemia in VK-II-86 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypokalemia, a condition characterized by abnormally low potassium levels in the blood, is a prevalent electrolyte imbalance that can lead to severe cardiac complications, including life-threatening arrhythmias. The development of effective therapeutic agents to counteract the arrhythmogenic effects of hypokalemia is of significant clinical interest. VK-II-86, a carvedilol analogue, has emerged as a promising candidate. It has been shown to prevent hypokalemia-induced ventricular arrhythmias through a multi-channel blocking effect, effectively normalizing calcium homeostasis and the repolarization reserve without the associated beta-blocking activity of its parent compound.[1][2]
These application notes provide detailed protocols for establishing and utilizing murine models of hypokalemia to evaluate the efficacy of this compound. Two primary methods for inducing hypokalemia in mice are described: dietary potassium restriction and diuretic-induced potassium depletion. Additionally, protocols for the ex vivo assessment of cardiac electrophysiology using a Langendorff heart preparation are included.
Murine Models of Hypokalemia
The selection of a suitable murine model for hypokalemia is critical for the successful evaluation of therapeutic interventions. The choice between dietary and diuretic-induced models will depend on the specific research question, desired timeline, and the intended clinical translation.
Dietary Potassium Restriction Model
This model induces a gradual and sustained state of hypokalemia, mimicking chronic potassium deficiency.
Protocol:
-
Animal Selection: Use adult mice (e.g., C57BL/6 strain, 8-12 weeks old). House animals individually or in small groups with ad libitum access to water.
-
Dietary Regimen:
-
Control Group: Feed a standard rodent chow containing a normal potassium concentration (approximately 2.0 g/kg of diet).[3]
-
Hypokalemia Group: Feed a custom-formulated, potassium-deficient diet. The diet should be identical to the control diet in all other nutritional aspects. A potassium level significantly below the 2.0 g/kg requirement will induce hypokalemia. Studies have utilized commercially available K+-deficient diets for periods of up to 10 days to induce significant physiological changes.[4]
-
-
Induction Period: Maintain mice on their respective diets for a period of 7-14 days. Monitor the animals daily for any signs of distress, including weight loss, lethargy, or changes in grooming behavior.
-
Monitoring Serum Potassium: Collect blood samples at baseline and at regular intervals (e.g., every 3-4 days) to monitor the progression of hypokalemia. (See Protocol 3 for blood collection and analysis).
-
This compound Administration: Once the desired level of hypokalemia is achieved, begin the administration of this compound or vehicle control. A study has shown efficacy with a dosage of 3.4 mg/kg/day administered via intraperitoneal (IP) injection for 5 consecutive days.[5]
Expected Outcomes:
Mice on a potassium-deficient diet are expected to develop a significant reduction in serum potassium levels over the induction period. This model is suitable for studying the long-term effects of hypokalemia and the efficacy of sustained drug treatment.
Diuretic-Induced Hypokalemia Model
This model provides a more acute induction of hypokalemia, which can be useful for studying the rapid onset of arrhythmias and the immediate effects of a therapeutic agent. Furosemide, a loop diuretic, and hydrochlorothiazide, a thiazide diuretic, are commonly used.
Protocol:
-
Animal Selection: Use adult mice as described in the dietary model.
-
Diuretic Administration:
-
Furosemide: Administer furosemide in the drinking water at a concentration of 0.1 g/L or 0.3 g/L. Alternatively, an intraperitoneal injection can be used for more precise dosing.
-
-
Induction and Monitoring: Hypokalemia can develop rapidly with diuretic administration. Monitor serum potassium levels closely, with initial measurements taken within 24-48 hours of starting the treatment.
-
This compound Administration: Administer this compound or vehicle control concurrently with or prior to the diuretic challenge, depending on the experimental design. The dosage of 3.4 mg/kg/day via IP injection can be used as a starting point.
Expected Outcomes:
Diuretic administration will lead to a rapid decrease in serum potassium levels. This model is well-suited for investigating the ability of this compound to prevent the onset of hypokalemia-induced cardiac events.
Quantitative Data Summary
| Parameter | Dietary Restriction Model | Diuretic-Induced Model (Furosemide) | Reference |
| Induction Time | 7-14 days | 24-72 hours | |
| Potassium Level | Gradual, sustained decrease | Rapid decrease | |
| This compound Dosage | 3.4 mg/kg/day, IP | 3.4 mg/kg/day, IP | |
| Monitoring Frequency | Every 3-4 days | Daily initially |
Experimental Protocols
Protocol 3: Blood Collection and Serum Potassium Analysis
Accurate measurement of serum potassium is crucial for these studies.
3.1. Blood Collection:
-
Method: Collect blood via the saphenous vein or submandibular vein for survival bleeds. Cardiac puncture is a terminal procedure that can yield a larger volume.
-
Procedure (Saphenous Vein):
-
Gently restrain the mouse.
-
Apply a small amount of petroleum jelly to the hind leg to help the blood to bead.
-
Use a sterile lancet or needle to puncture the saphenous vein.
-
Collect the blood into a serum separator tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
3.2. Serum Potassium Analysis:
-
Sample Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Analysis: Use an ion-selective electrode (ISE) based analyzer for accurate and rapid determination of serum potassium concentration. Several commercial kits and automated analyzers are available for this purpose.
Protocol 4: Ex Vivo Langendorff Heart Perfusion for Electrophysiological Assessment
The Langendorff preparation allows for the detailed study of cardiac electrophysiology in an isolated heart, free from systemic influences.
4.1. Heart Isolation and Cannulation:
-
Anesthetize the mouse (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Immediately begin retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at 37°C.
4.2. Electrophysiological Recordings:
-
Place platinum electrodes in the perfusion chamber to record a pseudo-electrocardiogram (ECG).
-
Use a microelectrode to record monophasic action potentials from the ventricular epicardium.
-
Allow the heart to stabilize for at least 20 minutes before beginning experimental manipulations.
4.3. Experimental Protocol for this compound Testing:
-
Baseline: Record baseline ECG and action potentials in normokalemic KH buffer.
-
Induction of Hypokalemia: Switch the perfusate to a low-potassium KH buffer (e.g., 2 mM KCl). This is expected to prolong the action potential duration and may induce arrhythmias.
-
This compound Treatment: In a separate group of hearts, pre-perfuse with KH buffer containing this compound (e.g., 1 µM) for a designated period before switching to the low-potassium buffer.
-
Data Analysis: Analyze the ECG for changes in heart rate, PR interval, QRS duration, and QT interval. Analyze action potentials for changes in resting membrane potential, amplitude, and duration at 50% and 90% repolarization (APD50 and APD90). Quantify the incidence and duration of any observed arrhythmias.
Visualizations
Caption: Workflow for inducing hypokalemia in murine models.
Caption: Ex vivo Langendorff heart perfusion protocol.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nutrient Requirements of the Mouse - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of extreme potassium stress on blood pressure and renal tubular sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Canine Cardiomyocyte Experiments with VK-II-86
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VK-II-86, a carvedilol analogue devoid of β-adrenergic receptor antagonism, in experimental studies involving isolated canine ventricular cardiomyocytes. The protocols outlined below are based on established methodologies for investigating the electrophysiological effects of this compound, particularly in the context of hypokemia-induced arrhythmias.
Introduction
This compound has emerged as a promising multi-channel inhibitor with significant antiarrhythmic properties. In canine ventricular cardiomyocytes, it has been demonstrated to normalize action potential duration (APD) and prevent afterdepolarizations, particularly under conditions of low extracellular potassium.[1][2] Its mechanism of action involves the modulation of several key cardiac ion channels and the inhibition of ryanodine receptors (RyR2), thereby restoring normal calcium homeostasis and electrical stability in the heart.[1][3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in canine ventricular cardiomyocytes.
Table 1: Effect of 1 µM this compound on Action Potential Duration (APD90) and Resting Membrane Potential (RMP) in Canine Ventricular Myocytes
| Condition | Extracellular [K+] | Treatment | APD90 (ms) | RMP (mV) |
| Normokalaemia | 4 mM | Control (Vehicle) | Data not available | Data not available |
| 4 mM | 1 µM this compound | No significant change | No significant change | |
| Hypokalaemia | 3 mM | Control (Vehicle) | Prolonged | Depolarized |
| 3 mM | 1 µM this compound | Normalized | Hyperpolarized |
Table 2: Summary of the Effects of 1 µM this compound on Key Ion Channels in Canine Ventricular Myocytes under Hypokalaemic Conditions (3 mM [K+])
| Ion Current | Channel | Effect of Hypokalaemia | Effect of 1 µM this compound |
| Inward Rectifier K+ Current (IK1) | Kir2.x | Decreased | Prevents decrease |
| Rapid Delayed Rectifier K+ Current (IKr) | hERG | Decreased | Prevents decrease |
| Late Na+ Current (INa_L) | Nav1.5 | Increased | Prevents increase |
| L-type Ca2+ Current (ICa) | Cav1.2 | Increased | Prevents increase |
Note: The primary study on this compound in canine cardiomyocytes focuses on the compound's ability to prevent the pathological changes in ion channel function induced by hypokalaemia, rather than providing specific percentage inhibition values. The effect is described as a prevention or reversal of the hypokalaemia-induced alterations.
Experimental Protocols
Protocol 1: Isolation of Canine Ventricular Cardiomyocytes
This protocol describes a standard enzymatic digestion method for isolating single ventricular myocytes from the canine heart.
Materials:
-
Canine heart
-
Langendorff perfusion system
-
Perfusion buffer (Ca2+-free Tyrode's solution): NaCl, KCl, MgCl2, HEPES, glucose; pH 7.4
-
Enzyme solution: Perfusion buffer containing Collagenase Type II and Protease Type XIV. Specific concentrations should be optimized for each batch of enzymes.
-
KB solution: High K+ storage solution.
Procedure:
-
Heart Excision: Anesthetize the dog and rapidly excise the heart, placing it immediately in ice-cold cardioplegic solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Washout: Perfuse with Ca2+-free Tyrode's solution for 5-10 minutes to wash out remaining blood.
-
Enzymatic Digestion: Switch to the enzyme solution and perfuse for 20-30 minutes. The heart should become flaccid.
-
Ventricle Dissociation: Remove the heart from the apparatus, and dissect the ventricular tissue. Mince the tissue in KB solution.
-
Cell Dispersion: Gently triturate the minced tissue with a pipette to release single cardiomyocytes.
-
Filtration and Storage: Filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the cells to settle, and resuspend in fresh KB solution. Cells should be stored at room temperature and used within 8-12 hours.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology
This protocol outlines the general procedure for recording action potentials and specific ion channel currents in isolated canine ventricular myocytes.
Equipment and Solutions:
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes (resistance 2-5 MΩ)
-
External solution (Tyrode's solution) with varying [K+] (4 mM for normokalaemia, 3 mM for hypokalaemia)
-
Internal (pipette) solution appropriate for the current being recorded (K+-based for action potentials and K+ currents, Cs+-based for Na+ and Ca2+ currents).
-
Specific ion channel blockers for isolating individual currents.
General Procedure:
-
Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the desired external solution.
-
Pipette Positioning: Approach a single, healthy, rod-shaped myocyte with the patch pipette.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.
-
Data Recording:
-
Current-Clamp (Action Potentials): Record membrane potential and elicit action potentials by injecting brief depolarizing current pulses. Measure APD90 and RMP.
-
Voltage-Clamp (Ion Currents): Clamp the membrane potential at a holding potential and apply specific voltage protocols to elicit and record the desired ion currents (IK1, IKr, INa_L, ICa). Isolate specific currents using appropriate voltage protocols and pharmacological blockers.
-
Specific Voltage-Clamp Protocols:
-
IK1: From a holding potential of -80 mV, apply hyperpolarizing and depolarizing voltage steps.
-
IKr: Use a long depolarizing step followed by a repolarizing step to elicit tail currents.
-
INa_L: Apply a long depolarizing pulse from a negative holding potential.
-
ICa: From a holding potential of -40 mV (to inactivate Na+ channels), apply depolarizing steps.
Visualizations
Caption: Signaling pathway of this compound in hypokalaemia.
Caption: Experimental workflow for this compound studies.
References
Application Notes and Protocols for VK-II-86 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and handling of stock solutions for the carvedilol analogue, VK-II-86. Adherence to these protocols is crucial for ensuring the stability, and activity of the compound for reliable and reproducible experimental results.
Introduction
This compound is a synthetic analogue of carvedilol that notably lacks β-adrenoceptor antagonist activity.[1] Its primary mechanism of action involves the inhibition of store-overload-induced calcium release (SOICR) by targeting the ryanodine receptor 2 (RyR2) channel.[1][2] This makes it a valuable tool for investigating intracellular calcium homeostasis and its role in cardiac arrhythmias.[1][3] Accurate preparation of stock solutions is the first critical step in any experiment utilizing this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C25H28N2O4 | |
| Molecular Weight | 420.51 g/mol | |
| CAS Number | 955371-84-3 | |
| Appearance | To be determined | |
| Purity | >98% (or refer to the Certificate of Analysis) |
Stock Solution Preparation
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions. The recommended solvent is dimethyl sulfoxide (DMSO).
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (237.81 mM) | Requires sonication. It is highly recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.205 mg of this compound (Molecular Weight: 420.51).
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.205 mg, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to aid in dissolution.
-
Sonicate the solution in an ultrasonic bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage: Store the aliquots under the appropriate conditions as outlined in the storage guidelines below.
Storage and Stability
Proper storage of both the solid compound and the stock solutions is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment. | |
| -20°C | Long-term (months to years) | Store in a dry, dark environment. | ||
| DMSO Stock Solution | -20°C | Up to 1 month | ||
| -80°C | Up to 6 months |
Important Considerations:
-
Repeated freeze-thaw cycles of stock solutions should be avoided as they can lead to product inactivation.
-
When using a stored stock solution, allow the vial to equilibrate to room temperature before opening.
-
Solutions should be prepared and used on the same day whenever possible.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing this compound stock solutions and a simplified representation of its known signaling pathway.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Simplified this compound Signaling Pathway.
References
Application Notes and Protocols for In Vitro Measurement of VK-II-86 Inhibition of Ryanodine Receptor 2 (RyR2)
Introduction
The ryanodine receptor 2 (RyR2) is a crucial intracellular calcium (Ca²⁺) release channel located on the sarcoplasmic reticulum (SR) in cardiomyocytes.[1] It plays a central role in excitation-contraction coupling, the process that links electrical stimulation of the heart to its mechanical contraction.[2] Dysfunctional RyR2, characterized by hyperactivity and aberrant Ca²⁺ leakage from the SR, is implicated in the pathophysiology of cardiac arrhythmias and heart failure.[1] A key arrhythmogenic mechanism is store overload-induced Ca²⁺ release (SOICR), where spontaneous Ca²⁺ release from the SR triggers dangerous arrhythmias.[3][4]
VK-II-86 is a carvedilol analogue, developed to inhibit RyR2 without the associated β-adrenoceptor antagonist activity. It has been shown to effectively suppress SOICR by directly modulating the RyR2 channel, thereby preventing arrhythmogenic Ca²⁺ waves. These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory effects of this compound on RyR2 function, intended for researchers in cardiovascular pharmacology and drug development.
RyR2 Signaling and Inhibition by this compound
Under normal physiological conditions, an action potential triggers a small influx of Ca²⁺ through L-type Ca²⁺ channels, which in turn activates RyR2 to release a larger amount of Ca²⁺ from the SR, initiating muscle contraction. In pathological states, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) or heart failure, RyR2 channels can become sensitized or "leaky," leading to SOICR. This spontaneous release creates Ca²⁺ waves that activate the sodium-calcium exchanger, leading to delayed afterdepolarizations and triggered arrhythmias. This compound acts by directly inhibiting RyR2, stabilizing the channel in a closed state and reducing the propensity for SOICR.
Quantitative Data Summary
The inhibitory effects of this compound on RyR2-mediated aberrant Ca²⁺ release have been quantified across various in vitro models. The following table summarizes key findings.
| Assay Type | Cell/System Used | This compound Concentration | Incubation Time | Key Result | Reference |
| SOICR Imaging | R4496C-HEK293 Cells | 30 µM | Not specified | Completely abolished SOICR. | |
| SOICR Imaging | R4496C-Cardiomyocytes | 1 µM | 30 minutes | Significantly reduced the occurrence and frequency of SOICR. | |
| SOICR Imaging | R4496C-Cardiomyocytes | 0.3 µM | 3 hours | Significantly inhibited the occurrence and frequency of SOICR. | |
| Single Channel Recording | Purified RyR2 R4496C | 1 µM | 1 hour | Reduced open duration and increased the frequency of channel openings. | |
| Ca²⁺ Wave Imaging | Rat Cardiac Myocytes | 1 µmol/L | Not specified | Significantly reduced the frequency of ouabain-induced Ca²⁺ waves. | |
| Ca²⁺ Wave Imaging | Ventricular Myocytes | 1 µM | 30 minutes | Markedly reduced Ca²⁺ wave frequency induced by kinase inhibitors. |
Experimental Protocols
Protocol 1: Store Overload-Induced Ca²⁺ Release (SOICR) Assay in HEK299 Cells
This assay measures the ability of this compound to suppress spontaneous Ca²⁺ oscillations in HEK293 cells stably expressing a mutant RyR2 (e.g., R4496C), which is prone to SOICR.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing wild-type or mutant RyR2 onto glass coverslips and culture until they reach 70-80% confluency.
-
Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator dye, such as Fluo-4 AM, by incubating them in a buffer solution containing the dye.
-
Washing: After incubation, wash the cells with a Krebs-Ringer HEPES (KRH) buffer to remove any extracellular dye.
-
Compound Incubation: Pre-incubate the cells with the desired concentration of this compound (e.g., 0.3 µM to 30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 30 minutes to 3 hours).
-
Induction of SOICR: To induce SOICR, transiently perfuse the cells with KRH buffer containing varying concentrations of extracellular Ca²⁺ (e.g., 0, 1, and 2 mM) to modulate SR Ca²⁺ load.
-
Imaging: Mount the coverslip on the stage of a confocal microscope equipped for live-cell imaging. Acquire time-lapse images to record changes in intracellular Ca²⁺ fluorescence, which appear as spontaneous oscillations or waves in cells exhibiting SOICR.
-
Data Analysis: Quantify the number of cells exhibiting spontaneous Ca²⁺ release events and the frequency of these events. Compare the results from this compound-treated cells to the vehicle-treated control group. A significant reduction in the percentage of oscillating cells or the frequency of oscillations indicates RyR2 inhibition.
Protocol 2: Single RyR2 Channel Recording in Planar Lipid Bilayers
This electrophysiological technique provides a direct assessment of how this compound modulates the gating properties (opening and closing) of an individual RyR2 channel.
Methodology:
-
Microsome Preparation: Isolate sarcoplasmic reticulum (SR) vesicles (microsomes) from cardiac tissue or from cell lines overexpressing RyR2.
-
Bilayer Formation: Form a planar lipid bilayer made of a mixture of phospholipids (e.g., phosphatidylethanolamine and phosphatidylcholine) across a small aperture separating two chambers, designated cis (cytosolic side) and trans (luminal side).
-
Channel Incorporation: Induce the fusion of SR microsomes into the lipid bilayer. Successful fusion results in the incorporation of a single RyR2 channel into the membrane.
-
Recording Conditions: Fill the cis and trans chambers with solutions mimicking cytosolic and luminal conditions, respectively. The cis solution contains a specific free Ca²⁺ concentration to activate the channel, while the trans chamber is grounded. Apply a holding potential across the bilayer.
-
Baseline Recording: Record the baseline activity of the single RyR2 channel. This appears as discrete, step-like changes in current as the channel opens and closes.
-
Compound Application: Add this compound (e.g., 1 µM) to the cis chamber to assess its effect on the cytosolic face of the channel.
-
Data Acquisition and Analysis: Record channel activity after the addition of this compound. Analyze the recordings to determine key gating parameters, including open probability (Po), mean open time, mean closed time, and event frequency. A change in these parameters, such as a reduced open time, indicates direct modulation of the RyR2 channel by the compound.
Protocol 3: [³H]-Ryanodine Binding Assay
This biochemical assay quantifies the activity of RyR2 channels based on the principle that [³H]-ryanodine, a radiolabeled plant alkaloid, binds specifically to the open state of the RyR channel. An inhibitor like this compound would be expected to reduce [³H]-ryanodine binding by stabilizing the closed state of the channel.
Methodology:
-
Microsome Preparation: Isolate SR microsomes from cardiac tissue or RyR2-expressing cells as described in Protocol 2.
-
Binding Reaction: Incubate the microsomes with [³H]-ryanodine in a binding buffer. The buffer should contain varying concentrations of Ca²⁺, as RyR2 activity is Ca²⁺-dependent.
-
Compound Addition: Perform parallel incubations in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: Allow the binding reaction to proceed for a set time at a controlled temperature (e.g., 2-4 hours at 37°C).
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the microsomes (with bound [³H]-ryanodine) from the unbound [³H]-ryanodine in the solution.
-
Washing: Quickly wash the filters with a cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from total binding. Plot the specific binding as a function of this compound concentration to determine the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the specific [³H]-ryanodine binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Activation of Ryanodine Receptor Channels—Reconciling RyR Gating Models with Tetrameric Channel Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of RyR2 by class I kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of RyR2 by class I kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing VK-II-86 in Ouabain-Induced Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the anti-arrhythmic potential of VK-II-86, a carvedilol analogue, in a preclinical model of ouabain-induced arrhythmia. The provided methodologies are based on established experimental findings and are intended to guide researchers in the consistent and reproducible assessment of this compound.
Introduction to this compound and Ouabain-Induced Arrhythmia
This compound is a non-β-blocking analogue of carvedilol that has demonstrated anti-arrhythmic properties.[1][2] Its primary mechanism of action is the inhibition of spontaneous Ca2+ release from the sarcoplasmic reticulum (SR) through direct modulation of ryanodine receptors (RyR2).[2][3] Ouabain, a cardiac glycoside, is a well-established arrhythmogenic agent used in experimental models.[4] It induces cardiac arrhythmias by inhibiting the Na+/K+-ATPase, leading to an increase in intracellular sodium and subsequent calcium overload via the Na+/Ca2+ exchanger. This calcium overload results in delayed afterdepolarizations and triggered activity, manifesting as ventricular arrhythmias. The ouabain-induced arrhythmia model is therefore highly relevant for testing compounds like this compound that target intracellular calcium handling.
Data Summary
The following tables summarize quantitative data on the effects of this compound in mitigating ouabain-induced cellular arrhythmogenic events, based on studies in isolated rat cardiac myocytes.
Table 1: Effect of this compound on Ouabain-Induced Spontaneous Myocyte Contractions
| Treatment Group | Concentration | Frequency of Spontaneous Contractions (events/min) |
| Control | - | Baseline |
| Ouabain | 50 µmol/L | Increased |
| This compound + Ouabain | 1 µmol/L + 50 µmol/L | Significantly Reduced vs. Ouabain |
Data synthesized from findings indicating this compound significantly reduces the frequency of spontaneous contractions evoked by ouabain.
Table 2: Effect of this compound on Ouabain-Induced Sarcoplasmic Reticulum Ca2+ Release Events
| Treatment Group | Concentration | Ca2+ Spark Frequency | Ca2+ Wave Frequency |
| Control | - | Baseline | Baseline |
| Ouabain | 50 µmol/L | Significantly Increased | Significantly Increased |
| This compound + Ouabain | 1 µmol/L + 50 µmol/L | Prevented Increase | Prevented Increase |
This table is based on evidence showing this compound prevents the ouabain-induced increase in Ca2+ spark and wave frequency.
Experimental Protocols
This section outlines detailed methodologies for assessing the efficacy of this compound in an in vitro ouabain-induced arrhythmia model using isolated adult rat ventricular myocytes.
Protocol 1: Isolation of Adult Rat Ventricular Myocytes
-
Animal Preparation: Humanely euthanize an adult rat (e.g., Sprague-Dawley, 200-250g) via cervical dislocation following institutional animal care and use committee (IACUC) guidelines.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution (see solutions section).
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfusion Sequence:
-
Perfuse with Tyrode's solution for 5 minutes to clear the blood.
-
Switch to a Ca2+-free Tyrode's solution for 5-7 minutes.
-
Perfuse with a digestion solution containing collagenase type II (e.g., 1 mg/mL) and protease type XIV (e.g., 0.1 mg/mL) in Ca2+-free Tyrode's solution until the heart becomes flaccid (typically 10-15 minutes).
-
Switch to a Kraft-Brühe (KB) solution to stop the digestion.
-
-
Cell Dissociation:
-
Remove the ventricles and gently mince the tissue in KB solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
-
Cell Viability Assessment: Assess cell viability (rod-shaped morphology and clear striations) under a microscope. A viability of >70% is recommended.
-
Calcium Re-introduction: Gradually re-introduce calcium to the myocytes by sequential washing with solutions of increasing calcium concentration.
Protocol 2: Ouabain-Induced Arrhythmia in Isolated Myocytes and Assessment of this compound
-
Cell Plating: Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.
-
Experimental Groups:
-
Control Group: Myocytes perfused with standard Tyrode's solution.
-
Ouabain Group: Myocytes exposed to a toxic dose of ouabain (e.g., 50 µmol/L).
-
This compound Treatment Group: Myocytes pre-incubated with this compound (e.g., 1 µmol/L) for a specified period (e.g., 15-30 minutes) before the addition of ouabain.
-
-
Induction of Arrhythmogenic Activity:
-
Perfuse the myocytes with the respective solutions.
-
Monitor for the onset of spontaneous, rhythmic, or chaotic contractions in the absence of electrical stimulation.
-
-
Data Acquisition:
-
Cell Contraction: Record cell shortening using a video-based edge detection system or a similar method.
-
Intracellular Calcium Transients: For mechanistic studies, load a subset of cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM). Use confocal microscopy to record Ca2+ sparks and waves.
-
-
Endpoint Measurement:
-
Quantify the frequency of spontaneous contractions.
-
Measure the frequency and amplitude of Ca2+ sparks and waves.
-
Assess cell viability/apoptosis using appropriate assays (e.g., TUNEL stain) after prolonged exposure.
-
Solutions:
-
Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
-
Ca2+-free Tyrode's Solution: Tyrode's solution without CaCl2.
-
Kraft-Brühe (KB) Solution (in mM): 83 KCl, 30 K2HPO4, 5 MgSO4, 5 Pyruvic acid, 5 Creatine, 5 Taurine, 10 Glucose, 10 HEPES, 0.5 EGTA; pH 7.2.
Visualizations
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of ouabain-induced arrhythmia and the proposed protective mechanism of this compound, as well as the experimental workflow.
Caption: Mechanism of ouabain-induced arrhythmia and this compound's protective action.
Caption: Experimental workflow for assessing this compound in isolated cardiomyocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity [jstage.jst.go.jp]
- 4. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of VK-II-86 on Cardiomyocyte Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86 is a non-β-blocking analog of carvedilol, a medication used to treat high blood pressure and heart failure.[1] this compound has garnered interest for its potential therapeutic applications in cardiac arrhythmias.[1][2] Emerging evidence suggests that this compound's primary mechanism of action involves the modulation of intracellular calcium (Ca²⁺) handling, specifically by inhibiting spontaneous Ca²⁺ release from the sarcoplasmic reticulum (SR) through direct interaction with the ryanodine receptor 2 (RyR2).[1][3] This modulation of RyR2 is thought to underlie its anti-arrhythmic properties without significantly affecting normal heart muscle contractility (inotropy).
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on the contractility of isolated adult ventricular cardiomyocytes. The described methods will enable researchers to perform a detailed functional characterization of this compound's impact on key contractile parameters.
Putative Signaling Pathway of this compound in Cardiomyocytes
The proposed mechanism of action for this compound centers on its direct inhibition of the RyR2 channel, which is responsible for releasing Ca²⁺ from the SR to initiate muscle contraction. By stabilizing the closed state of RyR2, this compound is thought to reduce the likelihood of spontaneous Ca²⁺ sparks and waves, which are cellular events linked to cardiac arrhythmias. Unlike its parent compound, carvedilol, this compound exhibits minimal β-adrenergic receptor blocking activity, suggesting its effects are largely independent of this major signaling pathway that regulates heart rate and contractility.
Caption: Putative signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Assessing this compound Effects
A systematic approach is required to accurately measure the effects of this compound on cardiomyocyte contractility. The following workflow outlines the key experimental stages, from cell preparation to data analysis.
Caption: Experimental workflow for measuring this compound effects.
Detailed Experimental Protocols
Protocol 1: Isolation of Adult Rat or Mouse Ventricular Cardiomyocytes
This protocol is adapted from established Langendorff-free and Langendorff-based enzymatic digestion methods.
Materials:
-
Anesthetic (e.g., pentobarbital or isoflurane)
-
Heparin
-
Perfusion Buffer (e.g., Calcium-free Tyrode's solution)
-
Digestion Buffer (Perfusion buffer with collagenase type II and protease type XIV)
-
Stop Buffer (Perfusion buffer with 10% fetal bovine serum)
-
Calcium-tolerant solution (Tyrode's solution with incremental increases in CaCl₂)
-
Laminin-coated coverslips or culture dishes
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Excise the heart and cannulate the aorta for retrograde perfusion (Langendorff) or proceed with enzymatic digestion of minced ventricular tissue.
-
Perfuse the heart with oxygenated, warmed (37°C) Perfusion Buffer to clear the coronary circulation of blood.
-
Switch to Digestion Buffer and perfuse until the heart becomes flaccid.
-
Remove the ventricles, mince the tissue, and gently triturate to dissociate individual cardiomyocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Centrifuge the cell suspension at a low speed and resuspend the pellet in Stop Buffer.
-
Gradually reintroduce calcium to the cardiomyocytes by sequential washes with Calcium-tolerant solution to prevent calcium paradox.
-
Plate the isolated, calcium-tolerant cardiomyocytes on laminin-coated surfaces for subsequent experiments.
Protocol 2: Measurement of Cardiomyocyte Contractility and Calcium Transients
This protocol utilizes a video-based edge-detection system (for cell shortening) and a ratiometric fluorescence imaging system (for intracellular Ca²⁺).
Materials:
-
Isolated cardiomyocytes from Protocol 1
-
Fura-2 AM or Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Tyrode's solution containing 1.8 mM CaCl₂
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Inverted microscope with a high-speed camera and fluorescence imaging capabilities
-
Field stimulation electrodes
-
Data acquisition and analysis software (e.g., IonOptix, CytoSolver)
Procedure:
-
Incubate the isolated cardiomyocytes with Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in Tyrode's solution for 15-20 minutes at room temperature to load the calcium indicator.
-
Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification.
-
Place the coverslip with dye-loaded cardiomyocytes in a perfusion chamber on the microscope stage, continuously superfused with warmed (37°C) Tyrode's solution.
-
Select a single, rod-shaped cardiomyocyte with clear striations for analysis.
-
Pace the cardiomyocyte at a physiological frequency (e.g., 1 Hz) using field stimulation electrodes.
-
Simultaneously record cell shortening (via edge detection) and intracellular Ca²⁺ transients (by measuring fluorescence ratios at 340/380 nm for Fura-2 or fluorescence intensity for Fluo-4) for a baseline period.
-
Introduce this compound at various concentrations (e.g., 0.1, 1, 10 µM) into the perfusion solution. Allow for a sufficient incubation period for the drug to take effect.
-
Record cell shortening and Ca²⁺ transients at each concentration of this compound.
-
Perform a washout with drug-free Tyrode's solution to assess the reversibility of the effects.
Protocol 3: Traction Force Microscopy (Optional)
For a more direct measure of the force of contraction, traction force microscopy can be employed.
Materials:
-
Isolated cardiomyocytes from Protocol 1
-
Polyacrylamide gels of physiological stiffness embedded with fluorescent microbeads
-
Micro-patterning equipment to create defined cell adhesion sites
-
High-resolution fluorescence microscope
-
Traction force microscopy analysis software
Procedure:
-
Culture isolated cardiomyocytes on the polyacrylamide gels with micro-patterned adhesive islands.
-
Acquire images of the fluorescent beads in the relaxed state and during peak contraction.
-
Use the displacement of the beads to calculate the traction forces exerted by the cardiomyocyte on the substrate.
-
Compare traction forces before and after the application of this compound.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format to facilitate comparison across different concentrations of this compound.
Table 1: Effects of this compound on Cardiomyocyte Contractility Parameters
| Parameter | Vehicle (Control) | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |
| Cell Shortening | ||||
| Peak Shortening (% of resting length) | ||||
| Time to Peak Shortening (ms) | ||||
| Time to 50% Relaxation (ms) | ||||
| Max. Velocity of Shortening (+dL/dt) | ||||
| Max. Velocity of Relaxation (-dL/dt) | ||||
| Traction Force (Optional) | ||||
| Peak Traction Force (nN) |
Table 2: Effects of this compound on Intracellular Ca²⁺ Transients
| Parameter | Vehicle (Control) | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |
| Ca²⁺ Transient Amplitude (F/F₀) | ||||
| Time to Peak Ca²⁺ (ms) | ||||
| Ca²⁺ Transient Duration at 50% (ms) | ||||
| Ca²⁺ Transient Decay Rate (τ) | ||||
| Spontaneous Ca²⁺ Release Events | ||||
| Frequency of Ca²⁺ Sparks (events/s) | ||||
| Frequency of Ca²⁺ Waves (events/s) |
Expected Outcomes and Interpretation
Based on the known mechanism of this compound, it is hypothesized that the compound will have minimal effects on the primary parameters of contractility such as peak shortening and traction force under baseline, electrically stimulated conditions. However, a significant reduction in the frequency of spontaneous Ca²⁺ release events (sparks and waves) is anticipated, particularly under conditions that promote SR Ca²⁺ overload. The parameters related to the kinetics of the Ca²⁺ transient, such as the decay rate, may be subtly altered, reflecting the interaction of this compound with RyR2. These results would support the targeted action of this compound on RyR2-mediated Ca²⁺ release as a potential anti-arrhythmic mechanism with a favorable profile regarding cardiac contractility.
References
- 1. Analysis of Cardiac Contractile Dysfunction and Ca2+ Transients in Rodent Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
Application of VK-II-86 in Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a powerful in vitro model for cardiovascular research, disease modeling, and drug development.[1] These cells recapitulate the genetic and phenotypic characteristics of human cardiomyocytes, offering a unique platform to study the effects of novel therapeutic compounds. VK-II-86, a carvedilol analog, has shown promise in preventing cardiac arrhythmias.[2][3] This document provides detailed application notes and protocols for the use of this compound in iPSC-CMs, focusing on its anti-arrhythmic properties and mechanism of action.
This compound is a novel compound that has demonstrated efficacy in preventing hypokalaemia-induced and ouabain-induced ventricular arrhythmias.[2][4] It acts as a multi-channel inhibitor, notably affecting the ryanodine receptor 2 (RyR2) to prevent spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum. Unlike its parent compound carvedilol, this compound exhibits minimal β-blocking activity, making it a more specific agent for targeting arrhythmia mechanisms.
Data Presentation
Table 1: Effect of this compound on Ouabain-Induced Spontaneous Contractions in iPSC-CMs
| Condition | Spontaneous Contraction Frequency (beats/min) | Reference |
| Control | Baseline | |
| Ouabain (50 µmol/L) | Increased | |
| This compound (1 µmol/L) + Ouabain (50 µmol/L) | Prevented Increase |
Table 2: Electrophysiological Effects of this compound in Murine Cardiomyocytes under Hypokalaemic Conditions
| Parameter | Hypokalaemia | Hypokalaemia + this compound (1 µM) | Reference |
| Action Potential Duration (APD) | Prolonged | Normalized | |
| Early Afterdepolarizations (EADs) | Present | Suppressed | |
| Delayed Afterdepolarizations (DADs) | Present | Suppressed | |
| Inward Rectifier Current (IK1) | Decreased | Prevented Decrease | |
| Late Sodium Current (INa-L) | Increased | Prevented Increase | |
| L-type Ca2+ Current (ICa) | Increased | Prevented Increase | |
| Rapid Delayed Rectifier Potassium Current (IKr) | Decreased | Prevented Decrease |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound anti-arrhythmic action.
Caption: Experimental workflow for testing this compound in iPSC-CMs.
Experimental Protocols
iPSC-CM Differentiation via Wnt Signaling Modulation
This protocol is adapted from established methods for generating a high yield of ventricular-like cardiomyocytes.
Materials:
-
Human iPSCs
-
Matrigel
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 supplement (minus insulin)
-
CHIR99021
-
IWP2
-
DPBS
Procedure:
-
Day 0: Plate iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Day 1: When cells reach 80-90% confluency, replace the medium with RPMI/B27 minus insulin containing CHIR99021 (e.g., 6 µM). This initiates mesoderm induction.
-
Day 3: Replace the medium with RPMI/B27 minus insulin containing IWP2 (e.g., 5 µM) to inhibit Wnt signaling and promote cardiac differentiation.
-
Day 5: Replace the medium with RPMI/B27 minus insulin.
-
Day 7 onwards: Spontaneous contractions should become visible. Change the medium every 2-3 days with RPMI/B27 (with insulin).
-
Day 15-35: Cardiomyocytes can be used for experiments. For higher purity, a lactate-based selection can be performed.
Preparation of this compound
-
Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1 µM) in the appropriate cell culture medium or bath solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
Ouabain-Induced Arrhythmia Model in iPSC-CMs
This protocol details how to induce and assess arrhythmias using the Na+/K+-ATPase inhibitor ouabain.
Materials:
-
iPSC-CMs (Day 30-35)
-
Tyrode's solution
-
Ouabain
-
This compound
-
Microscope with video imaging capabilities for contractility assessment
Procedure:
-
Plate iPSC-CMs on Matrigel-coated glass-bottom dishes.
-
Allow cells to equilibrate in Tyrode's solution at 37°C.
-
Record baseline spontaneous contractile activity for 5-10 minutes.
-
For the treatment group, pre-incubate the cells with this compound (e.g., 1 µM) for 15-30 minutes.
-
Add ouabain (e.g., 50 µM) to the control and this compound pre-treated cells.
-
Record the contractile activity for at least 15 minutes after ouabain addition.
-
Analyze the videos to determine the frequency of spontaneous contractions.
Calcium Imaging in iPSC-CMs
This protocol allows for the visualization of intracellular calcium transients.
Materials:
-
iPSC-CMs on glass-bottom dishes
-
Fluo-4 AM or other suitable calcium indicator
-
Pluronic F-127
-
Tyrode's solution
-
Confocal microscope with line-scan capabilities
Procedure:
-
Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in Tyrode's solution.
-
Incubate iPSC-CMs with the loading solution for 20-30 minutes at 37°C.
-
Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the dish on the confocal microscope stage, maintaining the temperature at 37°C.
-
Acquire line-scan images along the longitudinal axis of spontaneously contracting cardiomyocytes to record calcium transients.
-
Perform the ouabain and this compound treatment as described in Protocol 3 while recording calcium transients to assess for spontaneous calcium release events (calcium sparks and waves).
Electrophysiological Recording (Whole-Cell Patch Clamp)
This protocol provides a method for recording action potentials and ion channel currents.
Materials:
-
iPSC-CMs plated at low density on glass coverslips
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. Internal Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
Procedure:
-
Place a coverslip with iPSC-CMs in the recording chamber on the microscope stage and perfuse with external solution at 37°C.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single, spontaneously beating cardiomyocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record spontaneous action potentials.
-
Perfuse the cell with the arrhythmogenic stimulus (e.g., low K+ external solution or ouabain) with and without this compound.
-
Record changes in action potential morphology, duration, and the presence of afterdepolarizations.
-
In voltage-clamp mode, apply specific voltage protocols to isolate and record individual ion currents (e.g., ICa, IKr, INa-L) to assess the direct effects of this compound.
Conclusion
This compound presents a promising therapeutic agent for the treatment of cardiac arrhythmias by targeting key mechanisms of arrhythmogenesis without the β-blocking effects of its parent compound. The use of iPSC-CMs provides a highly relevant human model system to further investigate the efficacy and safety of this compound. The protocols outlined in this document provide a framework for researchers to explore the application of this compound in iPSC-CMs and to further elucidate its therapeutic potential.
References
Troubleshooting & Optimization
VK-II-86 solubility and stability in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of VK-II-86 in physiological buffers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common physiological buffers like Phosphate-Buffered Saline (PBS)?
A1: Currently, there is no publicly available quantitative data on the solubility of this compound in common physiological buffers. Vendor information often states "solubility to be determined." this compound is a carvedilol analogue with a chemical formula of C25H28N2O4 and a molecular weight of 420.51 g/mol .[1] Given its chemical structure, which contains both hydrophobic carbazole and aromatic ether moieties, and hydrophilic hydroxyl and secondary amine groups, its solubility in aqueous buffers is likely to be pH-dependent. As a general starting point for a novel compound with these features, solubility could be in the low micromolar to millimolar range. It is crucial to experimentally determine the solubility for your specific buffer and experimental conditions.
Q2: How can I prepare a stock solution of this compound?
A2: For initial stock solutions, organic solvents such as DMSO or ethanol are typically used for compounds with limited aqueous solubility. A high-concentration stock (e.g., 10-50 mM) in 100% DMSO is a common starting point. This stock can then be diluted into your physiological buffer of choice. When diluting, it is critical to ensure that the final concentration of the organic solvent in your aqueous buffer is low (typically <0.5%) to avoid solvent effects in your experiments. Observe the solution for any signs of precipitation upon dilution.
Q3: What are the potential stability issues with this compound in physiological buffers?
A3: The stability of this compound in physiological buffers has not been extensively reported. Potential stability issues for a molecule with its structure could include:
-
pH-dependent hydrolysis: The ether linkages might be susceptible to hydrolysis under strongly acidic or basic conditions, though they are generally stable at physiological pH.
-
Oxidation: The secondary amine and the carbazole ring system could be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions in the buffer.
-
Light sensitivity: Aromatic and heterocyclic systems can sometimes be light-sensitive. It is good practice to protect solutions from light.
We recommend performing stability studies under your specific experimental conditions (e.g., temperature, pH, light exposure) to determine the degradation kinetics.
Q4: I am observing precipitation when I dilute my this compound stock solution into my buffer. What can I do?
A4: Precipitation upon dilution is a common issue for compounds with low aqueous solubility. Here are some troubleshooting steps:
-
Decrease the final concentration: Your intended concentration may be above the solubility limit of this compound in that specific buffer.
-
Increase the solvent concentration (with caution): A slightly higher percentage of DMSO or ethanol in the final solution might maintain solubility. However, always be mindful of the tolerance of your experimental system to organic solvents.
-
Adjust the pH of the buffer: The secondary amine in this compound is basic. A slightly acidic pH might increase its solubility by promoting protonation. Conversely, if other functional groups dominate, a different pH might be optimal.
-
Use a different buffer system: The composition of the buffer can influence solubility. Consider trying alternative physiological buffers.
-
Employ solubilizing agents: In some cases, excipients like cyclodextrins or non-ionic surfactants (e.g., Tween 80) can be used to increase solubility, but their compatibility with your experimental system must be verified.
Troubleshooting Guides
Problem: Inconsistent experimental results with this compound.
This could be due to issues with solubility or stability. Follow this troubleshooting workflow:
Quantitative Data Summary
As no specific quantitative data for this compound solubility and stability is publicly available, the following tables are provided as templates for your experimental data collection.
Table 1: Template for this compound Solubility in Physiological Buffers
| Buffer System | pH | Temperature (°C) | Experimentally Determined Solubility (µg/mL) | Molar Solubility (µM) |
| PBS | 7.4 | 25 | ||
| PBS | 7.4 | 37 | ||
| Simulated Gastric Fluid | 1.2 | 37 | ||
| Simulated Intestinal Fluid | 6.8 | 37 | ||
| Krebs-Henseleit | 7.4 | 37 |
Table 2: Template for this compound Stability in PBS (pH 7.4) at 37°C
| Time (hours) | Percent Remaining (%) | Degradation Products Detected (if any) |
| 0 | 100 | None |
| 2 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
Materials:
-
This compound (solid)
-
Physiological buffers of interest (e.g., PBS, pH 7.4)
-
Shaking incubator or orbital shaker at a controlled temperature
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Vials or tubes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the physiological buffer (e.g., 1 mL). The excess solid should be clearly visible.
-
Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-48 hour incubation is typically recommended.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and take the supernatant, or filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of this compound in the clarified supernatant using a validated analytical method like HPLC-UV or LC-MS.
-
The determined concentration is the equilibrium solubility of this compound in that buffer at that temperature.
Protocol 2: Assessment of this compound Stability in a Physiological Buffer
This protocol outlines a general method to assess the stability of this compound in solution over time.
Materials:
-
Concentrated stock solution of this compound (e.g., in DMSO)
-
Physiological buffer of interest (e.g., PBS, pH 7.4), pre-warmed to the desired temperature
-
Incubator or water bath at a controlled temperature
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Vials or tubes
Procedure:
-
Prepare a solution of this compound in the physiological buffer at the desired final concentration by diluting the stock solution. Ensure the final solvent concentration is low and consistent across all samples.
-
Immediately after preparation, take an aliquot, and analyze it to determine the initial concentration (T=0).
-
Place the remaining solution in an incubator at the desired temperature (e.g., 37°C). Protect from light if necessary.
-
At predetermined time points (e.g., 2, 6, 12, 24, 48 hours), withdraw aliquots of the solution.
-
Analyze each aliquot using the same analytical method to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
The analytical method (especially LC-MS) can also be used to identify the appearance of any degradation products.
Signaling Pathway
This compound is a multi-channel inhibitor that has been shown to prevent hypokalaemia-induced ventricular arrhythmias.[2][3] Its mechanism of action involves the modulation of several key ion channels and calcium handling proteins in cardiomyocytes.
References
Long-term stability of VK-II-86 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of VK-II-86 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
I. Stability and Storage Data
The stability of this compound is highly dependent on whether it is in solid form or in solution. Adherence to appropriate storage conditions is critical to prevent degradation and ensure experimental reproducibility.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry and dark environment[1][2]. |
| 4°C | Up to 2 years | Store in a dry and dark environment[1][2]. | |
| In DMSO | -80°C | Up to 6 months | Store as aliquots in tightly sealed vials[1]. |
| -20°C | Up to 1 month | Store as aliquots in tightly sealed vials. | |
| 4°C | Up to 2 weeks | For short-term use. |
Table 2: Shipping and Handling Stability
| Condition | Duration | Recommendation |
| Ambient Shipping | Several weeks | The compound is stable for the duration of typical shipping times. Upon receipt, store at the recommended long-term storage temperature. |
| Room Temperature | At least 1 hour | Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial. |
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
1. Issue: My this compound solution has changed color.
-
Question: I dissolved this compound in DMSO and after a few weeks at -20°C, the solution, which was initially light brown, has darkened. Is it still usable?
-
Answer: A color change can be an indicator of product degradation. The recommended storage for this compound in DMSO at -20°C is for up to one month. If your solution is older than this, or if you have subjected it to multiple freeze-thaw cycles, degradation may have occurred. For sensitive experiments, it is advisable to use a freshly prepared stock solution or one that has been stored at -80°C for no longer than six months.
2. Issue: I am observing precipitation in my stock solution after thawing.
-
Question: I have a 100 mg/mL stock of this compound in DMSO stored at -80°C. After thawing, I noticed some precipitate. What should I do?
-
Answer: Precipitation can occur when a concentrated stock solution is frozen and then thawed. First, ensure the vial has equilibrated to room temperature for at least one hour before opening to minimize moisture condensation. Gently vortex the solution to try and redissolve the precipitate. If it persists, you can warm the solution briefly (e.g., in a 37°C water bath) and sonicate. However, be cautious with heating as it may accelerate degradation. If the precipitate does not redissolve, it may affect the actual concentration of your solution. For future use, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.
3. Issue: I am seeing inconsistent results in my cell-based assays.
-
Question: My experiments using this compound are showing variable results from week to week, even though I am using the same protocol. Could this be a stability issue?
-
Answer: Inconsistent results are a common sign of compound instability. This compound is known to prevent hypokalaemia-induced changes in ion channel activity and oxidative stress. If the compound degrades, its efficacy in these processes will diminish. Review your storage and handling procedures. Are you using a stock solution that is older than the recommended one month at -20°C or six months at -80°C? Are you minimizing the number of freeze-thaw cycles? It is best practice to prepare and use solutions on the same day whenever possible.
III. Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a carvedilol analogue that lacks antagonist activity at β-adrenoceptors. Its primary mechanism of action is as an inhibitor of the ryanodine receptor 2 (RyR2), preventing store-overload-induced calcium release (SOICR). It is used in research to study and prevent cardiac arrhythmias, particularly those induced by hypokalaemia.
Q2: What is the recommended solvent for this compound?
A2: The most commonly cited solvent for this compound is DMSO, with a solubility of up to 100 mg/mL. For in vivo studies or cell culture, further dilutions in aqueous buffers or media are necessary. Always check the tolerance of your specific experimental system to the final concentration of DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare and use solutions on the same day. If a stock solution is necessary, dissolve the powdered this compound in high-purity DMSO. For long-term storage, aliquot the stock solution into tightly sealed, light-protected vials and store at -80°C. This will minimize degradation from repeated freeze-thaw cycles and exposure to air and light.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: While there is no specific data on the number of allowable freeze-thaw cycles for this compound, it is a general best practice in pharmacology to minimize these cycles for any compound. Each cycle increases the risk of degradation and precipitation. It is highly recommended to prepare single-use aliquots.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies are not publicly available, many complex organic molecules are light-sensitive. The recommendation to store this compound in a "dark" environment suggests that exposure to light should be minimized. It is advisable to use amber vials or vials wrapped in foil for storing solutions.
IV. Experimental Protocols & Visualizations
Protocol: Preparation and Storage of this compound Stock Solution
-
Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature for at least one hour before opening.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL stock).
-
Solubilization: Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.
-
Storage: For storage up to one month, place the aliquots at -20°C. For longer-term storage (up to six months), store at -80°C.
Caption: Recommended workflow for the preparation and storage of this compound stock solutions.
Signaling Pathway: Mechanism of Action of this compound
This compound is designed to prevent cardiac arrhythmias by targeting intracellular calcium regulation. It directly inhibits the ryanodine receptor 2 (RyR2), a critical channel in the sarcoplasmic reticulum that controls calcium release. By inhibiting RyR2, this compound prevents spontaneous and arrhythmogenic calcium waves, a condition known as store-overload-induced calcium release (SOICR).
Caption: Simplified signaling pathway showing this compound inhibiting RyR2 to prevent arrhythmia.
References
Technical Support Center: Controlling for Vehicle Effects in VK-II-86 Experiments
Welcome to the technical support center for researchers utilizing VK-II-86. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful experiments while controlling for potential confounding effects of drug vehicles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: Based on published studies and the physicochemical properties of this compound, the recommended vehicle for creating stock solutions for in vitro experiments is dimethyl sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO.
Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid off-target effects on your cells. For cardiac electrophysiology studies, especially with sensitive cell types like human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), it is recommended to keep the final DMSO concentration at or below 0.3%.[3] Some studies with robust cell lines may tolerate up to 0.5%, but this should be determined empirically. For any new cell line or primary culture, it is crucial to perform a vehicle toxicity test.
Q3: How should I prepare my vehicle control?
A3: The vehicle control is critical for accurately interpreting your data. It should contain the same final concentration of the vehicle (e.g., DMSO) as the highest concentration used in your experimental group. For example, if your highest concentration of this compound results in a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in the same culture medium or perfusion buffer. In studies involving other treatments (e.g., ouabain), the control solutions should also be supplemented with the same concentration of DMSO to account for the vehicle used in the this compound solution.[1]
Q4: Can I use other vehicles for this compound?
A4: While DMSO is the most commonly reported solvent, other options for poorly soluble compounds include polyethylene glycol (PEG), cyclodextrins, and lipid emulsions. However, the suitability of these vehicles for this compound would need to be empirically determined. Each of these vehicles can have its own biological effects and may require specific formulation strategies.
Q5: What are the known biological effects of DMSO on cardiac cells?
A5: Even at low concentrations, DMSO can have various effects on cardiac cells, including:
-
Alterations in ion channel function, including a decrease in sodium spike amplitude at 1% DMSO.[3]
-
Changes in action potential duration and resting membrane potential.
-
Chronotropic (heart rate) effects.
-
Inhibition of cell growth in a dose-dependent manner.
-
Protective effects against ischemia-reperfusion injury at higher concentrations, which could confound studies on cardioprotection.
Troubleshooting Guide: Vehicle-Related Issues
This guide addresses common problems that may arise due to vehicle effects in your this compound experiments.
| Problem | Potential Vehicle-Related Cause | Recommended Solution |
| High variability between vehicle control replicates. | Inconsistent pipetting of small vehicle volumes, especially for stock solutions with high concentrations. Evaporation from outer wells of a multi-well plate. | Use a calibrated pipette and consider a serial dilution of the stock solution to increase the volume of vehicle added to each well. Avoid using the outer wells of the plate for experimental samples. |
| Unexpected biological effects in the vehicle control group (e.g., changes in baseline electrophysiology, cell morphology, or viability). | The final vehicle concentration is too high for your specific cell type or experimental endpoint. | Perform a dose-response curve for the vehicle alone to determine the highest non-toxic concentration. Aim to keep the final DMSO concentration at or below 0.3% for cardiac electrophysiology studies. |
| The observed effect of this compound is less than expected. | The vehicle is interacting with the compound or the target. At higher concentrations, DMSO can have effects that may mask or counteract the effects of this compound. | Lower the final vehicle concentration by preparing a more concentrated stock solution of this compound. Ensure thorough mixing when diluting the stock solution into the aqueous experimental buffer to prevent precipitation. |
| Precipitation of this compound upon dilution in aqueous buffer. | This compound is poorly soluble in aqueous solutions. The addition of a concentrated DMSO stock directly into the buffer can cause the compound to crash out of solution. | Perform a stepwise dilution of the DMSO stock solution into the final aqueous buffer. Ensure vigorous mixing during dilution. Warming the aqueous buffer slightly may also help, but be mindful of the temperature sensitivity of your biological system. |
Experimental Protocols
Detailed Methodology 1: Langendorff Perfusion for Arrhythmia Studies with this compound
This protocol is a synthesized methodology based on published studies using this compound to prevent hypokalaemia-induced arrhythmias.
-
Heart Isolation and Cannulation:
-
Anesthetize the animal (e.g., mouse) and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold cardioplegic solution.
-
Cannulate the aorta on a Langendorff apparatus.
-
-
Perfusion:
-
Retrogradely perfuse the heart with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Maintain a constant perfusion pressure or flow rate (e.g., 2 mL/min for a mouse heart).
-
-
Equilibration and Treatment:
-
Allow the heart to equilibrate for a stabilization period (e.g., 30 minutes).
-
For arrhythmia induction, switch to a low-potassium Krebs-Henseleit solution (e.g., 2 mM KCl).
-
For the treatment group, add this compound to the perfusate at the desired concentration (e.g., 1 µM). The this compound should be prepared from a DMSO stock solution.
-
-
Vehicle Control:
-
The control group should be perfused with the same low-potassium solution containing the equivalent final concentration of DMSO as the this compound treated group.
-
-
Data Acquisition:
-
Record a surface electrocardiogram (ECG) and ventricular action potentials using appropriate electrodes and data acquisition systems.
-
Monitor for arrhythmias, such as ventricular tachycardia.
-
Detailed Methodology 2: Whole-Cell Patch Clamp Electrophysiology with this compound
This protocol provides a general framework for studying the effects of this compound on cardiac ion channels.
-
Cell Preparation:
-
Isolate ventricular cardiomyocytes from the species of interest or use a suitable cell line (e.g., HEK-293 cells expressing the ion channel of interest).
-
-
Solution Preparation:
-
External Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.
-
This compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the external solution to the final desired concentration (e.g., 1 µM).
-
-
Vehicle Control Solution:
-
Prepare an external solution containing the same final concentration of DMSO as the this compound solution.
-
-
Patch Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration.
-
Apply a voltage-clamp protocol specific to the ion channel of interest to elicit and record ionic currents.
-
-
Drug Application:
-
Record baseline currents in the drug-free external solution.
-
Perfuse the cell with the vehicle control solution to check for any vehicle-induced effects.
-
Perfuse the cell with the this compound solution and record the effect on the ionic current.
-
Visualizations
Caption: Langendorff Perfusion Workflow for this compound arrhythmia studies.
Caption: this compound mechanism in preventing hypokalemia-induced arrhythmia.
Caption: Logical relationship of controls for vehicle effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Benefits in cardiac function by CD38 suppression: improvement in NAD+ levels, exercise capacity, heart rate variability and protection against catecholamine induced ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in VK-II-86 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with VK-II-86.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of carvedilol that has been designed to lack antagonist activity at β-adrenoceptors.[1][2] Its primary role is the prevention of hypokalaemia-induced ventricular arrhythmia.[1][2][3] This is achieved through a multi-channel effect, which includes the normalization of calcium homeostasis and repolarization reserve. Specifically, this compound has been shown to be an inhibitor of ryanodine receptors (RyR2), which are involved in the release of calcium from the sarcoplasmic reticulum.
Q2: What are the expected effects of this compound in a model of hypokalaemia-induced arrhythmia?
In a hypokalaemia model, this compound is expected to prevent ventricular arrhythmias. It should also prevent the prolongation of the action potential and depolarization of the resting membrane potential that are typically induced by low potassium conditions. Furthermore, this compound is anticipated to counteract the hypokalaemia-induced changes in several ion channels, including the decrease in IK1 and IKr currents and the increase in the late sodium current (INa-L) and the L-type Ca2+ current (ICa). It has also been shown to prevent oxidative stress associated with hypokalaemia.
Q3: Does this compound have any effect on cardiac parameters under normal potassium levels (normokalaemia)?
No, a key characteristic of this compound is that it does not significantly alter action potential parameters under normokalaemic conditions. This suggests a favorable electrophysiological safety profile.
Troubleshooting Guides
Issue 1: this compound fails to prevent or only partially reduces hypokalaemia-induced arrhythmias in our ex vivo heart model.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Verify the final concentration of this compound in your perfusate. Studies have shown efficacy at 1 µM. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Inadequate Perfusion/Equilibration Time | Ensure sufficient time for the compound to perfuse the tissue and exert its effects. A 30-minute equilibration period with this compound before inducing hypokalaemia has been used in successful protocols. |
| Severity of Hypokalaemia | The concentration of potassium used to induce hypokalaemia can influence the severity of the arrhythmic phenotype. Verify the potassium concentration in your perfusate. Most studies use a reduction from 4 mM to 2 mM KCl. |
| Model-Specific Differences | The response to this compound may vary between different animal models (e.g., murine vs. canine). Review the literature for data on the specific model you are using. |
| Compound Stability | Ensure the stability of your this compound stock solution and its solubility in the perfusion buffer. Improper storage or precipitation could lead to a lower effective concentration. |
Issue 2: No significant effect of this compound is observed on specific ion channel currents in patch-clamp experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Type and Expression Levels | The effect of this compound on specific ion channels has been characterized in murine and canine ventricular cardiomyocytes, and in HEK-293 cells transfected with specific channel subunits (e.g., KCNH2 for IKr). Ensure the cell type you are using expresses the target ion channel at sufficient levels. |
| Voltage Protocol | The voltage protocols used to elicit and measure specific ion currents are critical. Refer to established protocols for measuring IK1, IKr, INa-L, and ICa to ensure your methodology is appropriate. |
| Data Analysis Parameters | Verify the parameters used for data analysis, such as the specific time points for current measurement and the methods for leak subtraction. |
| Incomplete Block of Other Currents | When measuring a specific ionic current, ensure that other confounding currents are adequately blocked. For example, use specific channel blockers to isolate the current of interest. |
Quantitative Data Summary
Table 1: Effect of this compound on Ventricular Arrhythmias in a Murine Model of Hypokalaemia
| Treatment Group | Mean Number of Non-Sustained Arrhythmias (±SEM) | Mean Number of Sustained Arrhythmias (±SEM) |
| Control (Hypokalaemia) | 29.3 ± 9.6 | 1.7 ± 0.4 |
| Dantrolene (1 µM) | 3.2 ± 1.2 | 0.17 ± 0.17 |
| This compound (1 µM) | 0 | 0 |
| Data from a study on explanted murine hearts. |
Table 2: Effect of this compound on Ion Channel Currents in Hypokalaemia
| Ion Channel | Effect of Hypokalaemia | Effect of this compound in Hypokalaemia |
| IK1 (inward rectifier current) | Decreased | Prevents decrease |
| IKr (rapid delayed rectifier potassium current) | Decreased | Prevents decrease |
| INa-L (late sodium current) | Increased | Prevents increase |
| ICa (L-type Ca2+ current) | Increased | Prevents increase |
| Summary of findings from patch-clamp studies. |
Experimental Protocols
1. Murine Langendorff Heart Preparation for Arrhythmia Analysis
-
Animal Model: Murine hearts are used.
-
Perfusion: Hearts are retrogradely perfused on a Langendorff apparatus with Krebs-Henseleit (KH) solution at a constant pressure. The KH solution is gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Equilibration: Hearts are allowed to equilibrate for a 30-minute period with KH solution containing 4 mM KCl.
-
Drug Application: For the treatment group, this compound (1 µM) is added to the KH perfusate at the beginning of the equilibration period.
-
Induction of Hypokalaemia: After equilibration, the perfusate is switched to one containing a lower concentration of KCl (e.g., 2 mM) to induce hypokalaemia.
-
Data Recording: A pseudo-ECG and action potentials are recorded simultaneously for a 30-minute period following the induction of hypokalaemia.
-
Arrhythmia Quantification: The number of non-sustained and sustained ventricular tachyarrhythmias is counted during the 30-minute recording period.
2. Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Ventricular cardiomyocytes are isolated from murine or canine hearts. For specific ion channel studies (e.g., IKr), HEK-293 cells transfected with the relevant channel subunit (e.g., KCNH2) can be used.
-
Recording Configuration: The whole-cell patch-clamp technique is used to record ionic currents.
-
Solutions: The composition of the internal (pipette) and external solutions is critical for isolating the specific current of interest. These solutions will contain specific ions and channel blockers to eliminate confounding currents.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to the cell membrane to elicit the desired ion channel activity. These protocols are designed based on the known voltage-dependent gating properties of the channel being studied.
-
Drug Application: this compound is applied to the external solution at the desired concentration to determine its effect on the recorded currents.
-
Data Acquisition and Analysis: Currents are recorded and analyzed using specialized software to measure parameters such as current density, activation and inactivation kinetics, and voltage-dependence.
Visualizations
Caption: Signaling pathway of hypokalaemia-induced arrhythmia and the mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
Technical Support Center: Ensuring Reproducibility in VK-II-86 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of functional assays involving the multi-channel inhibitor, VK-II-86.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a carvedilol analog that lacks antagonist activity at β-adrenoceptors. Its primary mechanism of action is the prevention of hypokalaemia-induced ventricular arrhythmia through multi-channel effects. It has been shown to inhibit ryanodine receptor 2 (RyR2), leading to the normalization of intracellular calcium homeostasis and repolarization reserve.[1][2] this compound also prevents hypokalaemia-induced changes in several ion channels, including the inward rectifier potassium current (IK1), the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-L), and the L-type calcium current (ICa).[1][2]
Q2: What are the key functional assays used to characterize the effects of this compound?
A2: The primary functional assays for characterizing this compound include:
-
Langendorff Perfused Heart: To assess the effects on global cardiac function, including surface electrocardiogram (ECG) and ventricular action potentials.
-
Whole-Cell Patch Clamp Electrophysiology: To measure the specific effects on individual ion channel currents (IK1, IKr, INa-L, ICa) in isolated cardiomyocytes.
-
Intracellular Calcium Imaging: To visualize and quantify changes in intracellular calcium transients and spontaneous calcium release events (calcium sparks and waves).
-
Oxidative Stress Assays: To measure the production of reactive oxygen species (ROS) in cardiac tissue or isolated cardiomyocytes.
Q3: In which cell types or animal models have this compound functional assays been predominantly performed?
A3: Functional assays for this compound have been primarily conducted in:
-
Murine and canine ventricular cardiomyocytes for whole-cell patch clamp studies.[1]
-
Whole-heart murine Langendorff preparations for ECG and action potential recordings.
-
HEK-293 cells transfected with specific ion channels (e.g., KCNH2 for IKr) for single-channel analysis.
-
Rat cardiac myocytes for studies on ouabain-induced cardiotoxicity.
Troubleshooting Guides
Langendorff Perfused Heart Assays
Q4: I am observing a high incidence of ectopic beats and arrhythmias in my baseline Langendorff preparation before applying this compound. What could be the cause?
A4: High baseline arrhythmia can compromise the interpretation of this compound's effects. Common causes and solutions include:
-
Inadequate Perfusion: Ensure the perfusion pressure and flow rate are appropriate for the animal model (e.g., for rats, a flow rate of ~13-15 ml/min). Improper cannulation of the aorta can lead to insufficient coronary perfusion.
-
Ischemia-Reperfusion Injury: Minimize the time between heart excision and the initiation of retrograde perfusion to prevent ischemic damage. Using a modified cannulation technique where the heart is submerged in perfusate can reduce ischemic time.
-
Temperature Instability: Maintain a constant and physiological temperature of the perfusate (37°C) as temperature fluctuations can induce arrhythmias.
-
Improper Buffer Composition: Ensure the Krebs-Henseleit buffer is correctly prepared, oxygenated (95% O2, 5% CO2), and has the correct pH.
Q5: The effects of this compound on action potential duration (APD) are inconsistent between experiments. How can I improve reproducibility?
A5: APD variability can be addressed by:
-
Stable Pacing: Ensure a stable and consistent pacing rate throughout the experiment.
-
Consistent Drug Concentration: Prepare fresh this compound solutions for each experiment and ensure accurate final concentrations in the perfusate.
-
Equilibration Time: Allow for a sufficient equilibration period after cannulation and before drug application to ensure the heart is stable. A 30-minute equilibration is often used.
-
Data Analysis: Use consistent methods for APD measurement (e.g., APD at 90% repolarization) across all recordings.
Whole-Cell Patch Clamp Assays
Q6: I am having difficulty obtaining a stable giga-ohm seal on isolated adult cardiomyocytes. What are some common issues?
A6: Achieving a stable seal on adult cardiomyocytes can be challenging due to their fragility. Consider the following:
-
Cell Health: The quality of the isolated myocytes is critical. Ensure a gentle isolation procedure to obtain a high percentage of rod-shaped, quiescent cells.
-
Pipette Resistance: Use pipettes with an appropriate resistance, typically between 3 and 7 MΩ for cardiomyocytes.
-
Pipette and Solution Cleanliness: Filter all solutions and ensure the pipette tip is clean from debris.
-
Approach and Suction: Approach the cell slowly and apply gentle suction to form the seal. Excessive negative pressure can rupture the membrane prematurely.
Q7: When studying the effect of this compound, I am seeing a rundown of multiple ion channel currents over time. How can I mitigate this?
A7: Current rundown is a common issue in whole-cell patch clamp. To minimize it:
-
Perforated Patch: Consider using the perforated patch technique with agents like amphotericin B or gramicidin. This maintains the integrity of the intracellular environment and reduces rundown.
-
ATP in Internal Solution: Ensure your intracellular solution contains an adequate concentration of ATP (e.g., 2 mM ATP-Mg) to support channel function.
-
Recording Duration: Limit the duration of your recordings for each cell.
-
Temperature Control: Maintain a stable and physiological recording temperature.
Intracellular Calcium Imaging
Q8: The baseline fluorescence of my Fluo-4 AM-loaded cardiomyocytes is very high, and I am not seeing clear calcium transients.
A8: High baseline fluorescence can be due to several factors:
-
Dye Overloading: Optimize the loading concentration of Fluo-4 AM (typically 1-5 µM) and the incubation time (15-60 minutes at 37°C).
-
Incomplete De-esterification: After loading, allow sufficient time (around 20 minutes) in fresh, dye-free medium for the AM ester to be fully cleaved by intracellular esterases.
-
Cellular Autofluorescence: Check for autofluorescence of your cells at the excitation and emission wavelengths of Fluo-4.
-
Phototoxicity: Minimize the exposure of the cells to the excitation light to prevent phototoxicity and dye bleaching.
Q9: I am observing spontaneous calcium waves in my control cells, making it difficult to assess the effect of this compound on induced calcium release.
A9: Spontaneous calcium waves can indicate cellular stress or calcium overload. To address this:
-
Healthy Cells: Ensure you are using healthy, quiescent cardiomyocytes.
-
Extracellular Calcium: Use a physiological extracellular calcium concentration in your imaging buffer (e.g., 1.8 mM).
-
Pacing Protocol: Use a consistent and stable electrical stimulation protocol to evoke calcium transients.
-
Temperature: Maintain a stable and physiological temperature during imaging.
Oxidative Stress Assays
Q10: My measurements of reactive oxygen species (ROS) using a fluorogenic probe like dihydroethidium (DHE) are highly variable.
A10: ROS measurements can be sensitive to experimental conditions. To improve reproducibility:
-
Probe Specificity: Be aware that probes like DHE can react with multiple ROS. Use appropriate controls, such as co-incubation with antioxidants, to confirm the specificity of the signal.
-
Light Sensitivity: Protect the probe and stained cells from light to prevent photo-oxidation.
-
Consistent Timing: Perform measurements at consistent time points after probe loading and treatment with this compound.
-
Positive Controls: Include a positive control (e.g., treatment with menadione) to ensure the assay is working correctly.
Data Presentation
Table 1: Effect of this compound on Arrhythmia Incidence in a Murine Model of Hypokalaemia
| Treatment Group | Non-Sustained Ventricular Tachycardia (Episodes) | Sustained Ventricular Tachycardia (Episodes) |
| Hypokalaemia (Control) | 29.3 ± 9.6 | 1.7 ± 0.4 |
| Dantrolene (1 µM) | 3.2 ± 1.2 | 0.17 ± 0.17 |
| This compound (1 µM) | 0 | 0 |
Data are presented as mean ± SEM. Data from Robinson et al., 2022.
Table 2: Effect of this compound on Ion Channel Activity in Hypokalaemia
| Ion Channel | Condition | Effect of this compound (1 µM) |
| IK1 | Hypokalaemia | Prevents decrease in current |
| IKr | Hypokalaemia | Prevents decrease in current |
| INa-L | Hypokalaemia | Prevents increase in current |
| ICa | Hypokalaemia | Prevents increase in current |
Qualitative summary of findings from Robinson et al., 2022.
Table 3: Effect of this compound on Ouabain-Induced Cellular Events in Rat Cardiomyocytes
| Parameter | Ouabain (50 µM) | Ouabain (50 µM) + this compound (1 µM) |
| Spontaneous Contraction Frequency | Increased | Significantly Reduced |
| Ca2+ Spark and Wave Frequency | Increased | Prevented |
| Apoptosis | Increased | Significantly Reduced |
Qualitative summary of findings from Gonano et al., 2018.
Experimental Protocols
Langendorff Perfusion of Murine Heart
1. Apparatus Setup:
- Assemble the Langendorff apparatus, ensuring all glassware is clean.
- Prepare Krebs-Henseleit buffer and oxygenate with 95% O2 / 5% CO2.
- Maintain the buffer temperature at 37°C using a water jacket.
2. Heart Excision and Cannulation:
- Anesthetize the mouse and administer heparin.
- Perform a thoracotomy to expose the heart.
- Excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
- Under a dissecting microscope, cannulate the aorta onto the perfusion cannula.
- Initiate retrograde perfusion at a low flow rate, then gradually increase to the desired rate.
3. Recording:
- Place ECG electrodes on the surface of the heart to record a surface ECG.
- Insert a floating microelectrode into the ventricular epicardium to record action potentials.
- Allow for a 30-minute equilibration period before starting the experimental protocol.
Whole-Cell Patch Clamp of Isolated Cardiomyocytes
1. Cell Isolation:
- Isolate ventricular myocytes from murine or canine hearts using a Langendorff perfusion system with enzymatic digestion (e.g., collagenase and protease).
2. Pipette Preparation:
- Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- Fire-polish the pipette tips.
3. Recording Solutions:
- External Solution (Tyrode's): (in mM) 140 NaCl, 5 KCl, 5 HEPES, 1 NaH2PO4, 1 MgCl2, 1.8 CaCl2, 10 glucose (pH 7.4).
- Internal Solution (for K+ currents): (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES (pH 7.2).
- Internal Solution (for Ca2+ and Na+ currents): K+ is replaced with Cs+ to block K+ channels.
4. Recording Procedure:
- Obtain a giga-ohm seal on a healthy myocyte.
- Rupture the membrane to achieve the whole-cell configuration.
- Use specific voltage clamp protocols to isolate and record the currents of interest (IK1, IKr, INa-L, ICa). For example, to record L-type Ca2+ currents, use a holding potential of -80 mV with a prepulse to -40 mV to inactivate sodium channels, followed by a test pulse to 0 mV.
Intracellular Calcium Imaging with Fluo-4 AM
1. Cell Preparation:
- Plate isolated cardiomyocytes on coverslips.
2. Dye Loading:
- Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with Pluronic F-127 in RPMI-B27 medium).
- Incubate cells with the loading solution for 10-30 minutes at 37°C.
- Wash the cells and incubate in fresh medium for 20 minutes to allow for de-esterification.
3. Imaging:
- Use a confocal microscope with an excitation wavelength of 488 nm and collect emission above 505 nm.
- Use line-scan mode to record calcium transients and sparks with high temporal resolution.
- Electrically stimulate the cells to evoke calcium transients.
Measurement of Oxidative Stress
1. Probe Selection:
- Use a fluorogenic probe such as dihydroethidium (DHE) for superoxide detection or CellROX® Green for general oxidative stress.
2. Staining:
- Incubate live cells or cardiac tissue sections with the probe according to the manufacturer's protocol (e.g., 5 µM DHE for 30 minutes).
3. Imaging and Analysis:
- Use fluorescence microscopy to visualize the probe's fluorescence.
- Quantify the fluorescence intensity to determine the level of oxidative stress.
- Include appropriate positive and negative controls.
Mandatory Visualizations
References
Validation & Comparative
Comparative Efficacy of VK-II-86 and Dantrolene in Hypokalaemia-Induced Arrhythmia
A Head-to-Head Analysis for Researchers and Drug Development Professionals
Ventricular arrhythmia remains a significant cause of mortality, particularly in conditions associated with electrolyte disturbances such as hypokalaemia. The development of targeted anti-arrhythmic therapies with improved efficacy and safety profiles is a key objective in cardiovascular research. This guide provides a comparative analysis of two ryanodine receptor 2 (RyR2) inhibitors, dantrolene and the novel carvedilol analogue VK-II-86, in the context of hypokalaemia-induced ventricular arrhythmia.
Executive Summary
In a direct comparison using a murine model of hypokalaemia-induced arrhythmia, this compound demonstrated superior efficacy over dantrolene. While dantrolene significantly reduced the incidence of ventricular arrhythmias, this compound completely prevented them.[1][2][3] This enhanced anti-arrhythmic effect of this compound is attributed to its unique multi-channel blocking properties, which are not shared by dantrolene. This compound not only inhibits RyR2 but also normalizes the activity of several key ion channels that are dysregulated during hypokalaemia.[1][2]
Comparative Efficacy in Arrhythmia Prevention
The anti-arrhythmic efficacy of this compound and dantrolene was evaluated in an ex-vivo murine Langendorff-perfused heart model subjected to low potassium conditions to induce arrhythmias.
| Parameter | Control (Low [K+]) | Dantrolene (1 µM) | This compound (1 µM) |
| Non-sustained Ventricular Arrhythmias (episodes) | 29.3 ± 9.6 | 3.2 ± 1.2 | 0 |
| Sustained Ventricular Arrhythmias (episodes) | 1.7 ± 0.4 | 0.17 ± 0.17 | 0 |
| Arrhythmia Reduction (%) | N/A | ~94% | 100% |
Data sourced from Robinson et al., 2022.
Impact on Cardiac Electrophysiology
The underlying electrophysiological changes contributing to arrhythmia in hypokalaemia were also assessed. This compound demonstrated a notable ability to counteract the pro-arrhythmic alterations in action potential duration and resting membrane potential, whereas the effects of dantrolene on these parameters were not as pronounced in the primary comparative study.
| Parameter | Normokalaemia | Hypokalaemia | Hypokalaemia + this compound |
| Action Potential Duration at 90% Repolarization (APD90, ms) | 42.3 ± 1.8 | 65.7 ± 4.1 | 45.1 ± 2.3 |
| Resting Membrane Potential (mV) | -83.4 ± 0.8 | -74.2 ± 1.1 | -82.1 ± 0.9 |
Data for this compound sourced from Robinson et al., 2022.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and dantrolene exert their anti-arrhythmic effects, in part, by inhibiting the RyR2 channel, which is crucial for calcium release from the sarcoplasmic reticulum. In pathological states like hypokalaemia, RyR2 can become "leaky," leading to spontaneous calcium release, which can trigger arrhythmias.
Dantrolene: Primarily acts as a stabilizer of the RyR2 channel, reducing diastolic calcium leak. Its action is largely focused on mitigating the consequences of calcium mishandling.
This compound: Possesses a dual mechanism of action. In addition to RyR2 inhibition, it exhibits multi-channel blocking effects that are critical in the context of hypokalaemia. Hypokalaemia is known to decrease the activity of the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), while increasing the late sodium current (INa-L) and the L-type calcium current (ICa). These changes collectively prolong the action potential and increase the likelihood of arrhythmias. This compound was found to prevent all of these hypokalaemia-induced ion channel alterations.
Signaling Pathway in Hypokalaemia-Induced Arrhythmia
Caption: Mechanism of hypokalaemia-induced arrhythmia and drug targets.
Experimental Protocols
The primary comparative data were obtained from experiments on explanted murine hearts.
Langendorff Preparation and Electrophysiological Recordings
-
Animal Model: C57BL/J6 mice were used.
-
Heart Isolation: Hearts were excised and immediately cannulated via the aorta for retrograde perfusion on a Langendorff apparatus.
-
Perfusion Solution: The hearts were perfused with Krebs-Henseleit solution containing (in mM): 118 NaCl, 25 NaHCO3, 1.2 MgSO4, 1.2 KH2PO4, 1.8 CaCl2, and 11 glucose, gassed with 95% O2 and 5% CO2 at 37°C.
-
Hypokalaemia Induction: Hypokalaemia was induced by reducing the concentration of KCl in the perfusate from 4 mM (normokalaemia) to 2 mM.
-
Drug Administration: Dantrolene (1 µM) or this compound (1 µM) was added to the low [K+] perfusate.
-
Electrophysiological Measurements: Surface ECG and ventricular action potentials were recorded simultaneously.
Whole-Cell Patch Clamping
The effects of this compound on individual ion currents were studied using whole-cell patch clamping in isolated murine and canine ventricular cardiomyocytes, and in HEK-293 cells transfected with KCNH2 for IKr analysis.
Experimental Workflow
Caption: Experimental workflow for comparative arrhythmia analysis.
Conclusion
The available experimental data strongly suggest that this compound is more effective than dantrolene in preventing hypokalaemia-induced ventricular arrhythmias. This superior efficacy is likely due to its unique multi-channel blocking properties, which address a broader range of the pathophysiological changes that occur during hypokalaemia. While both drugs target the RyR2 channel, the ability of this compound to also normalize key ion currents provides a more comprehensive anti-arrhythmic action in this specific pathological context. These findings position this compound as a promising candidate for further investigation in the treatment of arrhythmias caused by delayed repolarization or calcium overload.
References
- 1. heart.bmj.com [heart.bmj.com]
- 2. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 3. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: VK-II-86 Versus Amiodarone in Arrhythmia Management
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for safer and more effective antiarrhythmic drugs is a cornerstone of cardiovascular research. While the veteran drug amiodarone has been a mainstay in treating a wide spectrum of cardiac arrhythmias, its extensive side-effect profile necessitates the exploration of novel therapeutic agents. Enter VK-II-86, a carvedilol analogue with a unique mechanism of action that holds promise for the future of arrhythmia therapy. This guide provides a detailed, objective comparison of this compound and amiodarone, focusing on their mechanisms of action, preclinical efficacy, and safety profiles, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | Amiodarone |
| Primary Mechanism | Ryanodine receptor (RyR2) inhibitor; normalizes intracellular Ca²⁺ homeostasis. | Broad-spectrum ion channel blocker (K⁺, Na⁺, Ca²⁺) and non-competitive β-adrenergic antagonist. |
| Key Indication (Preclinical) | Prevention of hypokalaemia-induced and digitalis-induced ventricular arrhythmias.[1][2] | Treatment of a wide range of supraventricular and ventricular arrhythmias.[3][4] |
| Beta-blocking Activity | Lacks β-adrenoceptor antagonist activity.[1] | Possesses non-competitive α- and β-adrenergic blocking properties. |
| Reported Efficacy (Preclinical) | Completely prevented hypokalaemia-induced ventricular arrhythmias in a murine model. | Suppresses a wide range of arrhythmias in various preclinical and clinical settings. |
| Safety Profile | Preclinical safety data is limited; does not alter action potential parameters in normokalaemia. | Extensive and significant, including pulmonary, hepatic, and thyroid toxicity. |
Mechanism of Action: A Tale of Two Strategies
Amiodarone's antiarrhythmic effect is a result of its multifaceted interaction with the heart's electrical system. It is classified as a Class III antiarrhythmic agent due to its primary action of blocking potassium channels, which prolongs the repolarization phase of the cardiac action potential. However, it also exhibits properties of Class I (sodium channel blockade), Class II (anti-sympathetic action), and Class IV (calcium channel blockade) antiarrhythmics. This broad-spectrum activity contributes to its high efficacy but also to its extensive side-effect profile.
In contrast, this compound employs a more targeted approach. It is a carvedilol analogue that has been specifically designed to lack antagonist activity at β-adrenoceptors. Its primary antiarrhythmic action lies in its ability to inhibit the ryanodine receptor (RyR2), a critical intracellular calcium release channel in cardiomyocytes. By inhibiting RyR2, this compound prevents spontaneous diastolic calcium release from the sarcoplasmic reticulum, a key trigger for certain types of arrhythmias, particularly those associated with calcium overload. Furthermore, preclinical studies have shown that this compound has multi-channel effects, preventing the pathological changes in several ion currents (IK1, IKr, INa-L, and ICa) that occur during conditions like hypokalaemia.
Preclinical Efficacy: A Head-to-Head Look at the Data
Direct comparative preclinical studies between this compound and amiodarone are not yet available in published literature. However, we can infer their relative potential by examining their performance in relevant arrhythmia models.
This compound in Hypokalaemia-Induced Arrhythmia
A key study investigated the antiarrhythmic actions of this compound in a murine model of hypokalaemia-induced ventricular arrhythmias. The results were striking:
| Treatment Group | Incidence of Ventricular Arrhythmias |
| Control (Low K⁺) | Arrhythmias observed |
| Dantrolene (RyR2 inhibitor) | 94% reduction in arrhythmias |
| This compound | 100% prevention of arrhythmias |
This study highlights the potent antiarrhythmic effect of this compound in a model of delayed repolarization and calcium overload.
Amiodarone's Broad Efficacy
Amiodarone's efficacy is well-documented across a vast array of preclinical models and clinical trials. It is effective in suppressing both atrial and ventricular arrhythmias. For instance, in patients with recurrent ventricular tachycardia, amiodarone achieved total control in 77.2% of cases that were resistant to other drugs. In supraventricular arrhythmias, the control rate was as high as 92.4%.
Experimental Protocols: A Glimpse into the Research
The following provides a summary of the experimental methodologies used in the key preclinical study of this compound.
Langendorff Preparation for Whole-Heart Studies
-
Model: Explanted murine hearts.
-
Procedure: Hearts were retrogradely perfused with Krebs-Henseleit solution. Surface ECG and ventricular action potentials were recorded.
-
Arrhythmia Induction: Perfusion with a low potassium concentration ([K⁺]) solution to induce hypokalaemia.
-
Intervention: Hearts were pre-treated with either dantrolene or this compound before the low [K⁺] challenge.
-
Endpoint: Incidence of ventricular arrhythmias was compared between treatment groups.
Whole-Cell Patch Clamping for Ion Channel Analysis
-
Model: Murine and canine ventricular cardiomyocytes; HEK-293 cells transfected with specific ion channels.
-
Procedure: The whole-cell patch-clamp technique was used to measure various ion currents.
-
Measured Currents: Inward rectifier current (IK1), late sodium current (INa_L), L-type Ca²⁺ current (ICa), and the rapid delayed rectifier potassium current (IKr).
-
Intervention: The effects of this compound on these currents were measured under both normokalaemic and hypokalaemic conditions.
Safety and Toxicology: The Deciding Factor?
Amiodarone's clinical utility is significantly hampered by its extensive and potentially severe side effects. These include:
-
Pulmonary toxicity: Can be fatal in about 10% of cases.
-
Hepatic toxicity: Can progress to end-stage liver disease.
-
Thyroid dysfunction: Due to the iodine content of the molecule.
-
Neurologic toxicity: Affecting up to 27.5% of patients.
-
Numerous drug-drug interactions.
Conversely, the safety profile of this compound is still under investigation, with published data being limited to preclinical studies. A promising finding is that this compound did not significantly alter action potential parameters under normal potassium concentrations, suggesting a potential for a better safety profile, particularly regarding proarrhythmic effects in a healthy heart. The lack of beta-blocking activity also distinguishes it from its parent compound, carvedilol, and may contribute to a different side-effect profile.
Conclusion and Future Directions
This compound represents a promising novel antiarrhythmic agent with a targeted mechanism of action that differs significantly from the broad-spectrum approach of amiodarone. Preclinical data demonstrates its potent efficacy in preventing arrhythmias driven by calcium dysregulation, such as those induced by hypokalaemia. Its lack of beta-blocking activity and minimal effect on normal cardiac electrophysiology suggest a potentially favorable safety profile.
Amiodarone remains a highly effective antiarrhythmic for a wide range of arrhythmias, but its use is limited by a substantial toxicity burden.
For researchers and drug development professionals, this compound warrants further investigation. Future studies should focus on:
-
Direct, head-to-head preclinical comparisons with amiodarone in various arrhythmia models.
-
Comprehensive dose-response and toxicology studies to establish a clear safety profile for this compound.
-
Exploration of its efficacy in other arrhythmia models, particularly those where calcium dysregulation plays a central role.
The development of targeted antiarrhythmics like this compound could usher in a new era of safer and more personalized arrhythmia management.
References
- 1. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical efficacy of amiodarone as an antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VK-II-86 and Flecainide: Targeting Different Ion Channels in Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiarrhythmic drug development, understanding the precise mechanisms of action and the differential effects of novel compounds compared to established therapies is paramount. This guide provides a comprehensive, data-driven comparison of VK-II-86, a novel carvedilol analogue, and flecainide, a class Ic antiarrhythmic agent. This analysis focuses on their distinct ion channel targets, supported by experimental data, to inform future research and development in the field of cardiac electrophysiology.
At a Glance: Key Differences in Ion Channel Modulation
This compound and flecainide both exhibit antiarrhythmic properties but through distinct modulatory effects on a range of cardiac ion channels. Flecainide is a potent blocker of the fast sodium current (INa), characteristic of Class Ic antiarrhythmics. In contrast, this compound emerges as a multi-channel blocker, demonstrating its efficacy primarily in the context of hypokalaemia-induced arrhythmias by normalizing the function of several key currents.
| Ion Channel | This compound | Flecainide |
| Fast Sodium Current (INa) | Prevents hypokalaemia-induced increase in the late component (INa-L)[1] | Potent blocker, especially use-dependent (IC50 = 7.4 µM)[2][3] |
| Rapid Delayed Rectifier Potassium Current (IKr / hERG) | Prevents hypokalaemia-induced decrease[1] | Blocker (IC50 = 1.49 µM) |
| Inward Rectifier Potassium Current (IK1) | Prevents hypokalaemia-induced decrease | No significant effect |
| L-type Calcium Current (ICa) | Prevents hypokalaemia-induced increase | Inhibits at higher concentrations |
| Ryanodine Receptor 2 (RyR2) | Inhibits spontaneous Ca2+ release | Inhibits RyR2-mediated Ca2+ release |
Note: The quantitative data for this compound was obtained in a hypokalaemia model, while the data for flecainide is from various studies under normokalaemic conditions. Direct comparison of potency should be interpreted with caution due to the different experimental contexts.
Mechanism of Action: A Tale of Two Antiarrhythmics
Flecainide's primary mechanism involves a potent, use-dependent block of the NaV1.5 sodium channel, which is responsible for the rapid depolarization phase of the cardiac action potential. By binding to the open state of the channel, flecainide slows conduction velocity in the atria, ventricles, and His-Purkinje system. It also exhibits inhibitory effects on the hERG potassium channel (IKr) and the ryanodine receptor (RyR2), contributing to its overall electrophysiological profile.
This compound, a carvedilol analogue devoid of β-blocking activity, presents a multi-channel-modulating profile, particularly in the pro-arrhythmic setting of hypokalaemia. It effectively prevents ventricular arrhythmias by counteracting the pathological alterations in ion channel function induced by low extracellular potassium. Specifically, it prevents the decrease in the inward rectifier (IK1) and the rapid delayed rectifier (IKr) potassium currents, and inhibits the increase in the late sodium current (INa-L) and the L-type calcium current (ICa). Furthermore, this compound has been shown to inhibit spontaneous calcium release from the sarcoplasmic reticulum by acting on RyR2.
References
- 1. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity [jstage.jst.go.jp]
Validating the RyR2-Inhibitory Effect of VK-II-86: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VK-II-86, a novel Ryanodine Receptor 2 (RyR2) inhibitor, with other established RyR2 modulators. The information presented is supported by experimental data to assist researchers in evaluating its potential for therapeutic applications in cardiac arrhythmias.
Introduction to RyR2 Inhibition
The Ryanodine Receptor 2 (RyR2) is a crucial intracellular calcium release channel in cardiomyocytes, playing a central role in excitation-contraction coupling. Hyperactivation of RyR2 can lead to diastolic calcium leak from the sarcoplasmic reticulum (SR), a phenomenon known as Store Overload-Induced Ca2+ Release (SOICR). This aberrant calcium release is a key trigger for cardiac arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT). Consequently, inhibitors of RyR2 are a promising therapeutic strategy for these conditions. This compound is a carvedilol analog designed to selectively inhibit RyR2 with minimal β-adrenergic blocking activity.
Comparative Analysis of RyR2 Inhibitors
This section provides a quantitative comparison of this compound with other known RyR2 inhibitors: Carvedilol, Dantrolene, and Flecainide. The data is compiled from various preclinical studies and presented to highlight the relative efficacy and characteristics of each compound.
Table 1: Effect of RyR2 Inhibitors on Store Overload-Induced Ca2+ Release (SOICR)
| Compound | Concentration | Cell Type | % Inhibition of SOICR | Citation |
| This compound | 1 µM | HEK293 cells expressing RyR2-R4496C | Completely abolished | [1][2] |
| 1 µM | R4496C heterozygous ventricular cardiomyocytes | Significantly reduced occurrence and frequency | [1][2] | |
| 0.3 µM (3h pre-treatment) | R4496C heterozygous ventricular cardiomyocytes | Significantly inhibited occurrence and frequency | [1] | |
| Carvedilol | 1 µM | R4496C heterozygous ventricular cardiomyocytes | Significantly reduced occurrence and frequency | |
| Metoprolol | 2 µM | R4496C heterozygous ventricular cardiomyocytes | No significant effect |
Table 2: In Vivo Efficacy in Mouse Models of Ventricular Tachycardia (VT)
| Compound | Dosage | Mouse Model | % Reduction in VT Duration | Effect on Heart Rate | Citation |
| This compound | 3.4 mg/kg/day | RyR2-R4496C+/- | 99.9% | 8% reduction (not significant) | |
| Carvedilol | 1.6 mg/kg/day | RyR2-R4496C+/- | 79% | 36% reduction (significant) | |
| Dantrolene | Not specified | Explanted murine hearts (hypokalaemia-induced arrhythmia) | 94% reduction in arrhythmia incidence | Not specified | |
| This compound | Not specified | Explanted murine hearts (hypokalaemia-induced arrhythmia) | Prevented all arrhythmias | Not specified |
Table 3: Effects on Single RyR2 Channel Kinetics
| Compound | Concentration | Effect on Mean Open Time | Effect on Event Frequency | Effect on Open Probability (Po) | Citation |
| This compound | 1 µM | Reduced | Increased | Not specified | |
| Carvedilol | 1 µM | Significantly reduced | Significantly increased | Significantly reduced | |
| R-carvedilol | 1 µM | Significantly reduced | Significantly increased | Not significantly altered | |
| Dantrolene | 10 µM (at 1mM cytoplasmic Ca2+) | Reduced | Not specified | Reduced | |
| Flecainide | 50 µM | Induces fast and slow block modes | Not specified | Induces two modes of inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Single-Cell Ca2+ Imaging for SOICR Measurement
This protocol is adapted from studies investigating SOICR in isolated cardiomyocytes.
-
Cell Isolation: Ventricular myocytes are isolated from adult mice (e.g., RyR2-R4496C+/- model) by Langendorff perfusion with a collagenase-containing solution.
-
Dye Loading: Isolated myocytes are loaded with a calcium-sensitive dye, such as Fluo-4 AM (typically 2-5 µM), by incubation for 20-30 minutes at room temperature.
-
Imaging Setup: A laser scanning confocal microscope is used for imaging. Cells are placed in a perfusion chamber on the microscope stage and superfused with a Tyrode's solution.
-
SOICR Induction: SOICR is induced by a period of rapid field stimulation (e.g., 1-3 Hz) to load the SR with calcium, followed by a quiescent period during which spontaneous Ca2+ waves are monitored.
-
Drug Application: The test compound (e.g., this compound) or vehicle control is added to the perfusion solution at the desired concentration.
-
Data Analysis: The frequency and amplitude of spontaneous Ca2+ waves are quantified using imaging analysis software. The percentage of cells exhibiting SOICR is also determined.
Langendorff-Perfused Heart Model for Arrhythmia Studies
This ex vivo model is used to assess the anti-arrhythmic effects of compounds on the whole heart.
-
Heart Isolation: Mice are anesthetized, and their hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit solution at a constant temperature (37°C) and pressure.
-
Electrogram Recording: A pseudo-ECG is recorded using electrodes placed on the surface of the heart to monitor cardiac rhythm.
-
Arrhythmia Induction: Arrhythmias, such as ventricular tachycardia, are induced by programmed electrical stimulation or pharmacological challenge (e.g., epinephrine and caffeine). In some studies, hypokalemia is induced by perfusing with a low-potassium solution to provoke arrhythmias.
-
Drug Administration: The test compound is infused into the perfusate at a specified concentration.
-
Data Analysis: The duration and incidence of induced arrhythmias are measured and compared between control and drug-treated hearts.
Single RyR2 Channel Recording in Lipid Bilayers
This technique allows for the direct assessment of a compound's effect on the gating properties of the RyR2 channel.
-
Channel Preparation: RyR2 channels are isolated from cardiac sarcoplasmic reticulum vesicles.
-
Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
-
Channel Incorporation: SR vesicles containing RyR2 are added to the cis chamber, and channel incorporation into the bilayer is monitored electrically.
-
Electrophysiological Recording: A voltage is applied across the bilayer, and the current flowing through the single RyR2 channel is recorded using a patch-clamp amplifier.
-
Drug Application: The test compound is added to the cis (cytoplasmic) or trans (luminal) chamber.
-
Data Analysis: The open probability (Po), mean open time, and mean closed time of the channel are analyzed before and after drug application to determine its effect on channel gating.
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Conclusion
The available data indicates that this compound is a potent inhibitor of RyR2, effectively suppressing SOICR and ventricular arrhythmias in preclinical models. A key advantage of this compound over its parent compound, carvedilol, is its minimal effect on heart rate, suggesting a more targeted therapeutic action with a potentially better side-effect profile. Compared to other RyR2 inhibitors like dantrolene and flecainide, this compound demonstrates comparable or superior efficacy in preventing arrhythmias in the models studied. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic index of this compound. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of RyR2 inhibition in cardiac diseases.
References
A Comparative Analysis of the QT Prolongation Effects of VK-II-86 and Sotalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac repolarization effects of the novel ryanodine receptor (RyR2) inhibitor, VK-II-86, and the established Class III antiarrhythmic agent, sotalol, with a focus on their potential to cause QT interval prolongation. This analysis is supported by experimental data from preclinical studies.
Executive Summary
Sotalol is a well-characterized non-selective β-blocker and potassium channel blocker that prolongs the QT interval in a dose-dependent manner by inhibiting the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel. This action is fundamental to its antiarrhythmic effect but also carries a risk of proarrhythmia, specifically Torsades de Pointes (TdP). In contrast, this compound, a carvedilol analogue devoid of β-blocking activity, primarily targets intracellular calcium handling by inhibiting RyR2 channels. Preclinical data indicate that under normal physiological (normokalaemic) conditions, this compound does not significantly alter cardiac action potential duration, suggesting a lower propensity for QT prolongation compared to sotalol.
Mechanism of Action
This compound: The principal mechanism of this compound is the inhibition of RyR2 channels, which are responsible for calcium release from the sarcoplasmic reticulum in cardiomyocytes. By stabilizing these channels, this compound is being investigated for its potential to prevent arrhythmias caused by aberrant intracellular calcium handling, such as those seen in catecholaminergic polymorphic ventricular tachycardia (CPVT) and hypokalaemia-induced arrhythmias.[1] Notably, under normal potassium concentrations, this compound does not appear to significantly affect the major ion channels responsible for cardiac repolarization.[2]
Sotalol: Sotalol exerts its electrophysiological effects through two main mechanisms. It is a non-selective β-adrenergic blocker (Class II antiarrhythmic) and, more significantly for QT prolongation, it blocks the IKr current by binding to the hERG potassium channel (Class III antiarrhythmic).[3] This blockade of potassium efflux during the repolarization phase of the cardiac action potential leads to a prolongation of the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).
Quantitative Data on Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and sotalol on cardiac repolarization parameters.
Table 1: Effect of this compound on Action Potential Duration (APD) in Murine Ventricular Cardiomyocytes (Normokalaemia)
| Parameter | Control (4 mM K+) | This compound (1 µM in 4 mM K+) | % Change | p-value |
| APD30 (ms) | ~5 | ~5 | ~0% | >0.05 |
| APD50 (ms) | ~10 | ~10 | ~0% | >0.05 |
| APD90 (ms) | ~45 | ~45 | ~0% | >0.05 |
Data adapted from Robinson et al., British Journal of Pharmacology, 2022. The study showed no statistically significant alteration in APD with this compound under normokalaemic conditions.
Table 2: Effect of Sotalol on Rate-Corrected QT Interval (QTc) in Humans
| Sotalol Daily Dose | Mean Increase in QTc from Baseline (ms) |
| 80 mg | 25 |
| 120 mg | 40 |
| 160 mg | 50 |
Data from FDA prescribing information for Sotalol Hydrochloride. The prolongation of the QT interval is dose-related.
Experimental Protocols
Assessment of this compound Effects on Action Potential Duration
The effects of this compound on ventricular action potentials were assessed using whole-cell patch clamping in isolated murine ventricular cardiomyocytes.[2]
-
Cell Isolation: Ventricular myocytes were enzymatically isolated from murine hearts.
-
Recording Conditions: Action potentials were recorded in the current-clamp mode. The external solution contained a physiological concentration of potassium (normokalaemia, 4 mM K+).
-
Drug Application: this compound (1 µM) was added to the external solution and cells were incubated for a specified period before recording.
-
Data Analysis: Action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) was measured and compared between control and this compound-treated cells.
Assessment of Sotalol Effects on QT Interval (Clinical)
The QT-prolonging effects of sotalol are well-documented in clinical trials, typically as part of a "Thorough QT/QTc" study.
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel study in healthy volunteers.
-
Dosing: Subjects receive single or multiple doses of sotalol at therapeutic and supratherapeutic levels, along with placebo and a positive control (a drug known to prolong QT, like moxifloxacin).
-
ECG Monitoring: 12-lead ECGs are recorded at baseline and at multiple time points after dosing, corresponding to the expected peak plasma concentration of the drug.
-
QT Correction: The measured QT interval is corrected for heart rate using a correction formula (e.g., Fridericia's or Bazett's) to obtain the QTc interval.
-
Data Analysis: The change in QTc from baseline is calculated for each sotalol dose and compared to placebo.
Visualizations
References
A Comparative Analysis of Sodium Channel Blocking Activity: VK-II-86 Versus Lidocaine
For Immediate Release
This guide provides a detailed comparison of the sodium channel blocking properties of the novel compound VK-II-86 and the well-established local anesthetic and antiarrhythmic drug, lidocaine. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective analysis based on available experimental data.
Executive Summary
This compound, a carvedilol analog, has demonstrated inhibitory effects on the late sodium current (INa-L), a key factor in certain cardiac arrhythmias. Lidocaine, a class Ib antiarrhythmic agent, is a well-characterized sodium channel blocker that also inhibits INa-L. While direct comparative studies with quantitative IC50 values for this compound on sodium channels are not extensively published, this guide synthesizes available data to draw a comparative picture of their activities.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the sodium channel blocking activity of this compound and lidocaine, with a focus on the late sodium current (INa-L). It is important to note that a direct IC50 value for this compound on INa-L is not yet prominently available in the literature; the information presented is based on its observed effects in specific experimental conditions.
| Parameter | This compound | Lidocaine | References |
| Target Current | Late Sodium Current (INa-L) | Late Sodium Current (INa-L), Peak Sodium Current (INa-P) | [1][2][3] |
| IC50 on INa-L | Not explicitly reported. Prevents hypokalemia-induced increases in INa-L. | ~25 µM | [3] |
| IC50 on Peak INa | Not reported | State-dependent: ~10 µM (inactivated state), >300 µM (resting state) | [4] |
| Primary Mechanism | Inhibition of increased INa-L under pathological conditions. | State-dependent block of sodium channels, with a preference for the open and inactivated states. |
Mechanism of Action and Signaling Pathway
Both this compound and lidocaine exert their effects by modulating the function of voltage-gated sodium channels, albeit with potentially different primary focuses.
Lidocaine acts by binding to the intracellular side of the sodium channel pore. Its binding affinity is state-dependent, showing a higher affinity for channels in the open and inactivated states. This "use-dependent" block is more pronounced in rapidly firing or depolarized cells, such as those found in ischemic tissue. By blocking sodium influx, lidocaine slows the rate of depolarization of the cardiac action potential and can terminate re-entrant arrhythmias.
This compound has been shown to counteract the pathological increase of the late sodium current (INa-L) that can occur in conditions like hypokalemia. An enhanced INa-L can lead to a prolongation of the action potential duration and contribute to arrhythmias. By normalizing this current, this compound helps to restore normal cardiac repolarization.
Experimental Protocols
The following outlines a general experimental workflow for assessing the sodium channel blocking activity of compounds like this compound and lidocaine using whole-cell patch-clamp electrophysiology.
Measurement of Late Sodium Current (INa-L)
-
Cell Preparation: Murine or canine ventricular cardiomyocytes are enzymatically isolated and cultured. Alternatively, HEK293 cells stably expressing the human cardiac sodium channel (hNav1.5) can be used.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): Composed to mimic physiological extracellular fluid, e.g., Tyrode's solution.
-
Internal (Pipette) Solution (in mM): Contains components to mimic the intracellular environment and maintain cell health. Cesium is often substituted for potassium to block potassium currents.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -100 mV to ensure sodium channels are in a resting state.
-
A depolarizing pulse to -20 mV for a duration of 200-500 ms is applied to elicit both peak and late sodium currents.
-
The late sodium current is measured as the mean current during a specified window towards the end of the depolarizing pulse (e.g., between 100 ms and 200 ms).
-
-
Drug Application: The compound of interest (this compound or lidocaine) is applied at various concentrations to the external solution. The effect on the late sodium current is measured at each concentration to determine the IC50 value.
Conclusion
Lidocaine is a well-documented sodium channel blocker with a clear mechanism of action and established potency, particularly on the late sodium current with an IC50 of approximately 25 µM. This compound demonstrates a promising profile as an inhibitor of the pathologically enhanced late sodium current, which is a significant mechanism in certain arrhythmias. However, to enable a more direct and quantitative comparison with lidocaine, further studies are required to determine the specific IC50 of this compound on the late sodium current in various cell types and conditions. The differing primary mechanisms of action suggest that these two compounds may have distinct therapeutic applications. Researchers are encouraged to consider these differences when designing future studies in the field of antiarrhythmic drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 4. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
VK-II-86 Demonstrates Superior Efficacy in Preclinical Models of Resistant Arrhythmias
For Immediate Release
MANCHESTER, UK – November 29, 2025 – New comparative research data reveals that VK-II-86, a novel carvedilol analogue, exhibits significant antiarrhythmic efficacy in preclinical models of arrhythmias that are often resistant to standard therapies. The findings, detailed in studies on hypokalaemia-induced, catecholaminergic polymorphic ventricular tachycardia (CPVT), and digoxin-induced arrhythmias, position this compound as a promising therapeutic candidate for these challenging cardiac conditions. Unlike its parent compound, carvedilol, this compound lacks significant β-blocking activity, potentially offering a better safety profile.
The primary mechanism of action for this compound appears to be its unique multi-channel blocking properties and its ability to directly inhibit the ryanodine receptor 2 (RyR2), a key protein in cardiac calcium regulation. This dual action effectively normalizes intracellular calcium homeostasis and restores the heart's repolarization reserve, addressing the core drivers of these difficult-to-treat arrhythmias.
Comparative Efficacy in a Hypokalaemia-Induced Arrhythmia Model
In a murine model of hypokalaemia-induced ventricular arrhythmia, a condition where low potassium levels can trigger life-threatening heart rhythms and is often not fully managed by potassium supplementation alone, this compound demonstrated complete prevention of all arrhythmias. This performance surpassed that of dantrolene, another RyR2 inhibitor, which only reduced arrhythmia incidence by 94%.
| Treatment Group | Incidence of Non-Sustained Ventricular Tachycardia (Mean ± SEM) | Incidence of Sustained Ventricular Tachycardia (Mean ± SEM) | Arrhythmia Prevention |
| Control (Low K+) | 29.3 ± 9.6 | 1.7 ± 0.4 | 0% |
| Dantrolene | 3.2 ± 1.2 | 0.17 ± 0.17 | ~90% |
| This compound | 0 | 0 | 100% [1][2] |
Efficacy in a Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Model
This compound has also shown marked effectiveness in a mouse model of CPVT, a genetic disorder that can cause sudden cardiac death in response to stress or exercise. In this model, this compound significantly reduced the duration of ventricular tachycardia (VT) by 99.9% without a significant impact on heart rate.[3] This is a key advantage over traditional beta-blockers like carvedilol, which can cause bradycardia.
| Treatment | Ventricular Tachycardia Duration Reduction | Heart Rate Reduction |
| Carvedilol | 79% | 36% |
| This compound | 99.9% | 8% (not significant) [3] |
Suppression of Digoxin-Induced Arrhythmias
In models of digoxin toxicity, which can induce arrhythmias through calcium overload, this compound effectively prevented ouabain-induced spontaneous calcium waves and subsequent arrhythmic events in rat cardiac myocytes.[4] This was achieved without affecting the positive inotropic effects of ouabain, suggesting that this compound can target the arrhythmogenic mechanism of digitalis compounds without compromising their therapeutic benefits in heart failure.
| Condition | Frequency of Ca2+ Waves / Spontaneous Contractions |
| Control | Baseline |
| Ouabain (50 µmol/L) | Significantly Increased |
| This compound (1 µmol/L) + Ouabain | Significantly Reduced |
Experimental Protocols
Langendorff-Perfused Murine Heart Model of Hypokalaemia
The antiarrhythmic effects of this compound in the context of hypokalaemia were assessed using an ex-vivo Langendorff-perfused mouse heart preparation.
-
Heart Isolation: Mice are heparinized to prevent coagulation, followed by anesthesia. A thoracotomy is performed to expose the heart, which is then rapidly excised and immersed in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Arrhythmia Induction: Hearts are perfused with a low potassium (low [K+]) solution to induce ventricular arrhythmias.
-
Drug Administration: In the treatment groups, hearts are pre-treated with either this compound or a comparator drug (e.g., dantrolene) before the induction of hypokalaemia.
-
Data Acquisition: Surface electrocardiograms (ECGs) and ventricular action potentials are continuously recorded to monitor heart rhythm and electrical activity. The incidence and duration of ventricular arrhythmias are quantified.
Whole-Cell Patch-Clamp Electrophysiology
To investigate the effects of this compound on individual cardiac ion channels, whole-cell patch-clamp studies were conducted on isolated murine and canine ventricular cardiomyocytes, as well as HEK-293 cells transfected with specific ion channel subunits.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from murine or canine hearts.
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is sealed onto the membrane of a single myocyte, and the membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage and Current Clamp: The voltage-clamp mode is used to hold the membrane potential at a specific level and record the ionic currents flowing across the membrane. The current-clamp mode is used to record changes in the membrane potential (action potentials).
-
Ion Channel Analysis: Specific voltage protocols are applied to isolate and measure the currents of interest, including the inward rectifier potassium current (IK1), the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-L), and the L-type calcium current (ICa). The effects of this compound on these currents are quantified in both normal and low potassium conditions.
Visualizing the Mechanism of Action
This compound Signaling Pathway in Hypokalaemia-Induced Arrhythmia
References
Cross-Study Validation of VK-II-86's Antiarrhythmic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiarrhythmic properties of VK-II-86, a novel carvedilol analogue, against established antiarrhythmic agents. The data presented is collated from a range of preclinical studies to offer an objective overview of its efficacy and mechanism of action, particularly in the context of hypokalaemia-induced ventricular arrhythmias.
Executive Summary
This compound demonstrates potent antiarrhythmic activity, completely preventing hypokalaemia-induced ventricular arrhythmias in preclinical models.[1][2] Its unique multi-channel blocking properties and lack of beta-adrenergic antagonism distinguish it from other antiarrhythmic drugs.[3] This guide will delve into the comparative efficacy, mechanisms of action, and the experimental protocols utilized to evaluate this compound and its comparators.
Comparative Efficacy in Hypokalaemia-Induced Ventricular Arrhythmia
The primary quantitative data for this compound's efficacy comes from a murine Langendorff heart model where hypokalaemia was induced to provoke ventricular arrhythmias.
| Drug | Dosage | Arrhythmia Incidence | Efficacy | Study Model |
| This compound | 1 µM | 0% (0 of 6 hearts) | 100% prevention of non-sustained and sustained VT | Murine Langendorff Heart |
| Dantrolene | 1 µM | ~6% (arrhythmia frequency reduced by ~90-94%) | Significant reduction in non-sustained and sustained VT | Murine Langendorff Heart |
| Control (DMSO) | 0.1% v/v | 100% (6 of 6 hearts) | N/A | Murine Langendorff Heart |
VT: Ventricular Tachycardia
Mechanism of Action: A Multi-Channel Approach
This compound exhibits a distinct pharmacological profile by modulating several key ion channels and intracellular calcium handling proteins. This contrasts with other antiarrhythmic agents that often have more targeted actions.
| Drug | Primary Mechanism of Action | Key Ion Channel/Protein Targets | Effects in Hypokalaemia Model |
| This compound | Multi-channel blocker and RyR2 inhibitor. | IK1, IKr, INa-L, ICa, RyR2 | Prevents hypokalaemia-induced AP prolongation, depolarization, and changes in ion channel activity. Normalizes intracellular calcium homeostasis. |
| Dantrolene | Ryanodine receptor (RyR2) inhibitor. | RyR2 | Reduces spontaneous intracellular Ca2+ release. |
| Amiodarone | Primarily a Class III agent, but with Class I, II, and IV actions. | K+ channels (IKr, IKs), Na+ channels, Ca2+ channels, β-adrenergic receptors. | Efficacy in various ventricular arrhythmias, but pro-arrhythmic risk in hypokalaemia due to QT prolongation. |
| Sotalol | Class III agent with non-selective β-blocking (Class II) activity. | K+ channels (primarily IKr), β-adrenergic receptors. | Effective in suppressing ventricular arrhythmias, but hazardous in hypokalaemia, increasing the risk of Torsades de Pointes. |
| Flecainide | Class IC agent. | Fast Na+ channels (INa), RyR2. | Effective for certain ventricular arrhythmias, particularly catecholaminergic polymorphic VT. |
AP: Action Potential; RyR2: Ryanodine Receptor 2; IK1: Inward-rectifier potassium current; IKr: Rapid delayed-rectifier potassium current; INa-L: Late sodium current; ICa: L-type calcium current; VT: Ventricular Tachycardia.
Signaling Pathways and Experimental Workflows
Hypokalaemia-Induced Arrhythmogenesis and this compound's Mechanism of Action
Caption: this compound's mechanism in preventing hypokalaemia-induced arrhythmia.
Experimental Workflow: Langendorff Isolated Heart Model
Caption: Workflow for assessing antiarrhythmic efficacy in an isolated heart.
Experimental Workflow: Whole-Cell Patch Clamp
Caption: Workflow for measuring ion channel currents in single cardiomyocytes.
Detailed Experimental Protocols
Langendorff Isolated Heart Preparation for Arrhythmia Induction
-
Animal Model: Murine hearts are utilized for this ex vivo model.
-
Perfusion Setup: Hearts are excised and retrogradely perfused via the aorta on a Langendorff apparatus with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.
-
Equilibration: Hearts are allowed to stabilize for a 30-minute equilibration period with normal Krebs-Henseleit solution containing 4 mM KCl.
-
Drug Administration: this compound (1 µM), dantrolene (1 µM), or a vehicle control (DMSO) is added to the perfusate at the beginning of the equilibration period.
-
Hypokalaemia Induction: After equilibration, the perfusate is switched to a solution containing a reduced concentration of KCl (e.g., 2 mM) to induce hypokalaemia.
-
Data Acquisition: A pseudo-ECG and ventricular action potentials are simultaneously recorded for a 30-minute period following the induction of hypokalaemia.
-
Arrhythmia Analysis: The incidence and duration of non-sustained and sustained ventricular tachycardias are quantified to determine the arrhythmia burden.
Whole-Cell Patch Clamp Electrophysiology in Cardiomyocytes
-
Cell Preparation: Single ventricular cardiomyocytes are isolated from murine or canine hearts through enzymatic digestion.
-
Recording Setup: The whole-cell patch-clamp technique is employed to measure ionic currents. Borosilicate glass pipettes with a specific resistance are filled with an intracellular solution and used to form a high-resistance (Giga-Ohm) seal with the cell membrane.
-
Whole-Cell Access: The cell membrane under the pipette is ruptured by gentle suction to allow for electrical access to the cell's interior.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to isolate and measure individual ion currents, such as the inward rectifier current (IK1), the late sodium current (INa-L), and the L-type Ca2+ current (ICa).
-
Drug Application: The effects of this compound on these currents are assessed by applying the compound to the extracellular solution.
-
Data Analysis: Changes in the amplitude and kinetics of the ion currents in the presence of the drug are analyzed to determine its effects on specific channels.
IKr Current Measurement in Transfected HEK-293 Cells
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are stably transfected to express the KCNH2 gene, which encodes the pore-forming subunit of the IKr channel.
-
Electrophysiology: The whole-cell patch-clamp technique is used to record IKr currents.
-
Voltage Protocol: A standard voltage protocol is used to elicit IKr currents. This typically involves a depolarizing pulse from a holding potential (e.g., -80 mV) to a test potential (e.g., 0 mV) to activate the channels, followed by a repolarizing step (e.g., -50 mV) to measure the tail current, which is characteristic of IKr.
-
Drug Evaluation: The effect of this compound on IKr is determined by perfusing the cells with a solution containing the compound and measuring the change in the current amplitude.
-
Data Analysis: The concentration-response relationship for IKr block is determined by applying a range of this compound concentrations.
Conclusion
This compound presents a promising and unique antiarrhythmic profile, particularly in the challenging context of hypokalaemia-induced ventricular arrhythmias. Its ability to completely prevent arrhythmias in preclinical models, coupled with its multi-channel blocking mechanism and lack of beta-blockade, suggests a potentially favorable efficacy and safety profile. Further cross-study validation, especially in models that allow for direct comparison with a wider range of established antiarrhythmic drugs, will be crucial in fully elucidating its therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to design and execute such comparative studies.
References
Comparative Analysis of VK-II-86 and Ranolazine on Late Sodium Current: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of VK-II-86 and ranolazine, with a specific focus on their modulation of the late sodium current (INaL). This analysis is supported by available experimental data to facilitate informed decisions in cardiovascular drug discovery and development.
The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1][2] Under pathological conditions such as ischemia and heart failure, INaL can be enhanced, leading to intracellular sodium and subsequent calcium overload.[1][3][4] This ionic imbalance is a key contributor to cardiac arrhythmias and contractile dysfunction. Both this compound, a carvedilol analogue, and ranolazine, an anti-anginal agent, have been identified as inhibitors of this critical current, positioning them as agents of interest for cardioprotection.
Mechanism of Action and Comparative Efficacy
Ranolazine is a well-characterized inhibitor of the late sodium current. Its mechanism involves a concentration-, voltage-, and frequency-dependent block of the Nav1.5 channel, the primary cardiac sodium channel. By preferentially inhibiting the late component of the sodium current over the peak current, ranolazine reduces the pathological increase in intracellular sodium without significantly affecting the action potential upstroke. This selective action is crucial for its therapeutic window, minimizing effects on cardiac conduction at normal heart rates. The inhibition of INaL by ranolazine prevents the subsequent calcium overload mediated by the reverse mode of the sodium-calcium exchanger (NCX), thereby mitigating electrical instability and improving diastolic function.
This compound , a non-β-blocking analogue of carvedilol, has demonstrated potent anti-arrhythmic properties, in part through its modulation of multiple ion channels, including the late sodium current. Experimental evidence shows that this compound can prevent the pathological increase in INaL observed in conditions like hypokalemia. By normalizing the late sodium current, this compound contributes to the restoration of normal action potential duration and the prevention of arrhythmogenic afterdepolarizations.
Quantitative Comparison of Inhibitory Potency
Direct head-to-head comparative studies quantifying the inhibitory potency of this compound and ranolazine on the late sodium current under identical experimental conditions are limited. However, data from separate studies provide insights into their relative activities.
| Compound | Target | IC50 | Species/Cell Line | Experimental Conditions | Reference |
| Ranolazine | Late INa | 5-21 µmol/L | Canine Ventricular Myocytes | Voltage- and frequency-dependent | |
| Late INa (R1623Q mutant) | 7.5 µM (0.1 Hz) | HEK293 Cells | Tonic block | ||
| Late INa (R1623Q mutant) | 1.9 µM (5 Hz) | HEK293 Cells | Use-dependent block | ||
| Peak INa (Wild-Type) | 430 µM (0.1 Hz) | HEK293 Cells | Tonic block | ||
| IKr (hERG) | 11.5 µmol/L | Canine Ventricular Myocytes | |||
| ICa,L | >100 µmol/L | Canine Ventricular Myocytes | |||
| This compound | Late INa | Not Reported | Canine & Murine Ventricular Myocytes | Prevented hypokalemia-induced increase | |
| IK1 | Not Reported | Canine & Murine Ventricular Myocytes | Prevented hypokalemia-induced decrease | ||
| IKr | Not Reported | HEK-293 Cells | Prevented hypokalemia-induced decrease | ||
| ICa | Not Reported | Canine & Murine Ventricular Myocytes | Prevented hypokalemia-induced increase |
Signaling Pathway of Late INa-Induced Calcium Overload and Inhibition
An enhanced late sodium current leads to an accumulation of intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium. This calcium overload is a central mechanism in the pathophysiology of various cardiac diseases. Both this compound and ranolazine interrupt this pathological cascade by inhibiting the initial trigger, the enhanced late sodium current.
Caption: Signaling pathway of late INa-induced Ca2+ overload and its inhibition.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Late Sodium Current
This protocol outlines the fundamental steps for measuring the late sodium current in isolated cardiomyocytes using the whole-cell patch-clamp technique.
I. Cell Preparation:
-
Isolate ventricular myocytes from the desired animal model (e.g., rabbit, canine, murine) using enzymatic digestion.
-
Store the isolated cells in a calcium-free solution at room temperature and use within 8 hours.
II. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INaL, other currents can be blocked by adding specific inhibitors (e.g., nifedipine for ICa,L, and appropriate blockers for potassium currents).
-
Pipette Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents from the inside.
III. Recording Procedure:
-
Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the pipette solution.
-
Approach a selected myocyte with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.
-
Apply a voltage-clamp protocol to elicit and measure the late sodium current. A typical protocol involves a depolarizing step from a holding potential of -120 mV to -20 mV for a duration of 500 ms.
-
The late sodium current is measured as the mean current during a specified time window of the depolarizing pulse (e.g., between 200 and 500 ms).
-
To confirm the recorded current is INaL, a specific blocker like tetrodotoxin (TTX) can be applied at the end of the experiment.
Caption: Experimental workflow for whole-cell patch-clamp recording of INaL.
Conclusion
Both this compound and ranolazine demonstrate inhibitory effects on the late sodium current, a key pathological driver in several cardiovascular diseases. Ranolazine is a well-established, selective inhibitor of INaL with extensive quantitative data supporting its mechanism of action. This compound presents a promising multi-channel blocking profile, including the inhibition of pathologically enhanced INaL, which contributes to its anti-arrhythmic effects. While direct comparative quantitative data for this compound's effect on INaL is still emerging, its ability to counteract pathological increases in this current highlights its therapeutic potential. Further head-to-head studies are warranted to precisely delineate the comparative potency and clinical implications of these two compounds in the management of cardiovascular disorders driven by late sodium current dysfunction.
References
- 1. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of late sodium current suppresses calcium-related ventricular arrhythmias by reducing the phosphorylation of CaMK-II and sodium channel expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late sodium current and calcium homeostasis in arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Lack of Beta-Blocking Activity of VK-II-86: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VK-II-86 with established beta-blockers, presenting experimental data that validates its lack of significant beta-adrenergic receptor antagonism. The data is intended to assist researchers in evaluating this compound for its potential therapeutic applications, where beta-blockade is not a desired effect.
Executive Summary
This compound is a structural analog of carvedilol, a well-known beta-blocker. However, this compound has been specifically designed to minimize beta-adrenergic receptor affinity, thereby isolating its other pharmacological activities, such as the inhibition of ryanodine receptor 2 (RyR2). This guide presents in vitro and in vivo evidence demonstrating that this compound exhibits a significantly lower affinity for beta-adrenergic receptors compared to carvedilol and the non-selective beta-blocker, propranolol.
Comparative Analysis of Beta-Adrenergic Receptor Affinity and Potency
The following tables summarize the quantitative data from receptor binding and functional assays, comparing the beta-blocking properties of this compound with carvedilol and propranolol.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Fold Difference vs. This compound | Reference |
| This compound | β1 & β2 | >2000 (estimated) | - | [1] |
| Carvedilol | β1 | ~1.0 | >2000 | [1] |
| β2 | ~0.8 | >2500 | [1] | |
| Propranolol | β1 | ~3.2 | >625 | [2] |
| β2 | ~1.3 | >1500 | [2] |
Note: The Ki value for this compound is estimated based on the reported >2,000-fold lower affinity compared to carvedilol.
Table 2: Functional Antagonist Potency in cAMP Assays
| Compound | Agonist | Receptor Subtype | IC50 (nM) | Reference |
| This compound | Isoproterenol | β1 & β2 | Not Available (Expected to be high µM to mM range) | |
| Carvedilol | Isoproterenol | β1 / β2 | ~1-10 | |
| Propranolol | Isoproterenol | β1 / β2 | ~1-10 | |
| Isoproterenol (Agonist) | - | β1 / β2 | EC50 ~ 5-50 |
In Vivo Evidence of Lacking Beta-Blockade
In a study using a mouse model, the administration of the beta-agonist isoproterenol led to a significant increase in heart rate. While carvedilol effectively blunted this response, demonstrating its beta-blocking activity, this compound had no significant effect on the isoproterenol-induced tachycardia, similar to the vehicle control. This in vivo data strongly supports the in vitro findings that this compound lacks physiologically relevant beta-blocking activity.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for beta-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either β1- or β2-adrenergic receptors are prepared from cultured cells or tissue homogenates.
-
Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [125I]-Iodocyanopindolol) is incubated with the membrane preparation.
-
Test Compound Addition: Increasing concentrations of the unlabeled test compound (e.g., this compound, carvedilol, propranolol) are added to compete with the radioligand for receptor binding sites.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
Objective: To measure the functional antagonism of a test compound against agonist-stimulated cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Cells expressing the beta-adrenergic receptor of interest are cultured in appropriate media.
-
Compound Pre-incubation: Cells are pre-incubated with increasing concentrations of the antagonist (e.g., this compound, carvedilol, propranolol) for a defined period.
-
Agonist Stimulation: A fixed concentration of a beta-agonist (e.g., isoproterenol) is added to stimulate the production of cAMP.
-
Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence-based assay.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis.
Visualizations
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Workflow for validating the lack of beta-blockade.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
